Ethyl 9-oxononanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVICDIQCDUVBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187896 | |
| Record name | Ethyl 9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-16-7 | |
| Record name | Ethyl 9-oxononanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 9-oxononanoate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 9-oxononanoate. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical information for their work.
Chemical Structure and Identification
This compound is a bifunctional molecule containing both an ester and an aldehyde functional group. Its linear nine-carbon chain is esterified with ethanol at one terminus (C1) and possesses an aldehyde group at the other end (C9).
Systematic Name: 9-Oxononanoic acid ethyl ester CAS Number: 3433-16-7 Molecular Formula: C₁₁H₂₀O₃
Chemical Structure:
Caption: Workflow for the synthesis of this compound.
Biological Activity of the Related Compound: 9-Oxononanoic Acid
While the biological activity of this compound is not extensively documented, its corresponding carboxylic acid, 9-oxononanoic acid, has been shown to be a product of lipid peroxidation and to possess biological activity. Specifically, 9-oxononanoic acid can induce the activity of phospholipase A₂ (PLA₂) and the subsequent production of thromboxane A₂ (TXA₂), a potent mediator of platelet aggregation and vasoconstriction. [1][2] Signaling Pathway Diagram:
Caption: Signaling cascade initiated by 9-oxononanoic acid.
This guide provides a foundational understanding of this compound for research and development purposes. The provided experimental protocol and predicted spectral data offer a starting point for its synthesis and characterization. The biological context of the related carboxylic acid suggests potential areas for further investigation into the bioactivity of the ethyl ester.
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 9-Oxononanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 9-oxononanoate (CAS No. 3433-16-7), a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables present a summary of the available and predicted spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | t | 1H | H-9 (Aldehyde) |
| 4.12 | q | 2H | -OCH2CH3 |
| 2.43 | t | 2H | H-8 |
| 2.28 | t | 2H | H-2 |
| 1.65 - 1.55 | m | 4H | H-3, H-7 |
| 1.38 - 1.28 | m | 6H | H-4, H-5, H-6 |
| 1.25 | t | 3H | -OCH2CH3 |
Disclaimer: The 1H NMR data is predicted based on the analysis of similar structures and known chemical shift values. Actual experimental values may vary slightly.
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~202.9 | C-9 (Aldehyde Carbonyl) |
| 173.8 | C-1 (Ester Carbonyl) |
| 60.2 | -OCH2CH3 |
| 43.9 | C-8 |
| 34.1 | C-2 |
| 29.0 | C-4, C-5 |
| 28.8 | C-6 |
| 24.8 | C-3 |
| 22.0 | C-7 |
| 14.2 | -OCH2CH3 |
Disclaimer: The 13C NMR data is predicted based on the analysis of similar structures and known chemical shift values. Actual experimental values may vary slightly.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm-1) | Functional Group |
| ~2930, ~2855 | C-H (Aliphatic) Stretch |
| ~2720 | C-H (Aldehyde) Stretch |
| ~1735 | C=O (Ester) Stretch |
| ~1725 | C=O (Aldehyde) Stretch |
| ~1170 | C-O (Ester) Stretch |
Disclaimer: The IR data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 200 | ~5 | [M]+ (Molecular Ion) |
| 155 | ~20 | [M - OCH2CH3]+ |
| 127 | ~30 | [M - C4H9O]+ |
| 101 | ~100 | [C5H9O2]+ |
| 83 | ~40 | [C6H11]+ |
| 55 | ~75 | [C4H7]+ |
Data sourced from the NIST WebBook.[1]
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
13C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.
Sample Preparation (Thin Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
Acquisition Parameters (Typical):
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
Data Processing:
-
Collect a background spectrum of the empty spectrometer.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Mass Spectrometer Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]+) to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks to confirm the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl 9-Oxononanoate from Ethyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 9-oxononanoate from ethyl oleate, a critical transformation in oleochemical applications. The primary and most industrially relevant method for this conversion is the oxidative cleavage of the carbon-carbon double bond in ethyl oleate via ozonolysis, followed by a reductive work-up. This process selectively yields the desired aldehyde-ester, this compound, along with the co-product nonanal.
Core Synthesis Pathway: Reductive Ozonolysis
The synthesis of this compound from ethyl oleate is achieved through a two-step process:
-
Ozonolysis: Ethyl oleate is reacted with ozone (O₃) at low temperatures. The ozone molecule adds across the double bond of the ethyl oleate to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).
-
Reductive Work-up: The ozonide is then treated with a reducing agent to cleave the peroxide linkages and generate the final carbonyl products. A reductive work-up is crucial to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid. Common reducing agents for this purpose include dimethyl sulfide (DMS) and zinc dust in the presence of a proton source like acetic acid.
The overall reaction can be summarized as follows:
Ethyl Oleate + O₃ → Ozonide Intermediate Ozonide Intermediate + Reducing Agent → this compound + Nonanal
Experimental Protocols
The following protocols are based on established methodologies for the ozonolysis of fatty acid esters, adapted for the specific synthesis of this compound.
Protocol 1: Ozonolysis of Ethyl Oleate with Dimethyl Sulfide Work-up
This protocol is a standard and widely used method for the laboratory-scale synthesis of aldehydes from alkenes.
Materials:
-
Ethyl oleate
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Gas dispersion tube (sparger)
-
Dry ice/acetone or cryocooler bath
-
Magnetic stirrer
-
Ozone generator
-
Gas flow meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A solution of ethyl oleate in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone in oxygen is bubbled through the solution. The reaction progress is monitored by the appearance of a characteristic blue color in the solution, indicating the presence of unreacted ozone and the completion of the reaction.
-
Quenching: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen or argon gas for 10-15 minutes to remove any excess ozone.
-
Reductive Work-up: While maintaining the low temperature, dimethyl sulfide (typically 1.5-2.0 equivalents per mole of ethyl oleate) is added slowly to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-4 hours).
-
Work-up and Isolation: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of this compound and nonanal, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Ozonolysis of Ethyl Oleate with Zinc/Acetic Acid Work-up
This protocol offers an alternative reductive work-up method.
Materials:
-
Ethyl oleate
-
Dichloromethane (DCM) or Ethyl acetate
-
Acetic acid
-
Zinc dust
-
Ozone
-
Nitrogen or Argon gas
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1
Procedure:
-
Reaction Setup and Ozonolysis: Follow steps 1 and 2 from Protocol 1, using a suitable solvent like dichloromethane or ethyl acetate.
-
Quenching: Purge the reaction mixture with nitrogen or argon as described in Protocol 1.
-
Reductive Work-up: To the cold reaction mixture, add acetic acid followed by the slow addition of zinc dust (typically 2-3 equivalents per mole of ethyl oleate) in portions, ensuring the temperature remains low. After the addition is complete, the mixture is allowed to warm to room temperature and stirred vigorously for 1-2 hours.
-
Work-up and Isolation: The reaction mixture is filtered to remove excess zinc and zinc salts. The filtrate is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and the purity of the starting materials.
| Parameter | Protocol 1 (DMS Work-up) | Protocol 2 (Zinc/Acetic Acid Work-up) | Reference |
| Solvent | Dichloromethane/Methanol | Dichloromethane or Ethyl Acetate | General Ozonolysis Procedures |
| Temperature | -78 °C | -78 °C | General Ozonolysis Procedures |
| Reducing Agent | Dimethyl Sulfide (DMS) | Zinc Dust / Acetic Acid | [1][2] |
| Typical Reaction Time (Work-up) | 2 - 4 hours | 1 - 2 hours | General Ozonolysis Procedures |
| Reported Purity of Analog (Mthis compound) | >80% | Not Specified | [3] |
| Co-product | Nonanal | Nonanal | [4] |
| Purification Method | Fractional Distillation / Column Chromatography | Fractional Distillation / Column Chromatography | [3] |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The reductive ozonolysis of ethyl oleate is a robust and efficient method for the synthesis of this compound. The choice of reductive work-up agent, either dimethyl sulfide or zinc/acetic acid, can be determined by laboratory preference and desired purity of the final product. Careful control of the reaction temperature during ozonolysis is critical to prevent the formation of unwanted side products. The purification of the final product from the co-product nonanal is typically achieved through fractional distillation, leveraging the difference in their boiling points. This technical guide provides the necessary protocols and data to enable researchers to successfully perform this important chemical transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. What products are formed when the following compounds react with ... | Study Prep in Pearson+ [pearson.com]
- 3. CA2878935A1 - Ozonolysis operations for generation of reduced and/or oxidized product streams - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Ozonolysis of Unsaturated Esters: A Technical Guide to the Synthesis of Ethyl 9-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Ethyl 9-oxononanoate, a valuable bifunctional molecule, through the ozonolysis of the readily available unsaturated ester, ethyl oleate. This process offers a powerful and direct method for the oxidative cleavage of the carbon-carbon double bond in the starting material to yield the desired aldehyde-ester. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the underlying chemical transformations and workflows to support researchers in the successful application of this synthetic strategy.
Introduction
Ozonolysis is a robust and highly selective organic reaction that utilizes ozone to cleave carbon-carbon double and triple bonds. This method has found widespread application in both academic and industrial settings for the synthesis of a variety of carbonyl compounds, including aldehydes, ketones, and carboxylic acids. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent work-up of the ozonide determines the final product. A reductive work-up, as detailed in this guide, yields aldehydes and/or ketones, while an oxidative work-up produces carboxylic acids.
The synthesis of this compound from ethyl oleate is a prime example of the synthetic utility of ozonolysis. Ethyl oleate, an ester of the common fatty acid oleic acid, possesses a single site of unsaturation at the C9-C10 position. Ozonolysis followed by a reductive work-up selectively cleaves this double bond to afford two C9 fragments: nonanal and the target molecule, this compound. The presence of both an aldehyde and an ester functionality in this compound makes it a versatile building block for the synthesis of more complex molecules, including polymers, pharmaceuticals, and fragrances.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target compound is crucial for its synthesis, purification, and characterization.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 9-Oxononanoic acid ethyl ester |
| CAS Number | 3433-16-7 |
| Molecular Formula | C11H20O3 |
| Molecular Weight | 200.27 g/mol |
| Boiling Point | 267.9 °C at 760 mmHg, 78-81 °C at 1 Torr |
| Density | 0.949 g/cm³ |
| Flash Point | 110.8 °C |
| Refractive Index | 1.434 |
Reaction Mechanism and Experimental Workflow
The ozonolysis of ethyl oleate to produce this compound follows the well-established Criegee mechanism. The overall experimental workflow involves the ozonolysis reaction followed by a reductive work-up and purification of the final product.
Ozonolysis Reaction Pathway
The diagram below illustrates the key steps in the ozonolysis of ethyl oleate, from the initial reaction with ozone to the formation of the ozonide intermediate.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound, from the initial setup to the final product isolation.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound.
Materials:
-
Ethyl oleate (technical grade, ~85%)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Zinc dust (<10 µm)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Ozone (generated from an ozone generator)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Ozone generator
-
Gas washing bottle (for excess ozone)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a gas washing bottle containing a potassium iodide solution is charged with ethyl oleate (e.g., 50 g, technical grade). Anhydrous methanol or a mixture of dichloromethane and methanol (e.g., 250 mL) is added as the solvent.
-
Ozonolysis: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone-enriched oxygen is then bubbled through the stirred solution. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). Alternatively, a colorimetric endpoint can be used by adding a small amount of a colored indicator that is readily oxidized by ozone, such as Sudan Red 7B. The persistence of a blue color, indicating the presence of excess ozone, signals the completion of the reaction.
-
Reductive Work-up: Once the ozonolysis is complete, the ozone flow is stopped, and the solution is purged with nitrogen gas for 10-15 minutes to remove any residual ozone. While maintaining the low temperature, zinc dust (e.g., 2 equivalents based on ethyl oleate) is added portion-wise, followed by the slow addition of glacial acetic acid (e.g., 4 equivalents). The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.
-
Work-up and Extraction: The reaction mixture is filtered through a pad of celite to remove excess zinc and zinc salts. The filtrate is then concentrated under reduced pressure to remove the bulk of the solvent. The residue is taken up in diethyl ether or ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | Ethyl Oleate | Technical grade is often sufficient. |
| Solvent | Methanol, Dichloromethane/Methanol | Co-solvents can improve solubility at low temperatures. |
| Reaction Temperature | -78 °C | Essential to stabilize the ozonide and prevent side reactions. |
| Reductive Agent | Zinc/Acetic Acid or Dimethyl Sulfide | Zinc/acetic acid is a common and cost-effective choice. |
| Typical Yield | 70-85% | Yield can vary based on the purity of the starting material and reaction conditions. |
| Purity (after distillation) | >95% | Determined by GC-MS or NMR spectroscopy. |
Conclusion
The ozonolysis of ethyl oleate provides an efficient and direct route to this compound. This technical guide offers a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and visual aids to facilitate understanding of the reaction mechanism and workflow. The bifunctional nature of this compound makes it a valuable intermediate for a wide range of applications in chemical synthesis. Careful control of reaction parameters, particularly temperature and the reductive work-up conditions, is crucial for achieving high yields and purity of the desired product. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development seeking to utilize this powerful synthetic transformation.
The Biological Significance of ω-Oxo Fatty Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ω-Oxo fatty acid esters represent a class of lipid molecules derived from the oxidation of fatty acids at their terminal methyl group. While the biological roles of their precursor, ω-oxo fatty acids, are increasingly being elucidated in inflammatory and metabolic signaling, the specific significance of their esterified forms remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of ω-oxo fatty acid esters, including their biosynthesis, known biological activities, and potential therapeutic implications. Detailed experimental protocols for their analysis and structured tables of quantitative data are presented to facilitate further research in this emerging field. Additionally, key metabolic and experimental workflows are visualized to provide a clear conceptual framework.
Introduction
Fatty acids and their derivatives are fundamental to numerous biological processes, serving not only as energy sources and structural components of membranes but also as potent signaling molecules. The oxidation of fatty acids can occur at various positions along their acyl chain, leading to a diverse array of bioactive lipids. While β-oxidation is the primary pathway for fatty acid catabolism, ω-oxidation represents an alternative route that becomes particularly important under certain physiological and pathological conditions. This pathway culminates in the formation of dicarboxylic acids, with ω-hydroxy and ω-oxo fatty acids as key intermediates.
ω-Oxo fatty acids, also known as aldehydic fatty acids, are characterized by an aldehyde or ketone group at the terminal (ω) carbon. These molecules are recognized as products of lipid peroxidation and have been implicated in various cellular responses.[1] When these ω-oxo fatty acids are esterified, typically to glycerol, cholesterol, or other alcohols, they form ω-oxo fatty acid esters. This esterification significantly alters their physicochemical properties, influencing their cellular localization, metabolic fate, and biological activity. This guide will delve into the knowns and unknowns of these complex lipids.
Biosynthesis of ω-Oxo Fatty Acids
The formation of ω-oxo fatty acids is the initial and rate-limiting step in the ω-oxidation pathway, primarily occurring in the endoplasmic reticulum of liver and kidney cells. This process is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A subfamily.[2]
The pathway can be summarized in the following steps:
-
ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by a CYP4A enzyme and requires NADPH and oxygen.
-
Oxidation to an Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by alcohol dehydrogenase.
-
Oxidation to a Dicarboxylic Acid: The ω-oxo fatty acid is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase.
These dicarboxylic acids can then enter the β-oxidation pathway from either end of the molecule.
Caption: The ω-Oxidation Pathway of Fatty Acids.
Biological Activities and Significance
Research into the specific biological roles of ω-oxo fatty acid esters is still in its early stages. However, studies on their corresponding free acids provide valuable insights into their potential functions.
Pro-inflammatory and Anti-inflammatory Roles
Oxidized fatty acids can exert both pro- and anti-inflammatory effects depending on the specific molecule, its concentration, and the cellular context.
-
Anti-inflammatory Effects: 8-oxo-9-octadecenoic acid (OOA), isolated from the seaweed Undaria peterseniana, has demonstrated significant anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, OOA was found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[3] It also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
-
Pro-inflammatory Potential: As products of lipid peroxidation, an accumulation of ω-oxo fatty acids and their esters can be indicative of oxidative stress, a condition associated with chronic inflammation.
Cytotoxicity and Cancer Research
The reactivity of the aldehyde group in ω-oxo fatty acids suggests they may interact with cellular nucleophiles like proteins and DNA, potentially leading to cytotoxicity.
-
Anticancer Stem Cell Activity: 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to inhibit the proliferation of breast cancer cells and suppress the formation of breast cancer stem cells (BCSCs).[4] This compound was found to reduce the population of CD44high/CD24low cells, a marker for BCSCs, and decrease the expression of aldehyde dehydrogenase (ALDH), another BCSC marker.[4] The proposed mechanism involves the downregulation of the c-Myc transcription factor.[4]
Role as Surfactants
When esterified to larger molecules, particularly in biological fluids, ω-oxo and ω-hydroxy fatty acid esters can act as surfactants.
-
Tear Film Stabilization: Esters of ω-hydroxy fatty acids have been identified in the meibum, the lipid secretion of the meibomian glands. These molecules are thought to contribute to the stability of the tear film lipid layer due to their amphiphilic nature.[5]
Quantitative Data
Quantitative data for ω-oxo fatty acid esters in biological systems is limited. The following tables summarize available data on related compounds and analytical recovery methods.
Table 1: Anti-inflammatory Activity of 8-Oxo-9-Octadecenoic Acid (OOA) in LPS-stimulated RAW 264.7 Macrophages [3]
| Concentration of OOA (µM) | Nitric Oxide (NO) Production (% of control) |
| 12.5 | ~80% |
| 25 | ~60% |
| 50 | ~40% |
Table 2: Recovery Rates of Methyl 7-oxo-heptanoate Using Different Derivatization Methods [1]
| Derivatization Method | Recovery Rate after 3 Evaporation Cycles |
| Standard Method | 43% |
| ω-Dioxane Derivative Formation | 88% |
Experimental Protocols
Extraction and Quantification of ω-Oxo Fatty Acids from Biological and Food Samples
This protocol is adapted from methods used for the analysis of glycerol-bound ω-oxo fatty acids in oils.[1][6]
-
Saponification: The lipid sample is saponified to release the fatty acids from their glycerol backbone.
-
Transmethylation: The free fatty acids are converted to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Derivatization of the ω-Oxo Group: To improve stability and chromatographic behavior, the aldehyde group is derivatized. A common method is the formation of ω-dioxane derivatives.
-
Solid Phase Extraction (SPE): The derivatized FAMEs are purified and fractionated using silica column chromatography.
-
GC-MS Analysis: The purified and derivatized samples are analyzed by gas chromatography-mass spectrometry for identification and quantification.
References
- 1. Analysis of glycerol bound ω-oxo-fatty acids as ω-dioxane-FAME-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
Ethyl 9-oxononanoate as a volatile organic compound in food
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-oxononanoate is a volatile organic compound (VOC) of interest in food science and technology due to its potential contribution to the aroma and flavor profiles of various food products. As the ethyl ester of 9-oxononanoic acid, its presence is often linked to lipid oxidation, a fundamental process affecting the quality and shelf-life of many foods. This technical guide provides a comprehensive overview of this compound, including its formation, presence in food, analytical methodologies for its detection, and its potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry, analysis, and biological implications of food-derived VOCs.
Chemical and Physical Properties
This compound, also known as 9-oxononanoic acid ethyl ester, is characterized by the following properties:
| Property | Value |
| Chemical Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.27 g/mol |
| CAS Number | 3433-16-7 |
| Appearance | Not specified, likely a liquid |
| Boiling Point | 267.9 °C at 760 mmHg[1] |
| Density | 0.949 g/cm³[1] |
| Flash Point | 110.8 °C[1] |
| Vapor Pressure | 0.00794 mmHg at 25°C[1] |
Formation in Food Matrices
This compound is primarily formed in food through the esterification of 9-oxononanoic acid in the presence of ethanol. 9-Oxononanoic acid itself is a significant secondary product of the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in many vegetable oils.
The formation process can be summarized as follows:
-
Lipid Peroxidation: Linoleic acid undergoes oxidation, forming hydroperoxides.
-
Hydroperoxide Decomposition: These unstable hydroperoxides decompose, leading to the formation of various secondary oxidation products, including 9-oxononanoic acid.
-
Esterification: In food matrices containing ethanol (e.g., fermented foods, alcoholic beverages, or foods cooked with alcohol), 9-oxononanoic acid can react with ethanol to form this compound.
The following diagram illustrates the formation pathway of 9-oxononanoic acid from linoleic acid.
Caption: Formation of 9-Oxononanoic Acid from Linoleic Acid.
Occurrence in Food
While direct quantification of this compound in a wide range of food products is not extensively documented in publicly available literature, the presence of its precursor, 9-oxononanoic acid (also referred to as 9-oxo), has been reported, particularly in heated edible oils. The presence of 9-oxononanoic acid strongly suggests the potential for the formation of its ethyl ester in foods containing ethanol.
The following table summarizes the quantitative data for 9-oxononanoate found in various edible oils during deep-frying.
| Oil Type | Frying Cycles | Concentration of 9-oxononanoate (µg/g) |
| Palm Oil (P) | 0 | 4.27 |
| 20 | 25.12 | |
| 40 | 48.98 | |
| 60 | 72.84 | |
| 80 | 101.98 | |
| 100 | 135.97 | |
| Grapeseed Oil (G) | 0 | 10.11 |
| 20 | 35.45 | |
| 40 | 111.67 | |
| 60 | 223.34 | |
| 80 | 446.68 | |
| 100 | 903.99 | |
| Palm and Grapeseed Oil Blend (PG) | 0 | 7.19 |
| 20 | 25.16 | |
| 40 | 63.89 | |
| 60 | 127.78 | |
| 80 | 255.56 | |
| 100 | 511.12 |
Data extracted from a study on deep-frying of French fries in edible oils[2].
Biological Significance and Signaling Pathways
Research has primarily focused on the biological effects of 9-oxononanoic acid, the precursor to this compound. Studies have shown that 9-oxononanoic acid can play a role in cellular signaling pathways, particularly those related to inflammation and platelet aggregation.
One significant finding is that 9-oxononanoic acid stimulates the activity of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme that initiates the arachidonate cascade, a metabolic pathway that produces eicosanoids, which are potent signaling molecules. The activation of PLA₂ by 9-oxononanoic acid leads to the production of thromboxane A₂ (TxA₂), a potent promoter of platelet aggregation[1][3].
The proposed signaling pathway is illustrated in the following diagram:
Caption: Proposed signaling pathway of 9-oxononanoic acid.
Experimental Protocols
Sample Preparation and Extraction
The choice of extraction method depends on the food matrix.
-
For liquid samples (e.g., oils, beverages):
-
Direct Injection (for oils): Dilute the oil sample in a suitable solvent (e.g., hexane) before GC-MS analysis.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analytes using an organic solvent such as dichloromethane or a hexane/diethyl ether mixture.
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds. The fiber is then directly desorbed in the GC inlet.
-
-
For solid samples (e.g., baked goods, processed foods):
-
Homogenization: Homogenize the sample to increase the surface area.
-
Solvent Extraction: Extract the homogenized sample with a suitable solvent (e.g., hexane, dichloromethane) using methods like Soxhlet extraction or accelerated solvent extraction (ASE).
-
Headspace Analysis: Place the homogenized sample in a sealed vial and analyze the volatile compounds in the headspace using SPME or static headspace techniques.
-
The following diagram illustrates a general experimental workflow for the analysis of this compound.
Caption: General workflow for analyzing this compound.
Derivatization (Optional)
For compounds with active hydrogens (like the precursor acid, 9-oxononanoic acid), derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For the ethyl ester, derivatization may not be necessary, but it could be employed to confirm the presence of the precursor acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for separating volatile and semi-volatile compounds.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The mass spectrum of this compound can be used for its identification.
Conclusion
This compound is a volatile organic compound that likely contributes to the flavor and aroma of certain foods, particularly those that have undergone lipid oxidation and contain ethanol. Its formation is intrinsically linked to the degradation of linoleic acid. While direct quantitative data for the ethyl ester in food is sparse, the presence of its precursor, 9-oxononanoic acid, is well-documented in heated oils. The biological activity of 9-oxononanoic acid, particularly its role in the arachidonate cascade, suggests that its presence in foods may have physiological implications. Further research is needed to quantify this compound in a wider variety of food matrices and to fully elucidate its sensory and biological effects. The analytical methods outlined in this guide provide a framework for future investigations into this and other related food-derived volatile compounds.
References
Unveiling the Enigmatic Presence of Ethyl 9-oxononanoate in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9-oxononanoate, a medium-chain fatty acid ester, presents a compelling yet underexplored area of natural product chemistry. While direct evidence of its natural occurrence remains elusive, the confirmed presence of its precursor, 9-oxononanoic acid, in specific fungal and plant species provides a strong rationale for investigating its potential existence and biosynthesis. This technical guide synthesizes the current, albeit indirect, evidence for the natural occurrence of this compound, details relevant experimental protocols for its potential isolation and characterization, and proposes a hypothetical biosynthetic pathway. This document serves as a foundational resource for researchers aiming to explore the natural origins and potential biological activities of this intriguing molecule.
Natural Occurrence: An Indirect but Compelling Case
Current scientific literature does not contain direct reports of the isolation of this compound from a natural source. However, the presence of its free acid precursor, 9-oxononanoic acid, has been confirmed in the following organisms:
The biological presence of 9-oxononanoic acid is significant, as the esterification of carboxylic acids is a common metabolic process across a vast range of organisms. This suggests the potential for this compound to be synthesized in vivo in these, and possibly other, species.
Table 1: Documented Natural Sources of the Precursor, 9-Oxononanoic Acid
| Organism | Family | Common Name | Compound Identified |
| Epichloe typhina | Clavicipitaceae | Choke disease fungus | 9-Oxononanoic acid |
| Solanum tuberosum | Solanaceae | Potato | 9-Oxononanoic acid |
Further research focusing on the analysis of volatile and non-volatile fractions of these organisms, particularly their ethyl acetate extracts, is warranted to definitively determine the presence of this compound.
Hypothetical Biosynthesis of this compound
The biosynthesis of this compound is likely initiated from the formation of its precursor, 9-oxononanoic acid. This oxo-fatty acid can be generated through the oxidative cleavage of unsaturated fatty acids. A plausible pathway involves the following steps:
-
Lipoxygenase-mediated Oxidation: An unsaturated fatty acid, such as linoleic acid, undergoes oxidation catalyzed by a lipoxygenase (LOX) enzyme. In Solanum tuberosum, a 9S-lipoxygenase (St-LOX1) can catalyze the formation of 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).
-
Hydroperoxide Lyase Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). For instance, a 9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo has been shown to cleave 9S-HPODE to yield 9-oxononanoic acid.[3]
-
Esterification: The final step would involve the esterification of 9-oxononanoic acid with ethanol. This reaction could be catalyzed by a non-specific esterase or a specific alcohol acyltransferase. The source of ethanol would be endogenous, likely from fermentation processes within the organism's cells.
Experimental Protocols
The following sections detail the methodologies that would be crucial for the successful extraction, identification, and quantification of this compound from natural sources. These protocols are based on established methods for the analysis of related fatty acid esters and oxo-fatty acids.
Extraction of Medium-Chain Fatty Acid Esters
This protocol is adapted from methods used for the extraction of fatty acid ethyl esters from biological tissues.
Objective: To extract total lipids, including potential this compound, from a biological matrix.
Materials:
-
Biological sample (e.g., fungal mycelia, plant tissue)
-
Homogenizer
-
Centrifuge
-
Solvents: Acetone, Hexane, Diethyl ether, Acetic acid (all analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Homogenize the fresh or frozen biological sample in cold acetone.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Supernatant Collection: Collect the acetone supernatant, which contains the lipids.
-
Solvent Partitioning: Add hexane to the acetone extract and mix thoroughly. Allow the phases to separate and collect the upper hexane layer. Repeat the hexane extraction.
-
Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen or using a rotary evaporator.
-
Solid Phase Extraction (SPE) Cleanup: Re-dissolve the lipid extract in a non-polar solvent and apply it to an aminopropyl SPE cartridge. Elute with a solvent system of increasing polarity to separate neutral lipids, including esters, from more polar compounds.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 9-oxononanoate
This guide provides a detailed overview of the key physical properties of Ethyl 9-oxononanoate, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on core quantitative data.
Core Physical Properties
This compound, identified by the CAS Number 3433-16-7, is an ethyl ester. Its fundamental physical characteristics, including its boiling point and density, are crucial for its handling, application, and integration into various experimental and manufacturing processes.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for straightforward reference.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 267.9 | °C | at 760 mmHg[1][2] |
| Density | 0.949 | g/cm³ | Not Specified[1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the boiling point and density of this compound are not provided in the publicly available literature. These values are typically determined using standard laboratory procedures. The boiling point is generally measured through distillation experiments under controlled pressure, while density is commonly determined using a pycnometer or a digital density meter. For precise and reproducible results, adherence to standardized methods, such as those outlined by ASTM or ISO, is recommended.
Logical Relationship of Physical Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.
References
An In-depth Technical Guide to the Thermal Stability of Ethyl 9-oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-oxononanoate is a bifunctional organic molecule featuring both an ethyl ester and a terminal aldehyde group. Its utility in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals, necessitates a thorough understanding of its stability under thermal stress. Thermal decomposition can impact manufacturing processes, storage conditions, and the overall purity and safety of resulting products. This document outlines the predicted thermal stability of this compound, details standard experimental protocols for its assessment, and proposes a likely degradation pathway based on established chemical principles.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments. The boiling point suggests that the compound is relatively stable at ambient temperatures, but the flash point indicates flammability at elevated temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3433-16-7 |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.27 g/mol |
| Boiling Point | 267.9°C at 760 mmHg |
| Flash Point | 110.8°C |
| Density | 0.949 g/cm³ |
| Vapor Pressure | 0.00794 mmHg at 25°C |
Thermal Behavior of Analogous Ethyl Esters
While specific data for this compound is unavailable, studies on shorter-chain ethyl esters provide valuable insights into the general mechanisms of their thermal decomposition. High-temperature pyrolysis of simple ethyl esters typically proceeds via a unimolecular elimination reaction.[1][2]
Table 2: Thermal Decomposition Data for Simple Ethyl Esters
| Compound | Decomposition Temperature Range (K) | Primary Products | Mechanism |
| Ethyl Formate | 1301–1636 | Ethylene, Formic Acid | Six-center unimolecular elimination |
| Ethyl Acetate | 1248–1638 | Ethylene, Acetic Acid | Six-center unimolecular elimination |
| Ethyl Propanoate | 1248–1638 | Ethylene, Propanoic Acid | Six-center unimolecular elimination |
Note: The high temperatures cited are from shock tube pyrolysis studies and represent conditions for rapid decomposition. Onset of decomposition under standard laboratory heating rates (e.g., 10 °C/min in TGA) would occur at significantly lower temperatures.
The consistent mechanism across these analogs is a syn-elimination through a six-membered transition state, which is a common pathway for esters possessing a β-hydrogen on the alcohol moiety.[1][3][4]
Postulated Thermal Decomposition Pathway for this compound
Based on the behavior of analogous esters, the primary thermal decomposition pathway for this compound is predicted to be a syn-pyrolytic elimination (an Ei reaction). This intramolecular reaction involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen of the ester, proceeding through a cyclic six-membered transition state. This concerted mechanism results in the formation of ethylene and 9-oxononanoic acid. The presence of the terminal aldehyde group is not expected to interfere with this primary decomposition pathway at the onset temperature, as it is remote from the ester functional group. At higher temperatures, secondary decomposition of the initial product, 9-oxononanoic acid, would likely occur.
Caption: Postulated syn-elimination pathway for this compound.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the onset temperature of decomposition and quantify mass loss events.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600°C).[6]
-
Record the sample mass continuously throughout the temperature ramp.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from this curve, indicating the start of significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature. DSC detects thermal events such as melting, boiling, and decomposition, and quantifies the enthalpy changes associated with them.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan.[7] An empty, hermetically sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample and reference at a suitable starting temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the range of interest. The range should encompass any expected phase transitions and the onset of decomposition as identified by TGA.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling, some decompositions) and exothermic events (e.g., certain decompositions, crystallization) are identified as peaks. The onset temperature and peak area (enthalpy) of these events are calculated.
Caption: General experimental workflow for thermal stability analysis.
Conclusion
While direct experimental data for the thermal stability of this compound is lacking, a robust prediction of its behavior can be made based on fundamental chemical principles and data from analogous compounds. The primary decomposition mechanism is anticipated to be a unimolecular syn-elimination, yielding ethylene and 9-oxononanoic acid. To validate this hypothesis and establish a definitive thermal stability profile, empirical studies using Thermogravimetric Analysis and Differential Scanning Calorimetry are essential. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers undertaking such investigations.
References
- 1. Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main [vedantu.com]
- 2. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ester pyrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Pyrolysis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
An In-depth Technical Guide to the Solubility of Ethyl 9-oxononanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-oxononanoate is an organic compound with the molecular formula C11H20O3.[1][2][3][4] It is an ester characterized by a nine-carbon chain with an ethyl ester group at one end and a terminal aldehyde group.[1][2][3] Understanding the solubility of this compound in various organic solvents is crucial for its application in research and development, particularly in areas such as synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound based on general principles of organic chemistry and outlines a detailed experimental protocol for its quantitative determination.
Predicted Solubility Profile
The solubility of an ester like this compound is governed by the principle of "like dissolves like."[5] The molecule possesses both a polar region (the ester and aldehyde groups) and a significant non-polar region (the long hydrocarbon chain). This dual character suggests that its solubility will vary across different types of organic solvents. Generally, esters are soluble in a wide range of organic solvents but have limited solubility in highly polar solvents like water.[6]
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Soluble | The long non-polar hydrocarbon chain of this compound will interact favorably with non-polar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar ester and aldehyde groups of the solute, while also being non-polar enough to dissolve the hydrocarbon chain. Esters are generally soluble in these types of solvents.[6] |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability of these solvents to form hydrogen bonds may lead to slightly lower solubility compared to polar aprotic solvents, as the solute cannot act as a hydrogen bond donor.[6] The solubility is expected to decrease as the alkyl chain of the alcohol solvent increases. |
| Highly Polar | Water | Insoluble | The large non-polar hydrocarbon tail of this compound will prevent it from dissolving in water, despite the presence of polar functional groups.[6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal saturation method, a common and reliable technique for solubility measurement.[7]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator capable of maintaining temperature within ± 0.1 °C[8]
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Gas chromatograph with a mass spectrometer (GC-MS) or other suitable analytical instrument (e.g., HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Determine the mass of the collected solution in the volumetric flask.
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the volumetric flask.
-
Alternatively, the concentration of this compound in the filtered solution can be determined using a calibrated analytical method such as GC-MS.[9]
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction, based on the measurements taken.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining solubility.
This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound in organic solvents. Accurate determination of these solubility parameters will be invaluable for the effective use of this compound in various scientific and industrial applications.
References
- 1. This compound|lookchem [lookchem.com]
- 2. chemnet.com [chemnet.com]
- 3. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
- 4. 3433-16-7 CAS Manufactory [m.chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 9. env.go.jp [env.go.jp]
An In-depth Technical Guide to the Discovery and Isolation of Ethyl 9-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9-oxononanoate, a mono-esterified C9 aldehydic acid, is a molecule of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of its discovery, synthesis, isolation, and characterization. It details established experimental protocols for its preparation, primarily through the oxidative cleavage of oleic acid derivatives, and outlines methods for its purification and analysis. The guide also summarizes its key physicochemical properties and discusses the known biological activities of the closely related 9-oxononanoic acid, offering insights for future research and development.
Introduction
This compound, also known as azelaic acid semialdehyde ethyl ester, belongs to the class of oxo-fatty acid esters. Its structure, featuring both an aldehyde and an ester functional group, makes it a versatile synthon in organic chemistry and a molecule with potential biological significance. This document serves as a technical resource for professionals in research and drug development, providing detailed information on the synthesis, purification, and characterization of this compound.
Discovery and First Synthesis
The first documented synthesis of this compound can be traced back to a 1962 patent describing a process for preparing azelaic acid semiesters.[1] This method involved the oxidative cleavage of ethyl 9,10-dihydroxystearate.
Historical Synthesis Protocol: Oxidative Cleavage of Ethyl 9,10-Dihydroxystearate[1]
This initial synthesis laid the groundwork for accessing this compound through the cleavage of a C18 precursor.
Experimental Protocol:
-
Preparation of Ethyl 9,10-Dihydroxystearate: 9,10-dihydroxystearic acid (200 g) was esterified with absolute ethanol (1200 ml) in the presence of sulfuric acid (70 ml). The resulting ester was crystallized from petroleum ether (40-60 °C) to yield 180 g of ethyl 9,10-dihydroxystearate with a melting point of 60 °C.
-
Oxidative Cleavage: A solution of ethyl 9,10-dihydroxystearate (86 g) in ethanol (500 cc) was cooled. A solution of sodium metaperiodate (54 g in 500 cc of water) was slowly added to the cooled ester solution under mechanical stirring. The reaction mixture was stirred, and the progress was monitored.
-
Isolation: Following the reaction, the product, this compound, was isolated from the reaction mixture. The patent also describes the formation of pelargonic aldehyde as a co-product.
This method, while foundational, has largely been supplanted by more direct oxidative cleavage methods starting from unsaturated fatty acid esters.
Modern Synthetic Methodologies
The most common and efficient method for the synthesis of this compound is the ozonolysis of ethyl oleate. This method directly cleaves the double bond of the oleic acid ester to yield the desired product and nonanal.
Synthesis via Ozonolysis of Ethyl Oleate
Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up under reductive or oxidative conditions yields the desired carbonyl compounds.
Experimental Protocol (General Procedure):
A detailed, step-by-step laboratory protocol for the ozonolysis of ethyl oleate is as follows:
-
Reaction Setup: A solution of ethyl oleate in a suitable solvent (e.g., dichloromethane, methanol) is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a low-temperature cooling bath (typically -78 °C, using a dry ice/acetone bath).
-
Ozonolysis: A stream of ozone gas is bubbled through the solution. The reaction is monitored by thin-layer chromatography (TLC) or by the appearance of a blue color, indicating an excess of ozone.
-
Reductive Work-up: Once the reaction is complete, the excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is then added to the reaction mixture to decompose the ozonide and form the aldehyde products.
-
Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system is used to elute the products. A common starting point is a mixture of hexane or pentane with a small percentage of a more polar solvent like diethyl ether or ethyl acetate (e.g., 97:3 hexane:diethyl ether).[2] The polarity of the mobile phase can be gradually increased to elute the more polar components. This compound, being more polar than the co-product nonanal, will elute later.
Workflow for the Synthesis and Isolation of this compound via Ozonolysis
References
A Theoretical Exploration of Ethyl 9-Oxononanoate Conformation: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: October 31, 2025
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of ethyl 9-oxononanoate, a bifunctional molecule featuring both an ester and a ketone group. In the absence of specific experimental data for this molecule, this paper outlines a robust computational workflow to determine its preferred three-dimensional structures. Understanding the conformational landscape of molecules like this compound is pivotal in fields such as drug design, materials science, and chemical reactivity prediction.
Introduction to Conformational Analysis
Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements.[1] Molecules are not static entities but can adopt various conformations through the rotation around single bonds.[2] These different arrangements, known as conformers or rotamers, often have different potential energies. The most stable conformation, and therefore the most populated one at equilibrium, is the one with the lowest potential energy. The study of these conformations is crucial as they can significantly influence the physical, chemical, and biological properties of a molecule. For flexible molecules like this compound, with ten rotatable bonds, a thorough conformational analysis is necessary to understand its behavior.[3]
Methodologies for Conformational Analysis of this compound
A typical theoretical study of the conformational space of this compound would involve a multi-step computational approach. This ensures a comprehensive exploration of the potential energy surface and accurate calculation of the energies of the identified conformers.
2.1. Initial Conformational Search
The first step is to generate a diverse set of possible conformations. Due to the high number of rotatable bonds in this compound, a systematic grid search is computationally expensive. Therefore, a more efficient stochastic method like a Monte Carlo (MC) search or a molecular dynamics (MD) simulation would be employed.
-
Experimental Protocol (Computational):
-
Structure Preparation: The 2D structure of this compound is built using a molecular editor and converted to a 3D structure.
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen to describe the intramolecular interactions.
-
Conformational Search: A Monte Carlo multiple minimum (MCMM) search is initiated. This involves randomly rotating the dihedral angles of the rotatable bonds and accepting or rejecting the new conformation based on its energy. This process is repeated for thousands of steps to ensure a broad sampling of the conformational space.
-
Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum.
-
Filtering: Redundant conformers are removed based on a root-mean-square deviation (RMSD) cutoff, typically around 1.0 Å.
-
2.2. Quantum Mechanical Refinement
The geometries and energies of the low-energy conformers identified in the initial search are then refined using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.
-
Experimental Protocol (Computational):
-
Method and Basis Set Selection: A DFT functional, such as B3LYP or ωB97X-D, is chosen along with a suitable basis set, for instance, 6-31G(d) for initial optimization and a larger one like 6-311+G(d,p) for final single-point energy calculations.
-
Geometry Optimization: The geometries of the unique conformers from the molecular mechanics search are re-optimized at the chosen level of DFT.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory, such as coupled-cluster theory.
-
Data Presentation: Hypothetical Conformational Analysis Results
The following table summarizes the kind of quantitative data that would be obtained from a theoretical conformational analysis of this compound. The values presented are hypothetical but representative of what would be expected for a long-chain ester.
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle C7-C8-C9-O (°) | Dihedral Angle C8-C9-O-C10 (°) | Population (%) |
| E9N-1 | 0.00 | 178.5 | 179.2 | 45.2 |
| E9N-2 | 0.85 | -65.2 | 178.9 | 20.1 |
| E9N-3 | 1.20 | 68.9 | 179.1 | 12.5 |
| E9N-4 | 1.55 | 177.9 | -70.3 | 8.3 |
| E9N-5 | 1.90 | -64.8 | -71.1 | 5.1 |
Note: Relative energies are calculated with respect to the most stable conformer (E9N-1). Populations are calculated based on the Boltzmann distribution at 298.15 K.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol for the conformational analysis of this compound.
Caption: Workflow for the theoretical conformational analysis of this compound.
Conclusion
References
An In-depth Technical Guide to Ethyl 9-Oxononanoate: Precursors, Synthesis, and Derivatives for Researchers and Drug Development Professionals
An Introduction to Ethyl 9-Oxononanoate and its Significance
This compound, a bifunctional molecule featuring both an ester and an aldehyde group, and its corresponding carboxylic acid, 9-oxononanoic acid, are compounds of significant interest in various scientific fields. Notably, 9-oxononanoic acid is a product of lipid peroxidation and has been shown to play a role in inflammatory processes and lipid metabolism.[1][2] This guide provides a comprehensive overview of the precursors, synthetic routes, and derivatives of this compound, tailored for researchers, scientists, and professionals in drug development.
Precursors to this compound
The synthesis of this compound can be achieved from several key precursors, utilizing both chemical and enzymatic methodologies.
1. Linoleic Acid: A Bio-based Precursor
Linoleic acid, a readily available polyunsaturated fatty acid, serves as a sustainable precursor for the enzymatic synthesis of 9-oxononanoic acid. This biotransformation is a two-step enzymatic cascade.[3]
2. Ethyl Oleate: A Chemical Precursor via Ozonolysis
Ethyl oleate, the ethyl ester of oleic acid, is a common starting material for the chemical synthesis of this compound. The key transformation involves the oxidative cleavage of the double bond in ethyl oleate, typically achieved through ozonolysis.
3. 8-Ethoxycarbonyloctanoyl Chloride: An Acyl Chloride Precursor
8-Ethoxycarbonyloctanoyl chloride is another viable chemical precursor. This route involves the reduction of the acyl chloride to an aldehyde.
Synthetic Methodologies: A Detailed Examination
1. Enzymatic Synthesis from Linoleic Acid
The biosynthesis of 9-oxononanoic acid from linoleic acid is a highly specific and efficient process that leverages the catalytic activity of two key enzymes: 9S-lipoxygenase (9S-LOX) and hydroperoxide lyase (HPL).
-
Experimental Protocol:
-
Reaction Setup: A buffered aqueous solution (e.g., Tris-HCl, pH 7.5) is prepared containing linoleic acid.
-
Enzyme Addition: 9S-lipoxygenase is added to the solution to initiate the reaction. The enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).
-
Second Enzymatic Step: Following the formation of 9-HPODE, hydroperoxide lyase is introduced. This enzyme cleaves the hydroperoxide, yielding 9-oxononanoic acid and another product.
-
Extraction and Purification: The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) and purified using standard chromatographic techniques.
-
-
Quantitative Data: This enzymatic cascade can achieve high conversion rates, with reported yields of up to 73% for the formation of 9-oxononanoic acid.[3]
2. Chemical Synthesis via Ozonolysis of Ethyl Oleate
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In the case of ethyl oleate, this reaction breaks the C9 double bond to yield two nine-carbon fragments, one of which is this compound.
-
Experimental Protocol:
-
Ozonolysis: A solution of ethyl oleate in a non-participating solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by TLC) or the appearance of a blue color indicating excess ozone.
-
Reductive Work-up: The resulting ozonide is then quenched under reductive conditions to yield the desired aldehyde. A common method involves the addition of a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (TPP). The reaction mixture is allowed to warm to room temperature.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl Oleate |
| Key Reagent | Ozone (O₃) |
| Work-up Reagent | Dimethyl Sulfide (DMS) |
| Typical Solvent | Dichloromethane/Methanol |
| Reaction Temperature | -78 °C |
Logical Relationship of Ozonolysis
Caption: Ozonolysis of Ethyl Oleate to this compound.
Derivatives of this compound
The aldehyde functionality of this compound provides a versatile handle for the synthesis of a wide range of derivatives.
1. Azelaic Acid: A Dicarboxylic Acid Derivative
Oxidation of the aldehyde group in 9-oxononanoic acid yields azelaic acid, a dicarboxylic acid with various industrial applications, including the production of polymers and as a component in skin care products.
-
Synthesis of Azelaic Acid from 9-Oxononanoic Acid:
-
Experimental Protocol: 9-oxononanoic acid can be oxidized to azelaic acid using various oxidizing agents, such as potassium permanganate or Jones reagent. A greener alternative involves biocatalytic oxidation using whole-cell biocatalysts like Candida tropicalis. In this biotransformation, the cells are cultured and then incubated with 9-oxononanoic acid, which they convert to azelaic acid. The product is then recovered from the culture medium.
-
2. Heterocyclic Derivatives: Expanding Chemical Space
The aldehyde group can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic compounds. One example involves the synthesis of a thiazole derivative from a related precursor.
-
Synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate:
-
Experimental Protocol: This derivative was synthesized via a Schotten-Baumann type reaction between 2-aminothiazole and methyl 9-chloro-9-oxononanoate (the methyl ester analog of 8-ethoxycarbonyloctanoyl chloride).[4]
-
A solution of 2-aminothiazole in an anhydrous solvent (e.g., dichloromethane) is added to a solution of methyl 9-chloro-9-oxononanoate.
-
The reaction mixture is stirred at room temperature.
-
The product is purified by column chromatography on silica gel.
-
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 9-chloro-9-oxononanoate |
| Reagent | 2-Aminothiazole |
| Reaction Type | Schotten-Baumann |
| Solvent | Dichloromethane |
| Yield | 43%[4] |
3. Chain Elongation and Modification via Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, allowing for the extension of the carbon chain and the introduction of new functional groups.
-
General Experimental Workflow for Wittig Reaction:
-
Ylide Preparation: A phosphonium salt is treated with a strong base to generate the phosphonium ylide.
-
Reaction with Aldehyde: The ylide is then reacted with this compound in an appropriate solvent.
-
Product Isolation: The resulting alkene derivative is isolated and purified, typically by chromatography, to separate it from the triphenylphosphine oxide byproduct.
-
Experimental Workflow for Wittig Reaction
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of phospholipase A2 by 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Ethyl 9-Oxononanoate in Flavor Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9-oxononanoate, a bifunctional molecule containing both an ester and an aldehyde group, is an intriguing compound within the realm of flavor chemistry. While direct research on this specific molecule is limited, its chemical nature as a product of lipid oxidation suggests a significant, yet often overlooked, contribution to the flavor profiles of various food products, particularly those subjected to thermal processing. This technical guide synthesizes the available information on its parent compound, 9-oxononanoic acid, and related aldehydic esters to provide a comprehensive overview of the probable role, formation, and analysis of this compound in flavor chemistry. This document outlines its likely sensory characteristics, potential natural occurrence, and detailed hypothetical protocols for its synthesis and analysis, providing a foundational resource for researchers in flavor science and related fields.
Introduction
The flavor of food is a complex interplay of numerous volatile and non-volatile compounds that stimulate our senses of taste and smell. Among these, esters and aldehydes are two of the most significant classes of flavor compounds. Esters are typically associated with fruity and sweet aromas, while aldehydes contribute a wide range of notes, including green, fatty, and citrusy characteristics. This compound (C₁₁H₂₀O₃) presents a unique combination of these two functional groups, positioning it as a potentially potent flavor molecule.
This guide explores the multifaceted role of this compound in flavor chemistry, drawing upon data from its precursor, 9-oxononanoic acid, and analogous compounds to elucidate its likely impact on food flavor.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its study.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.27 g/mol | [1] |
| CAS Number | 3433-16-7 | [1] |
| Boiling Point | 267.9 °C at 760 mmHg | [1] |
| Density | 0.949 g/cm³ | [1] |
| Flash Point | 110.8 °C | [1] |
| Vapor Pressure | 0.00794 mmHg at 25°C | [1] |
Role in Flavor Chemistry and Organoleptic Properties
-
Aldehydic Contribution: The C9 aldehyde moiety (nonanal) is known to impart waxy, citrus, floral, and green notes.[2] It is a potent aroma compound, and its presence in this compound would likely contribute a significant "fatty" or "fried" character, especially in the context of lipid oxidation.
-
Ester Contribution: Ethyl esters are generally characterized by fruity aromas. The ethyl group in this compound would likely modulate the overall aroma, potentially adding a subtle fruity or solvent-like note and increasing its volatility compared to its parent acid.
Based on this, the organoleptic profile of this compound is hypothesized to be a complex combination of waxy, fatty, slightly citrusy, and subtly fruity notes . Its primary contribution in food is likely to be in the enhancement of savory, fried, and rich flavor profiles.
Natural Occurrence and Formation
This compound is not a primary flavor compound found in fresh foods. Instead, it is likely formed as a secondary product of lipid oxidation, particularly during the thermal processing of foods rich in unsaturated fatty acids, such as oleic and linoleic acids.[3][4][5]
The precursor, 9-oxononanoic acid, has been quantified in thermally processed foods, indicating the high probability of the presence of its ethyl ester, especially in food matrices containing ethanol.
| Food Matrix | Compound | Concentration (µg/g) | Reference |
| Deep-frying oils | 9-oxononanoic acid | 4.27–903.99 | [6] |
| Roasted peanuts | 9-oxononanoic acid | 8 - 37 | [7] |
The formation of this compound can be postulated through the following pathway:
Experimental Protocols
Synthesis of this compound
A plausible laboratory synthesis of this compound can be achieved through the esterification of its precursor, 9-oxononanoic acid.
Objective: To synthesize this compound from 9-oxononanoic acid.
Materials:
-
9-Oxononanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of 9-oxononanoic acid in 100 mL of anhydrous ethanol.
-
Slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 50 mL of deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (dichloromethane and excess ethanol) under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile and semi-volatile compounds like this compound in complex food matrices.
Objective: To identify and quantify this compound in a food sample (e.g., used frying oil).
Materials:
-
Food sample
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Internal standard (e.g., d5-ethyl nonanoate)
Procedure:
-
Sample Preparation (Solvent Extraction):
-
Homogenize 5 g of the food sample.
-
Extract the homogenized sample with 20 mL of dichloromethane three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Sample Preparation (SPME):
-
Place 1 g of the food sample in a 20 mL headspace vial.
-
Add the internal standard.
-
Equilibrate the sample at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
Quantification: A calibration curve would be prepared using a pure standard of this compound and the internal standard.
Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the correlation of specific chemical compounds with their perceived aroma.
Objective: To determine the odor profile of this compound.
Procedure:
-
A GC-MS system is equipped with an olfactory detection port, which splits the column effluent between the MS detector and a sniffing port.
-
A trained sensory panel sniffs the effluent from the sniffing port and records the perceived aroma and its intensity over time.
-
The data from the sensory panel is correlated with the chromatographic peaks from the MS detector to identify the compounds responsible for specific aromas.
Signaling Pathways
As a volatile flavor compound, the primary interaction of this compound with biological systems is through the olfactory system. The binding of this molecule to olfactory receptors in the nasal cavity initiates a signal transduction cascade that results in the perception of smell.
Conclusion
This compound represents a compelling, yet understudied, flavor compound. Its dual functionality as both an ester and an aldehyde suggests a complex and potentially significant contribution to the flavor of thermally processed foods. While direct research is needed to fully elucidate its organoleptic properties and quantitative occurrence, the information presented in this guide provides a robust framework for future investigations. The provided hypothetical protocols for synthesis and analysis offer a starting point for researchers to explore the chemistry and sensory impact of this intriguing molecule. Further research into this compound will undoubtedly enhance our understanding of the complex flavor chemistry that results from lipid oxidation in foods.
References
- 1. This compound|lookchem [lookchem.com]
- 2. mthis compound, 1931-63-1 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Lipids in Food Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid oxidation in foods and its implications on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 8-oxooctanoate, 9-oxononanoate, fatty acids, oxidative stability, and iodine value during deep-frying of French fries in edible oils blended with palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol-bound oxidized fatty acids: formation and occurrence in peanuts [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Ethyl 9-oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-oxononanoate is an oxidized lipid molecule that can serve as a biomarker for oxidative stress and may be relevant in various physiological and pathological processes. Accurate and sensitive quantification of this compound is crucial for research in areas such as lipidomics, disease biomarker discovery, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed protocols for the analysis of this compound by GC-MS, including sample preparation and instrument parameters.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from biological matrices such as plasma or serum.
Materials:
-
Sample (e.g., 100 µL of plasma)
-
Internal Standard (IS) solution (e.g., Ethyl decanoate at 1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
To 100 µL of the sample in a glass tube, add 10 µL of the internal standard solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of hexane or ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following parameters are recommended for the analysis of this compound.[1] Instrument conditions may need to be optimized for specific equipment.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
GC Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 70°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C |
Mass Spectrometer Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 minutes |
For quantitative analysis using SIM mode, the following ions can be monitored:
-
This compound: m/z 55, 74, 87, 111, 155
-
Internal Standard (Ethyl decanoate): m/z 88, 101, 157
Data Presentation
The following table presents representative quantitative data for the analysis of this compound. This data is for illustrative purposes and actual results may vary.
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Concentration (µg/mL) |
| Standard 1 | 15.2 | 50,000 | 100,000 | 0.1 |
| Standard 2 | 15.2 | 250,000 | 100,000 | 0.5 |
| Standard 3 | 15.2 | 500,000 | 100,000 | 1.0 |
| Sample A | 15.2 | 350,000 | 100,000 | 0.7 |
| Sample B | 15.2 | 150,000 | 100,000 | 0.3 |
Note: The Kovats retention index for this compound on a non-polar HP-5MS column is 1507.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols for the Synthesis of Azelaic Acid from Ethyl 9-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of azelaic acid from ethyl 9-oxononanoate. The synthesis is a two-step process involving the oxidation of the aldehyde functionality of this compound to a carboxylic acid, followed by the hydrolysis of the resulting diethyl azelate to yield azelaic acid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of azelaic acid from this compound. The values are representative for the described protocols.
| Step | Reactant | Product | Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1. Oxidation | This compound | Diethyl azelate | Potassium permanganate (KMnO₄), Sodium dihydrogen phosphate (NaH₂PO₄) | tert-Butanol | 2 - 4 | Room Temperature | 85 - 95 | >95 |
| 2. Hydrolysis | Diethyl azelate | Azelaic acid | Potassium hydroxide (KOH) | Ethanol/Water | 2 - 3 | Reflux (approx. 80-90) | 90 - 98 | >98 |
Experimental Protocols
Step 1: Oxidation of this compound to Diethyl Azelate
This protocol describes the selective oxidation of the aldehyde group of this compound to a carboxylic acid group in the presence of an ester functionality using a buffered potassium permanganate solution.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
tert-Butanol
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in tert-butanol.
-
Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) to buffer the reaction mixture.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain crude diethyl azelate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Hydrolysis of Diethyl Azelate to Azelaic Acid
This protocol outlines the saponification of diethyl azelate to azelaic acid using potassium hydroxide.
Materials:
-
Diethyl azelate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve diethyl azelate in ethanol.
-
Add a solution of potassium hydroxide (KOH) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is no longer visible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Dissolve the remaining aqueous residue in a minimum amount of warm water.
-
Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of azelaic acid will form.
-
Collect the solid by vacuum filtration and wash the filter cake with cold distilled water.
-
Recrystallize the crude azelaic acid from hot water to obtain the purified product.
-
Dry the crystals in a vacuum oven.
Mandatory Visualization
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of azelaic acid from this compound.
Caption: Chemical pathway for the synthesis of azelaic acid.
Caption: Experimental workflow for azelaic acid synthesis.
Application Notes and Protocols: Synthesis of Insect Pheromones Using Ethyl 9-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-oxononanoate and its corresponding carboxylic acid, 9-oxononanoic acid, are versatile starting materials in the synthesis of various insect pheromones. The presence of both an aldehyde and an ester (or carboxylic acid) functionality allows for a range of chemical transformations to build the carbon chains and introduce the specific functional groups characteristic of many lepidopteran sex pheromones. This document provides detailed application notes and protocols for the synthesis of insect pheromones, primarily focusing on the use of Wittig reactions to construct the characteristic (Z)-alkene moiety.
Key Synthetic Strategies
The primary synthetic route involves a Wittig reaction between 9-oxononanoic acid (derived from the hydrolysis of this compound) and an appropriate alkylidenephosphorane. This reaction stereoselectively forms a (Z)-alkenoic acid. Subsequent reduction of the carboxylic acid and acetylation of the resulting alcohol yields the final pheromone.
Synthesis of (Z)-9-Alkenyl Acetate Pheromones
A common class of insect pheromones, (Z)-9-alkenyl acetates, can be efficiently synthesized from 9-oxononanoic acid. The following sections detail the synthesis of two such pheromones: (Z)-9-dodecen-1-yl acetate and (Z)-9-tetradecen-1-yl acetate.
Experimental Protocols
1. Hydrolysis of this compound to 9-Oxononanoic Acid (if starting from the ester)
-
Materials: this compound, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound in a solution of potassium hydroxide in aqueous ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 9-oxononanoic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-oxononanoic acid.
-
2. Wittig Reaction: Synthesis of (Z)-9-Alkenoic Acids
-
Materials: 9-Oxononanoic acid, appropriate alkyltriphenylphosphonium bromide (e.g., propyltriphenylphosphonium bromide for (Z)-9-dodecen-1-yl acetate; pentyltriphenylphosphonium bromide for (Z)-9-tetradecen-1-yl acetate), potassium tert-butoxide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Suspend the alkyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.
-
Add a solution of potassium tert-butoxide in THF dropwise to the suspension to generate the ylide.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78°C and add a solution of 9-oxononanoic acid in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and acidify with dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (Z)-9-alkenoic acid by column chromatography.
-
3. Reduction of (Z)-9-Alkenoic Acids to (Z)-9-Alken-1-ols
-
Materials: (Z)-9-Alkenoic acid, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.
-
Procedure:
-
Add a solution of the (Z)-9-alkenoic acid in anhydrous diethyl ether to a stirred suspension of LiAlH₄ in diethyl ether at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the (Z)-9-alken-1-ol.
-
4. Acetylation of (Z)-9-Alken-1-ols to (Z)-9-Alkenyl Acetates
-
Materials: (Z)-9-Alken-1-ol, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve the (Z)-9-alken-1-ol in pyridine and cool to 0°C.
-
Add acetic anhydride dropwise to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final (Z)-9-alkenyl acetate.
-
Data Presentation
Table 1: Synthesis of (Z)-9-Dodecen-1-yl Acetate
| Step | Product | Reagents | Yield (%) | Purity (%) |
| 1 | (Z)-9-Dodecenoic Acid | 9-Oxononanoic acid, Propyltriphenylphosphonium bromide, K-t-BuO | ~75 | >95 (Z) |
| 2 | (Z)-9-Dodecen-1-ol | (Z)-9-Dodecenoic Acid, LiAlH₄ | High | - |
| 3 | (Z)-9-Dodecen-1-yl Acetate | (Z)-9-Dodecen-1-ol, Acetic Anhydride, Pyridine | High | >95 |
Table 2: Synthesis of (Z)-9-Tetradecen-1-yl Acetate
| Step | Product | Reagents | Yield (%) | Purity (%) |
| 1 | (Z)-9-Tetradecenoic Acid | 9-Oxononanoic acid, Pentyltriphenylphosphonium bromide, K-t-BuO | 76 | 96-97 (Z) |
| 2 | (Z)-9-Tetradecen-1-ol | (Z)-9-Tetradecenoic Acid, LiAlH₄ | High | - |
| 3 | (Z)-9-Tetradecen-1-yl Acetate | (Z)-9-Tetradecen-1-ol, Acetic Anhydride, Pyridine | ~80 (overall from acid) | >95 |
Table 3: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| (Z)-9-Dodecen-1-yl Acetate | 5.35 (m, 2H, -CH=CH-), 4.05 (t, 2H, -CH₂OAc), 2.04 (s, 3H, -OAc), 2.00 (m, 4H), 1.62 (m, 2H), 1.2-1.4 (m, 10H), 0.90 (t, 3H) | 171.2, 130.0, 129.8, 64.6, 31.5, 29.7, 29.3, 29.2, 28.6, 27.2, 25.9, 22.5, 21.0, 14.0 | 3005, 1740, 1240 | 226 (M⁺) |
| (Z)-9-Tetradecen-1-yl Acetate | 5.34 (m, 2H, -CH=CH-), 4.05 (t, 2H, -CH₂OAc), 2.04 (s, 3H, -OAc), 1.99 (m, 4H), 1.62 (m, 2H), 1.2-1.4 (m, 14H), 0.89 (t, 3H) | 171.2, 130.3, 129.5, 64.7, 31.9, 29.7, 29.5, 29.3, 29.2, 28.7, 27.2, 26.0, 22.3, 21.1, 14.1 | 3005, 1742, 1238 | 254 (M⁺) |
Visualization of Synthetic Pathways
Caption: Synthetic pathway for (Z)-9-alkenyl acetate pheromones.
Logical Workflow for Pheromone Synthesis
Caption: General workflow for pheromone synthesis and analysis.
Application of Ethyl 9-oxononanoate in Polymer Chemistry: A Hypothetical Approach to Bio-based Polyamides
Introduction
The increasing demand for sustainable and biodegradable polymers has driven research towards the utilization of renewable resources for monomer synthesis. 9-Oxononanoic acid, derivable from oleic acid, has been identified as a promising bio-based precursor for the synthesis of high-performance biopolymers. While the acid form is a direct precursor to polyesters and polyamides, its ethyl ester, Ethyl 9-oxononanoate, presents a versatile platform for the synthesis of novel polymers through strategic functional group transformations. This application note outlines a hypothetical, yet chemically robust, pathway for the application of this compound in the synthesis of a bio-based aliphatic polyamide, Polyamide 9 (PA9).
Proposed Synthetic Pathway
The core of this proposed application lies in the conversion of the aldehyde functionality of this compound into a primary amine via reductive amination. The resulting ω-amino ester, Ethyl 9-aminononanoate, can then undergo polycondensation to yield the corresponding polyamide. This two-step process leverages the reactivity of both the aldehyde and ester groups to create a valuable polymeric material from a renewable starting material.
Data Presentation
The expected properties of the hypothetically synthesized Polyamide 9 (PA9) from this compound are summarized in the table below. These values are based on the known properties of similar aliphatic polyamides.[1][2][3][4]
| Property | Expected Value Range for Polyamide 9 (PA9) |
| Melting Temperature (Tm) | 180 - 220 °C |
| Glass Transition Temp (Tg) | 40 - 60 °C |
| Tensile Strength | 50 - 80 MPa |
| Elongation at Break | 100 - 300% |
| Water Absorption (24h) | 1.5 - 2.5% |
| Chemical Resistance | Good resistance to oils, greases, and aliphatic/aromatic hydrocarbons. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 9-aminononanoate via Reductive Amination
This protocol describes the conversion of this compound to Ethyl 9-aminononanoate.
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)[5]
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 equivalents) to the solution in small portions, maintaining the temperature below 10 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2 M HCl until the pH is ~2.
-
Stir for 1 hour to hydrolyze any remaining imine.
-
Basify the solution to pH ~10 with 2 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 9-aminononanoate.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Polyamide 9 (PA9) via Polycondensation
This protocol details the polymerization of Ethyl 9-aminononanoate to form Polyamide 9.
Materials:
-
Ethyl 9-aminononanoate
-
Titanium(IV) isopropoxide (catalyst)
-
Xylene
-
Methanol
Procedure:
-
Place Ethyl 9-aminononanoate (1 equivalent) and a catalytic amount of titanium(IV) isopropoxide (0.1 mol%) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen to initiate the polycondensation reaction. Ethanol, the byproduct of the ester-amine reaction, will begin to distill off.
-
After the initial evolution of ethanol ceases (approximately 2-3 hours), gradually reduce the pressure to <1 mmHg to facilitate the removal of the final traces of ethanol and drive the polymerization to completion.
-
Continue the reaction under vacuum at 200-220 °C for an additional 4-6 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified Polyamide 9 in a vacuum oven at 80 °C for 24 hours.
Mandatory Visualization
Caption: Proposed reaction pathway for the synthesis of Polyamide 9.
Caption: Experimental workflow for Polyamide 9 synthesis.
References
Application Note: Ethyl 9-oxononanoate as a Standard for Analytical Method Development
Introduction
Ethyl 9-oxononanoate is a C11 fatty acid ester containing a terminal aldehyde group. Its structure makes it a suitable candidate for use as an internal standard in the quantification of medium to long-chain fatty acids, aldehydes, and related metabolites in various biological and industrial matrices. This application note provides a detailed protocol for the use of this compound as a standard for the development and validation of a gas chromatography-mass spectrometry (GC-MS) method. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in bioanalytical and chemical analysis.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3433-16-7 | [1][2][3][4] |
| Molecular Formula | C11H20O3 | [1][2][3][4] |
| Molecular Weight | 200.27 g/mol | [1][2][3][4] |
| Boiling Point | 267.9°C at 760 mmHg | [1][2][3] |
| Density | 0.949 g/cm³ | [1][2][3] |
| Flash Point | 110.8°C | [1][2] |
| Vapor Pressure | 0.00794 mmHg at 25°C | [1][3] |
Principle of the Method
The analytical method described is based on the derivatization of target analytes and the internal standard, followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is added to the sample at the beginning of the extraction procedure to account for variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard. Fatty acid esters are commonly employed as internal standards in GC-based analyses.[5][6][7][8]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
-
Sample matrix (e.g., plasma, cell lysate, industrial effluent)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Sample Collection: Collect 100 µL of the sample matrix (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL this compound working standard solution to the sample.
-
Extraction: Perform a liquid-liquid extraction using 500 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Phase Separation: Carefully transfer the lower organic phase to a clean glass vial.
-
Drying: Dry the organic extract under a gentle stream of nitrogen gas at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes to convert the aldehyde group to its trimethylsilyl (TMS) derivative.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Conditions
The following GC-MS parameters are provided as a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (this compound-TMS) | m/z 155, 257, 272 (Quantifier) |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity of the method should be evaluated over the desired concentration range.
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 152,876 | 150,987 | 1.012 |
| 25 | 380,123 | 151,543 | 2.508 |
| 50 | 755,432 | 150,876 | 5.007 |
| 100 | 1,510,876 | 151,111 | 10.00 |
Method Validation Parameters
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 3.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.9995 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.8% |
| Precision (% RSD) | < 15% | 6.2% |
Visualizations
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | CAS#:3433-16-7 | Chemsrc [chemsrc.com]
- 3. chemnet.com [chemnet.com]
- 4. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Application Note: Determination of Ethyl 9-Oxononanoate using High-Performance Liquid Chromatography (HPLC)
[For Research Use Only]
Abstract
This application note presents a detailed protocol for the determination of Ethyl 9-oxononanoate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a chemical compound with the molecular formula C11H20O3. Due to the absence of a strong chromophore, detection can be challenging. This method provides a starting point for researchers, scientists, and drug development professionals for the quantification of this compound in various sample matrices. The protocol covers instrumentation, reagent preparation, sample processing, and a proposed chromatographic method.
Introduction
This compound is an ethyl ester of 9-oxononanoic acid. Accurate and reliable quantification of this compound is essential in various research and development settings. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of various compounds. This application note outlines a robust RP-HPLC method suitable for the analysis of this compound. The method is based on established principles of chromatography for similar compounds and provides a solid foundation for method development and validation. For compounds that lack a strong chromophore, a derivatization step may be necessary to enhance detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: this compound reference standard, and formic acid (optional, for mobile phase modification).
-
Sample Preparation: Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.
Preparation of Mobile Phase and Standards
-
Mobile Phase A (Aqueous): HPLC grade water. Addition of 0.1% formic acid is recommended to improve peak shape and reproducibility.
-
Mobile Phase B (Organic): HPLC grade acetonitrile or methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase B in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A generic protocol for a liquid sample is provided below.
-
Extraction: If this compound is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Dilution: Dilute the sample with the initial mobile phase composition to bring the analyte concentration within the calibration range.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Method
The following table summarizes the proposed starting conditions for the HPLC method. Method optimization may be required based on the specific application.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile |
| Gradient | 0-2 min: 50% B 2-15 min: 50% to 95% B 15-20 min: 95% B 20-22 min: 95% to 50% B 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
Data Analysis
-
Calibration Curve: Plot the peak area of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the samples based on their peak areas.
Method Validation Considerations
For use in regulated environments, the method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Conclusion
This application note provides a comprehensive starting point for the development of a robust RP-HPLC method for the quantification of this compound. The proposed method is based on sound chromatographic principles and can be adapted and validated for specific research and quality control applications. Careful consideration of sample preparation and potential need for derivatization will be crucial for achieving accurate and reliable results.
Application Note: Derivatization Strategies for Enhanced Detection of Ethyl 9-Oxononanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 9-oxononanoate is a bifunctional molecule containing both an ester and a ketone group.[1][2] As a derivative of 9-oxononanoic acid, a product of lipid peroxidation, its sensitive and accurate quantification is crucial in various research fields, including studies on oxidative stress and disease biomarker discovery.[3][4] Due to its physicochemical properties, direct analysis of this compound at low concentrations can be challenging. Chemical derivatization is a powerful strategy to improve its analytical characteristics, such as volatility for Gas Chromatography (GC) or ionization efficiency for Mass Spectrometry (MS), and to introduce a chromophore or fluorophore for optical detection methods.[5][6]
This application note provides detailed protocols for three distinct derivatization methods targeting the ketone functionality of this compound, enabling its enhanced detection by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Logical Framework for Selecting a Derivatization Method
The choice of derivatization reagent and analytical technique depends on the required sensitivity, the available instrumentation, and the sample matrix. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting a derivatization strategy.
Derivatization Protocols
Protocol 1: PFBHA Derivatization for Enhanced GC-MS Detection
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that converts carbonyl compounds into their corresponding oxime derivatives. These derivatives are stable, volatile, and highly responsive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, offering excellent sensitivity.[7][8]
Experimental Workflow
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
Methodology
-
Reagent Preparation : Prepare a fresh solution of PFBHA at 15 mg/mL in reagent water.[9]
-
Sample Preparation : To a 20 mL water sample, add a suitable buffer (e.g., potassium hydrogen phthalate) to adjust the pH to 4.[9]
-
Derivatization Reaction : Add 1 mL of the PFBHA reagent solution to the sample. Seal the vial and incubate at 35°C for 2 hours.[9] For other sample types, reaction conditions may be optimized (e.g., 60-70°C for 30-60 minutes).[8][10]
-
Extraction : After cooling to room temperature, add 4 mL of hexane to the vial. Shake vigorously for 5 minutes to extract the PFBHA-oxime derivatives.[9]
-
Phase Separation : Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Wash Step : To remove excess PFBHA reagent, wash the hexane extract with 0.2 N sulfuric acid.[9]
-
Final Preparation : Transfer the final hexane extract to an autosampler vial for analysis.
-
GC-MS Analysis : Inject the sample into a GC-MS system. The use of a non-polar capillary column, such as an SLB™-5ms, is recommended. For maximum sensitivity, operate the mass spectrometer in Negative Chemical Ionization (NCI) mode.[7][8] Electron Ionization (EI) mode can also be used for identification.[11]
Protocol 2: Girard's Reagent T Derivatization for Enhanced LC-MS/MS Detection
Girard's Reagent T (GirT) contains a hydrazide group that reacts with ketones to form a hydrazone, and a pre-charged quaternary ammonium moiety.[12][13] This "charge-tagging" strategy significantly enhances ionization efficiency in positive-ion electrospray ionization (ESI), leading to substantial improvements in detection limits for LC-MS/MS analysis.[12][14]
Experimental Workflow
Caption: Workflow for Girard's Reagent T derivatization.
Methodology
-
Sample Preparation : Samples containing this compound should be extracted and the solvent evaporated. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 15% methanol.[14]
-
Reagent Addition : To the reconstituted sample, add 50 µL of glacial acetic acid and approximately 50 mg of Girard's Reagent T.[14]
-
Derivatization Reaction : Tightly cap the reaction vial and incubate at 85°C for 4 hours.[14] Note: Reaction conditions can be optimized; temperatures around 60°C have also been reported.[15]
-
Neutralization : After the reaction, cool the vial. Withdraw an aliquot (e.g., 5 µL) and neutralize it with a larger volume of methanol containing 1% ammonium hydroxide (e.g., 95 µL).[14]
-
Sample Cleanup (Optional) : If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step using a cartridge like HLB Oasis can be performed to remove excess reagent and interferences.[14]
-
Final Preparation : Dilute the neutralized sample with an appropriate solvent (e.g., water) to be compatible with the LC mobile phase.
-
LC-MS/MS Analysis : Analyze the sample using a reverse-phase LC column coupled to a tandem mass spectrometer operating in positive electrospray ionization (+ESI) mode.[12] Monitor for the specific mass transition of the derivatized this compound. The derivatization adds a mass of 113.09528 Da to the parent molecule.[13]
Protocol 3: Dansyl Hydrazine Derivatization for HPLC-Fluorescence Detection
Dansyl hydrazine reacts with carbonyl compounds to form stable, highly fluorescent hydrazones.[16] This derivatization allows for the sensitive detection of otherwise non-fluorescent molecules using standard HPLC systems equipped with a fluorescence detector (FLD).
Experimental Workflow
Caption: Workflow for Dansyl Hydrazine derivatization.
Methodology
-
Reagent Preparation : Prepare a stock solution of dansyl hydrazine (e.g., 1 mg/mL) in acetonitrile. Prepare an acidic catalyst solution (e.g., 10% trifluoroacetic acid in acetonitrile).
-
Sample Preparation : The sample containing this compound should be in a compatible organic solvent like acetonitrile.
-
Derivatization Reaction : In a reaction vial, combine the sample, an excess of the dansyl hydrazine solution, and a small amount of the acid catalyst. The acid is crucial for the reaction to proceed.
-
Incubation : Seal the vial and heat at approximately 60°C for 30 minutes. The reaction should be performed in the dark to prevent photodegradation of the dansyl group.
-
Final Preparation : After incubation, cool the reaction mixture to room temperature. The sample can then be directly injected or diluted with the mobile phase if necessary.
-
HPLC-FLD Analysis : Separate the derivatized products on a reverse-phase C18 column. Detect the dansyl hydrazone derivative using a fluorescence detector with excitation wavelength typically around 340 nm and emission wavelength around 530 nm.[17]
Quantitative Data Summary
Derivatization significantly improves the limits of detection (LOD) and quantification (LOQ) for this compound analysis. The following table summarizes the expected performance enhancements based on literature for similar carbonyl compounds.
| Derivatization Reagent | Analytical Technique | Expected Improvement | Reference Compound Examples & LOD | Citations |
| PFBHA | GC-MS (NCI) | High selectivity and sensitivity. | Hexanal (0.006 nM), Heptanal (0.005 nM) in blood. | [5] |
| Girard's Reagent T | LC-MS/MS (+ESI) | ~20-fold improvement in detection limit. | 5-Formyl-2′-deoxyuridine (LOD of 3-4 fmol). | [12] |
| Dansyl Hydrazine | HPLC-FLD | Enables highly sensitive fluorescence detection. | General reagent for aldehydes and ketones. | [16][17] |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Enables UV detection; robust and reproducible. | Hexanal (0.79 nmol/L), Heptanal (0.80 nmol/L). | [5] |
References
- 1. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction with Ethyl 9-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wittig reaction using ethyl 9-oxononanoate as the carbonyl-containing substrate. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond. This makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.
Overview of the Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and a phosphine oxide.[1][2][3] The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]
The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[3][4] This intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide.
Experimental Protocol: Synthesis of Ethyl (9Z)-Dec-9-enoate
This protocol details the synthesis of ethyl (9Z)-dec-9-enoate via the Wittig reaction between this compound and methyltriphenylphosphonium bromide. The use of an unstabilized ylide, such as that derived from methyltriphenylphosphonium bromide, generally favors the formation of the (Z)-alkene.[4][5]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa
-
Syringes and needles
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Preparation of the Wittig Reagent (Ylide Generation)
-
To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.1 equivalents) or n-butyllithium (1.05 equivalents), to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to deep yellow or orange.
Wittig Reaction
-
In a separate dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution of the aldehyde to 0 °C.
-
Slowly transfer the prepared ylide solution to the aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by silica gel column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate.
Data Presentation
The following table summarizes typical reaction parameters for the Wittig reaction. Note that yields and stereoselectivity can be highly dependent on the specific substrates, reagents, and reaction conditions used.
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 eq |
| Methyltriphenylphosphonium bromide | 1.1 eq |
| Base (e.g., NaH or n-BuLi) | 1.1 eq |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 90% |
| Stereoselectivity (Z:E) | >95:5 (with unstabilized ylide) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Wittig reaction protocol.
Caption: Workflow for the Wittig reaction of this compound.
Signaling Pathway: The Wittig Reaction Mechanism
The following diagram outlines the mechanistic steps of the Wittig reaction.
Caption: Mechanism of the Wittig Reaction.
References
Application Notes and Protocols: Selective Reduction of the Aldehyde Group in Ethyl 9-oxononanoate
Introduction
Ethyl 9-oxononanoate is a bifunctional organic compound featuring both an aldehyde and an ethyl ester functional group.[1] In the field of organic synthesis and drug development, the selective transformation of one functional group in the presence of another is a critical challenge. This document provides detailed protocols and data for the chemoselective reduction of the aldehyde group in this compound to a primary alcohol, yielding Ethyl 9-hydroxynonanoate, while preserving the integrity of the ethyl ester moiety. The selection of an appropriate reducing agent is paramount to achieving high selectivity and yield.
Selection of Reducing Agent: A Comparative Overview
The choice of reducing agent determines the outcome of the reaction. Strong, non-selective reagents will reduce both the aldehyde and the ester, while milder, more selective reagents can differentiate between the two carbonyl groups.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2][3] Crucially, it is generally unreactive towards esters under standard, mild conditions (e.g., low temperature, protic solvents), making it the ideal candidate for this selective transformation.[4][5]
-
Lithium Aluminium Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ will readily reduce both aldehydes and esters to primary alcohols.[4] Its use would result in the formation of nonane-1,9-diol, not the desired selective product.
-
Diisobutylaluminium Hydride (DIBAL-H): This is a strong, sterically hindered reducing agent often used for the partial reduction of esters to aldehydes at low temperatures (-78 °C).[6][7][8] It also reduces aldehydes.[9] Applying DIBAL-H to this compound would likely result in the over-reduction of the aldehyde to an alcohol and could potentially affect the ester group, leading to a mixture of products. Its use requires stringent temperature control to achieve any level of selectivity.[7][8]
Data Presentation: Reductant Selectivity
The following table summarizes the expected reactivity of common hydride reducing agents with this compound.
| Reducing Agent | Reactivity with Aldehyde | Reactivity with Ester | Expected Major Product | Selectivity |
| Sodium Borohydride (NaBH₄) | High | Very Low (under mild conditions) | Ethyl 9-hydroxynonanoate | Excellent |
| Lithium Aluminium Hydride (LiAlH₄) | High | High | Nonane-1,9-diol | Poor |
| Diisobutylaluminium Hydride (DIBAL-H) | High | Moderate to High | Mixture of products | Poor |
Experimental Protocol: Selective Aldehyde Reduction using Sodium Borohydride
This protocol details the procedure for the chemoselective reduction of this compound to Ethyl 9-hydroxynonanoate.
Principle: Sodium borohydride serves as a nucleophilic source of hydride (H⁻), which preferentially attacks the more electrophilic carbonyl carbon of the aldehyde. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate during the workup phase to yield the final alcohol product.[10]
Materials:
-
This compound (CAS: 3433-16-7)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether or Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.
-
Addition of Reductant: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).
-
Aqueous Workup:
-
Remove the flask from the ice bath and concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, purify the crude Ethyl 9-hydroxynonanoate by flash column chromatography on silica gel.
Visualizations
References
- 1. chemnet.com [chemnet.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. acs.org [acs.org]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. adichemistry.com [adichemistry.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Biocatalytic Conversion of Ethyl 9-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biocatalytic conversion of ethyl 9-oxononanoate to ethyl (R)-9-hydroxynonanoate. The methodologies described herein utilize whole-cell biocatalysis, a green and efficient approach for producing chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Introduction
The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in organic synthesis. Biocatalysis, employing whole cells or isolated enzymes, offers a superior alternative to traditional chemical methods by providing high stereoselectivity under mild reaction conditions.[1][2][3] This application note focuses on the asymmetric reduction of this compound, a long-chain aliphatic keto ester, to its corresponding chiral hydroxy ester, a valuable synthon.
Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast) and Candida parapsilosis, are particularly advantageous for this conversion.[4][5][6][7][8][9] These microorganisms contain a variety of oxidoreductases (ketoreductases and alcohol dehydrogenases) and possess endogenous cofactor regeneration systems, eliminating the need for the external addition of expensive cofactors like NADPH or NADH.[1][2]
Principle of the Method
The biocatalytic reduction of this compound to ethyl 9-hydroxynonanoate is achieved using the inherent ketoreductase activity of whole microbial cells. The ketone moiety of the substrate is stereoselectively reduced to a secondary alcohol. In this note, we present a representative protocol using Candida parapsilosis ATCC 7330, a robust biocatalyst known for its excellent performance in the asymmetric reduction of various ketones and keto esters.[4][8][10]
The overall reaction is depicted below:
Caption: Biocatalytic reduction of this compound.
Experimental Protocols
Materials and Equipment
-
Substrate: this compound (≥98% purity)
-
Biocatalyst: Candida parapsilosis ATCC 7330
-
Culture Medium: Yeast extract peptone dextrose (YPD) broth
-
Reaction Buffer: Sodium phosphate buffer (100 mM, pH 7.0)
-
Cofactor Regeneration Source: Glucose
-
Solvents: Ethyl acetate (for extraction), anhydrous sodium sulfate (for drying)
-
Equipment:
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Chiral GC column
-
Protocol 1: Cultivation of Candida parapsilosis ATCC 7330
-
Prepare YPD broth (1% yeast extract, 2% peptone, 2% dextrose).
-
Inoculate a sterile flask containing YPD broth with a loopful of C. parapsilosis from a stock culture.
-
Incubate at 30°C with shaking at 200 rpm for 48 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile distilled water and centrifuge again.
-
The resulting wet cell paste is used as the whole-cell biocatalyst.
Protocol 2: Whole-Cell Bioreduction of this compound
-
In a 250 mL Erlenmeyer flask, suspend 5 g of wet C. parapsilosis cells in 50 mL of 100 mM sodium phosphate buffer (pH 7.0).
-
Add 1 g of glucose as the energy source for cofactor regeneration.
-
Pre-incubate the cell suspension at 30°C with shaking at 200 rpm for 1 hour.
-
Dissolve 500 mg of this compound in a minimal amount of a co-solvent like DMSO or ethanol (e.g., 1 mL) and add it to the cell suspension.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 6, 12, 24, 48 hours).
Protocol 3: Product Extraction and Analysis
-
Take a 1 mL aliquot of the reaction mixture and centrifuge to remove the cells.
-
Extract the supernatant with 3 x 1 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Analyze the sample by GC-FID to determine the conversion rate and enantiomeric excess.
Analytical Method: GC-FID
A gas chromatograph equipped with a flame ionization detector (FID) and a chiral column is used for the analysis.
| Parameter | Value |
| Column | Chiral GC Column (e.g., Cyclodex-B or equivalent) |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial temp: 120°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Presentation
The following tables summarize hypothetical quantitative data for the biocatalytic reduction of this compound based on typical results for similar long-chain keto esters.
Table 1: Effect of Reaction Time on Conversion and Enantiomeric Excess
| Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 6 | 35 | >99 |
| 12 | 68 | >99 |
| 24 | 92 | >99 |
| 48 | >98 | >99 |
Table 2: Effect of Substrate Concentration on Bioconversion
| Substrate Conc. (g/L) | Conversion after 24h (%) | Enantiomeric Excess (ee, %) |
| 5 | 95 | >99 |
| 10 | 92 | >99 |
| 20 | 75 | >98 |
| 50 | 40 | >98 |
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. A carbonyl reductase from Candida parapsilosis ATCC 7330: substrate selectivity and enantiospecificity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Dicarboxylic Acid Monoesters from Ethyl 9-oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-oxononanoate is a valuable bifunctional molecule containing both an ester and an aldehyde functional group. This unique structure makes it a versatile starting material for the synthesis of various long-chain organic molecules. One of its key applications is in the synthesis of C9 dicarboxylic acids, such as azelaic acid and its derivatives. Dicarboxylic acids are important monomers for the production of polymers, plasticizers, and lubricants, and also find applications in the pharmaceutical industry.[1]
This document provides detailed application notes and experimental protocols for the synthesis of dicarboxylic acid monoesters from this compound via the oxidation of its terminal aldehyde group. The primary product of this reaction is monoethyl azelate (9-ethoxy-9-oxononanoic acid).[2][3] Two robust and widely used oxidation methods are presented: the Jones oxidation and oxidation using Oxone.
Chemical Synthesis Pathway
The synthesis of monoethyl azelate from this compound involves the selective oxidation of the aldehyde functionality to a carboxylic acid, while preserving the ethyl ester group.
Caption: Synthesis of Monoethyl azelate from this compound.
Experimental Protocols
This section details two reliable methods for the oxidation of this compound.
Method 1: Oxidation with Jones Reagent
The Jones oxidation is a classic and effective method for converting primary alcohols and aldehydes to carboxylic acids.[4][5] It is known to be compatible with ester functionalities.[5]
Experimental Workflow:
Caption: Workflow for Jones Oxidation.
Protocol:
-
Preparation of Jones Reagent (2.5 M): In a beaker, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. Carefully and slowly add 25 mL of concentrated sulfuric acid (H₂SO₄) with stirring while cooling the mixture in an ice-water bath. Maintain the temperature between 0 and 5 °C.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in acetone. Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound. The reaction is exothermic, so maintain the temperature below 10 °C. The reaction mixture will change color from orange/red to green, indicating the consumption of Cr(VI).[5]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC and the persistence of the green color), quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer visible.
-
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure monoethyl azelate.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Molar Equivalents of Jones Reagent | 1.1 - 1.5 | [7] |
| Reaction Temperature | 0 - 10 °C | [6] |
| Typical Reaction Time | 1 - 4 hours | General Knowledge |
| Expected Yield | 70 - 90% | General Knowledge |
Method 2: Oxidation with Oxone
Oxone, a potassium triple salt containing potassium peroxymonosulfate, is a mild, efficient, and environmentally benign oxidizing agent for the conversion of aldehydes to carboxylic acids.[8][9]
Experimental Workflow:
Caption: Workflow for Oxone Oxidation.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF) to make a 0.1-1.0 M solution.[8]
-
Oxidation: To the stirred solution, add Oxone (1-1.5 equivalents) in one portion.[8]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by passing through a short plug of silica gel or by column chromatography if necessary.[8]
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Molar Equivalents of Oxone | 1.0 - 1.5 | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Typical Reaction Time | 3 - 5 hours | [8] |
| Expected Yield | >85% | [8] |
Safety Precautions
-
Jones Reagent: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All chromium-containing waste must be disposed of according to institutional safety guidelines.
-
Oxone: Oxone is a strong oxidizing agent. Avoid contact with combustible materials.
-
General: Standard laboratory safety practices should be followed at all times.
Conclusion
The oxidation of this compound to monoethyl azelate is a straightforward and efficient transformation that can be achieved using well-established methods. The choice between Jones oxidation and Oxone oxidation will depend on factors such as the scale of the reaction, available equipment, and environmental and safety considerations. The Jones oxidation is a cost-effective and powerful method, while the use of Oxone offers a milder and more environmentally friendly alternative. Both protocols, when executed with care, should provide high yields of the desired dicarboxylic acid monoester, a valuable building block for further chemical synthesis.
References
- 1. [PDF] Facile oxidation of aldehydes to acids and esters with Oxone. | Semantic Scholar [semanticscholar.org]
- 2. 9-Ethoxy-9-oxononanoic acid | C11H20O4 | CID 11138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]
Application Notes and Protocols for Ethyl 9-oxononanoate in Fragrance Formulation
Disclaimer: Ethyl 9-oxononanoate is not a widely documented fragrance ingredient. The following application notes and protocols are based on the physicochemical properties of the molecule and the olfactory characteristics of structurally similar compounds, such as medium-chain esters and aldehydes. These are intended to provide a theoretical framework for its evaluation and use in fragrance formulations by researchers, scientists, and drug development professionals.
Introduction
This compound (CAS 3433-16-7) is a bifunctional molecule containing both an ethyl ester and a terminal aldehyde group.[1][2][3][4] This unique structure suggests a complex and potentially interesting olfactory profile that could be valuable in fragrance creation. Esters are well-known in perfumery for their fruity and floral notes, while aldehydes contribute to lift, sparkle, and unique diffusive effects.[5][6][7][8][9] The presence of both functional groups in this compound suggests a nuanced scent that could bridge the gap between different fragrance families. These notes provide a guide for the initial exploration of this molecule in fragrance applications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for the fragrance formulator to determine its solubility, volatility, and stability in a perfume concentrate and in various product bases.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | [1][2][3] |
| Molecular Weight | 200.27 g/mol | [1][3][4] |
| Boiling Point | 267.9 °C at 760 mmHg | [1][2][3] |
| Flash Point | 110.8 °C | [1][2][3] |
| Density | 0.949 g/cm³ | [1][3] |
| Vapor Pressure | 0.00794 mmHg at 25°C | [2][3] |
| LogP | 2.479 | [2] |
| Refractive Index | 1.434 | [3] |
Hypothetical Olfactory Profile
Based on its chemical structure, a hypothetical olfactory profile for this compound can be proposed:
-
Top Notes: The aldehyde functional group is expected to provide a waxy, slightly citrusy, and clean initial impression, characteristic of medium to long-chain aldehydes.[10][11][12][13][14] This could add a fresh and diffusive quality to the top notes of a fragrance.
-
Heart Notes: The ethyl ester group, combined with the nine-carbon chain, is likely to contribute a subtle fruity and floral character. This could manifest as a soft, pear-like or rosy nuance.[5][6][7][9] The overall impression might be a blend of waxy-floral and fruity-sweet.
-
Base Notes: Due to its relatively high molecular weight and boiling point, this compound is expected to have moderate tenacity, contributing to the heart and early base notes of a fragrance. It could act as a bridge between the brighter top notes and the richer base notes.
-
Overall Impression: A complex modifier with waxy, aldehydic, and subtly fruity-floral facets. It could be used to add a unique clean, yet soft and slightly sweet character to a variety of fragrance types.
Hypothetical Application in Fragrance Formulation
This compound could be a versatile ingredient in various fragrance accords. Its unique combination of aldehydic and ester characteristics suggests its use as a modifier to add complexity and a novel signature.
Hypothetical Fragrance Accord: "White Linen and Pear"
This accord demonstrates a potential use of this compound to create a clean, soft, and subtly fruity fragrance.
| Ingredient | Parts (by weight) | Olfactory Contribution |
| Hedione (Methyl Dihydrojasmonate) | 300 | Floral, airy, diffusive |
| Iso E Super | 200 | Woody, ambery, smooth |
| Galaxolide (50% in BB) | 150 | Musky, clean, sweet |
| Linalyl Acetate | 100 | Floral, bergamot, fresh |
| This compound | 50 | Waxy, aldehydic lift, subtle pear nuance |
| Aldehyde C-12 MNA (10% in DPG) | 30 | Aldehydic, fresh, soapy |
| Vertofix Coeur | 70 | Woody, cedarwood |
| Helional | 50 | Green, watery, melon |
| Pear Acetate (Hexyl Acetate) | 30 | Fruity, pear |
| Benzyl Salicylate | 20 | Floral, sweet, balsamic |
| Total | 1000 |
In this accord, this compound is hypothesized to:
-
Enhance the clean, aldehydic notes of Aldehyde C-12 MNA.
-
Introduce a unique waxy texture that complements the musk and woody notes.
-
Provide a subtle, natural-smelling pear nuance that bridges the fruity and floral elements.
Experimental Protocols for Evaluation
The following protocols outline a systematic approach to evaluating a novel fragrance ingredient such as this compound.
Protocol 1: Solubility and Stability Testing
Objective: To determine the solubility and stability of this compound in common fragrance carriers and in a simple fragrance base.
Materials:
-
This compound
-
Ethanol (95% and perfumer's grade)
-
Dipropylene Glycol (DPG)
-
Isopropyl Myristate (IPM)
-
Simple fragrance base (e.g., a blend of Hedione, Iso E Super, and Galaxolide)
-
Glass vials
-
Incubator/oven
-
UV light chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Solubility Testing:
-
Prepare solutions of this compound at various concentrations (e.g., 1%, 5%, 10% w/w) in ethanol, DPG, and IPM.
-
Observe for complete dissolution at room temperature. If not fully soluble, gentle warming can be applied. Record the maximum soluble concentration.
-
-
Stability in a Simple Fragrance Base:
-
Prepare a 5% solution of this compound in the simple fragrance base.
-
Divide the solution into three sets of samples:
-
-
Analysis:
Protocol 2: Sensory Evaluation
Objective: To characterize the olfactory profile of this compound and its performance in a fragrance accord.
Materials:
-
This compound at various dilutions (e.g., 10%, 1%, 0.1% in DPG)
-
smelling strips
-
Panel of trained sensory evaluators
-
The prepared "White Linen and Pear" accord (with and without this compound as a control)
-
Unscented lotion base for application testing
Procedure:
-
Odor Profile of the Pure Material:
-
Evaluation in the Fragrance Accord:
-
Dip smelling strips into the "White Linen and Pear" accord with and without this compound.
-
The panel will perform a comparative evaluation, noting the differences in the overall scent profile, intensity, and character.
-
-
Application Testing:
-
Incorporate both versions of the accord into an unscented lotion base at a concentration of 1%.
-
The panel will evaluate the performance of the fragrance on the skin, assessing the scent profile, diffusion, and longevity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of a new fragrance ingredient.
Olfactory Signal Transduction Pathway
Caption: Simplified diagram of the olfactory signal transduction pathway.[22][23][24][25][26]
References
- 1. This compound | CAS#:3433-16-7 | Chemsrc [chemsrc.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chemnet.com [chemnet.com]
- 4. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
- 5. scentjourner.com [scentjourner.com]
- 6. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]
- 7. dropofodor.com [dropofodor.com]
- 8. bcachemistry.wordpress.com [bcachemistry.wordpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scentjourner.com [scentjourner.com]
- 11. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 12. dropofodor.com [dropofodor.com]
- 13. sobfragrance.com [sobfragrance.com]
- 14. Aldehydes and Their Scents in Cannabis: Beyond Terpenes | Terpene Belt Farms [terpenebeltfarms.com]
- 15. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 16. iltusa.com [iltusa.com]
- 17. fastercapital.com [fastercapital.com]
- 18. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 19. parfums-de-grasse.com [parfums-de-grasse.com]
- 20. researchgate.net [researchgate.net]
- 21. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 25. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Olfactory pathway | PPSX [slideshare.net]
Synthesis of Labeled Ethyl 9-oxononanoate for Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-oxononanoate is a nine-carbon aldehydic fatty acid ester that plays a role in various metabolic pathways. Understanding its synthesis, uptake, and downstream metabolism is crucial for research in areas such as lipid metabolism, oxidative stress, and the development of therapeutics for metabolic disorders. The use of isotopically labeled this compound in metabolic studies allows for the precise tracing of its metabolic fate within biological systems. This document provides detailed application notes and protocols for the chemical synthesis of labeled this compound, its purification, and characterization.
Applications in Metabolic Research
Isotopically labeled this compound is a powerful tool for:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled backbone into downstream metabolites to quantify pathway activity.
-
Target Identification and Validation: Identifying proteins and enzymes that interact with and metabolize this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.
-
Biomarker Discovery: Identifying novel metabolites of this compound that may serve as biomarkers for disease states.
Synthetic Strategy
The synthesis of labeled this compound can be achieved through a two-step process starting from commercially available isotopically labeled azelaic acid. The general workflow involves:
-
Selective Mono-esterification: The labeled dicarboxylic acid is selectively esterified at one of the carboxyl groups to yield the monoethyl ester.
-
Selective Reduction: The remaining free carboxylic acid is then selectively reduced to an aldehyde to produce the final product.
This strategy allows for the introduction of isotopic labels (e.g., ¹³C, ²H) into the backbone of the molecule, enabling its use as a tracer in metabolic studies.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of Labeled Monoethyl Azelate
This protocol describes the selective mono-esterification of isotopically labeled azelaic acid. An enzymatic approach using lipase is often preferred for its high selectivity, yielding the monoester as the major product.
Materials:
-
Labeled Azelaic Acid (e.g., Azelaic Acid-¹³C₉)
-
Anhydrous Ethanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., 2-methyl-2-butanol)
-
Molecular Sieves (3Å)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of labeled azelaic acid (1 equivalent) in anhydrous 2-methyl-2-butanol, add anhydrous ethanol (1.2 equivalents).
-
Add activated molecular sieves and immobilized lipase (e.g., 10% w/w of the dicarboxylic acid).
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the enzyme and molecular sieves are filtered off and washed with the reaction solvent.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure labeled monoethyl azelate.
Table 1: Representative Reaction Parameters and Yields for Mono-esterification
| Parameter | Value |
| Substrate | Azelaic Acid-¹³C₉ |
| Enzyme | Immobilized Lipase B from Candida antarctica |
| Solvent | 2-methyl-2-butanol |
| Temperature | 45 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-85% |
Protocol 2: Synthesis of Labeled this compound
This protocol details the selective reduction of the carboxylic acid group of labeled monoethyl azelate to an aldehyde. This transformation can be achieved using a mild and selective reducing agent.
Materials:
-
Labeled Monoethyl Azelate
-
Anhydrous Tetrahydrofuran (THF)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
A mild reducing agent (e.g., Sodium borohydride in the presence of a pyridine scavenger, or other specialized reagents for selective carboxylic acid reduction)
-
Dichloromethane
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve labeled monoethyl azelate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add a catalytic amount of anhydrous DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) and stir the reaction at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
In a separate flask, prepare a solution of the mild reducing agent in an appropriate anhydrous solvent.
-
Slowly add the freshly prepared acid chloride solution to the reducing agent at a low temperature (e.g., -78 °C to 0 °C, depending on the reagent).
-
The reaction is stirred at low temperature and monitored by TLC or GC-MS.
-
Once the reaction is complete, it is quenched by the slow addition of water.
-
The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure labeled this compound. Common impurities in aldehydes include the corresponding alcohols and acids from over-reduction or oxidation, which can be removed by careful chromatography.[1]
Table 2: Representative Reaction Parameters and Yields for Selective Reduction
| Parameter | Value |
| Substrate | Labeled Monoethyl Azelate |
| Reagents | Oxalyl Chloride, specialized mild reducing agent |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Characterization of Labeled this compound
The identity, purity, and isotopic enrichment of the final product must be confirmed by spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aldehyde proton (typically δ 9.7-9.8 ppm), the ethyl ester protons (quartet at ~δ 4.1 ppm and triplet at ~δ 1.2 ppm), and the methylene protons of the fatty acid chain.
-
¹³C NMR: Will show the characteristic aldehyde carbon resonance (~δ 202 ppm) and the ester carbonyl carbon (~δ 173 ppm). For ¹³C labeled compounds, the spectrum will show enhanced signals for the labeled positions.
2. Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Will provide a fragmentation pattern characteristic of this compound. The NIST WebBook provides a reference mass spectrum for the unlabeled compound.[2]
-
High-Resolution Mass Spectrometry (HRMS): Will confirm the exact mass of the labeled molecule, allowing for the verification of the isotopic composition.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shift / m/z |
| ¹H NMR (CDCl₃) | Aldehyde (CHO): ~9.76 ppm (t, J=1.8 Hz) |
| Ester (OCH₂CH₃): ~4.12 ppm (q, J=7.1 Hz) | |
| Ester (OCH₂CH ₃): ~1.25 ppm (t, J=7.1 Hz) | |
| ¹³C NMR (CDCl₃) | Aldehyde (C HO): ~202.8 ppm |
| Ester (C =O): ~173.7 ppm | |
| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 200 (for unlabeled) |
| Key Fragments: m/z 155, 127, 101, 88, 73, 55 |
Note: For labeled compounds, the m/z values will be shifted according to the mass of the incorporated isotopes.
Metabolic Pathway of 9-Oxononanoate
9-Oxononanoic acid, the free acid form of the synthesized ester, can enter various metabolic pathways. It can be a substrate for enzymes that either oxidize the aldehyde to a carboxylic acid, forming azelaic acid, or reduce it to an alcohol, forming 9-hydroxynonanoic acid. Azelaic acid can then undergo further metabolism.
Diagram of the Potential Metabolic Fate of 9-Oxononanoate
Caption: Potential metabolic pathways of 9-oxononanoate.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled this compound. The use of this tracer will empower researchers to conduct detailed metabolic studies, leading to a better understanding of lipid metabolism and its role in health and disease. Careful execution of the described synthetic and analytical procedures is essential for obtaining high-quality labeled material for reliable experimental outcomes.
References
Application Notes and Protocols: Ethyl 9-oxononanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 9-oxononanoate is a valuable bifunctional molecule in organic synthesis, incorporating both an aldehyde and an ester functional group. This unique structure allows for selective reactions at either end of the nine-carbon chain, making it a versatile building block for the synthesis of a variety of complex molecules, including insect pheromones and other bioactive compounds.
Synthesis of Insect Sex Pheromones
A significant application of this compound is in the synthesis of insect sex pheromones, which are crucial for pest management through mating disruption and monitoring. The aldehyde functionality serves as a handle for carbon-carbon bond formation, typically via the Wittig reaction, to introduce the characteristic unsaturated tail of many pheromones.
Application Example: Synthesis of (Z)-9-Tetradecen-1-yl Acetate
(Z)-9-Tetradecen-1-yl acetate is the sex pheromone of the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. A plausible and efficient synthesis starting from this compound is outlined below.
Workflow for the Synthesis of (Z)-9-Tetradecen-1-yl Acetate:
Caption: Synthetic pathway for (Z)-9-tetradecen-1-yl acetate.
Experimental Protocol: Synthesis of (Z)-9-Tetradecen-1-yl Acetate
Step 1: Wittig Reaction to form Ethyl (Z)-9-tetradecenoate
-
To a solution of pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting deep red solution for 1 hour at -78 °C, then allow it to warm to 0 °C for 1 hour.
-
Cool the ylide solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (Z)-9-tetradecenoate.
Step 2: Reduction to (Z)-9-Tetradecen-1-ol
-
To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of ethyl (Z)-9-tetradecenoate (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (Z)-9-tetradecen-1-ol.
Step 3: Acetylation to (Z)-9-Tetradecen-1-yl Acetate
-
To a solution of (Z)-9-tetradecen-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq) followed by acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give (Z)-9-tetradecen-1-yl acetate.
Quantitative Data Summary:
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Ethyl (Z)-9-tetradecenoate | This compound | Pentyltriphenylphosphonium bromide, n-BuLi | THF | 75-85 |
| 2 | (Z)-9-Tetradecen-1-ol | Ethyl (Z)-9-tetradecenoate | LiAlH₄ | Diethyl Ether | 90-95 |
| 3 | (Z)-9-Tetradecen-1-yl Acetate | (Z)-9-Tetradecen-1-ol | Acetic Anhydride, Pyridine | DCM | 85-95 |
Further Synthetic Applications
The bifunctional nature of this compound opens doors to a wide range of other synthetic transformations.
Potential Reactions and Transformations:
-
Reductive Amination: The aldehyde can be converted to a primary or secondary amine, introducing a nitrogen-containing functionality for the synthesis of alkaloids or other nitrogenous compounds.
-
Knoevenagel Condensation: Reaction of the aldehyde with active methylene compounds can lead to the formation of α,β-unsaturated systems, which are versatile intermediates for Michael additions and other transformations.
-
Heterocycle Synthesis: The aldehyde and ester functionalities can be utilized in condensation reactions with dinucleophiles to construct various heterocyclic rings.
Logical Relationship of Potential Transformations:
Caption: Synthetic possibilities from this compound.
Troubleshooting & Optimization
Technical Support Center: Ozonolysis of Ethyl Oleate for Ethyl 9-Oxononanoate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ozonolysis of ethyl oleate to synthesize ethyl 9-oxononanoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of producing this compound from Ethyl Oleate via ozonolysis?
A1: The ozonolysis of ethyl oleate involves the cleavage of the carbon-carbon double bond in the oleate chain by ozone (O₃). This reaction forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. To obtain the desired aldehyde, this compound, a reductive workup is crucial. This workup cleaves the secondary ozonide and reduces the intermediate to the aldehyde without further oxidation to a carboxylic acid.
Q2: Why is a reductive workup necessary, and what are the common reagents?
A2: A reductive workup is essential to prevent the over-oxidation of the aldehyde product to a carboxylic acid.[1][2] Common reducing agents for this purpose include dimethyl sulfide (DMS) and zinc dust with acetic acid.[1] Triphenylphosphine can also be used. These reagents selectively reduce the ozonide to the desired aldehyde.
Q3: What is the difference between a reductive and an oxidative workup in ozonolysis?
A3: A reductive workup, using agents like dimethyl sulfide or zinc, yields aldehydes and ketones from the ozonide.[1][2] In contrast, an oxidative workup, typically employing hydrogen peroxide (H₂O₂), will oxidize any aldehyde products to carboxylic acids.[1] For the synthesis of this compound, an oxidative workup must be avoided.
Q4: What is the typical reaction temperature for the ozonolysis of ethyl oleate?
A4: Ozonolysis reactions are typically conducted at low temperatures, commonly -78 °C (the sublimation point of dry ice).[3] This low temperature helps to stabilize the reactive ozonide intermediates and prevent unwanted side reactions, thus improving the yield of the desired product.
Q5: How can I monitor the progress of the ozonolysis reaction?
A5: The reaction is typically monitored by observing a color change in the solution. A faint blue color indicates the presence of unreacted ozone, signaling that the starting material has been consumed.[3] Alternatively, indicators like Sudan Red III can be used, which change color only after the alkene has been consumed.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Ozonolysis: Insufficient ozone was bubbled through the reaction mixture. 2. Over-oxidation: The workup was not strictly reductive, leading to the formation of the corresponding carboxylic acid. 3. Decomposition of Ozonide: The reaction temperature was too high, causing the unstable ozonide to decompose into undesired byproducts. 4. Loss during Workup/Purification: The product is volatile or was lost during extraction or chromatography. | 1. Continue bubbling ozone until a persistent blue color is observed in the solution. The use of an indicator can also help determine the endpoint.[3] 2. Ensure that a proper reductive workup agent (e.g., DMS, Zn/AcOH) is used and that no oxidizing agents are present. 3. Maintain a low reaction temperature (e.g., -78 °C) throughout the ozonolysis step. 4. Use appropriate extraction and purification techniques, such as careful solvent removal under reduced pressure and column chromatography with a suitable solvent system. |
| Presence of Carboxylic Acid Byproduct (9-oxononanoic acid ethyl ester) | 1. Oxidative Workup: Accidental use of an oxidizing agent or exposure to air for prolonged periods during workup. 2. Autoxidation of Aldehyde: The aldehyde product can be sensitive to air oxidation. | 1. Strictly adhere to a reductive workup protocol. Ensure all glassware is dry and the reaction is protected from excessive air exposure. 2. Work up the reaction promptly after completion and store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Polymeric or Oily Byproducts | 1. Incomplete Reduction of Ozonide: Insufficient reducing agent was used. 2. Side Reactions of Criegee Intermediate: The reactive carbonyl oxide intermediate can undergo side reactions. 3. High Concentration: High concentrations of reactants can favor polymerization. | 1. Use a slight excess of the reducing agent to ensure complete conversion of the ozonide. 2. Maintain a low reaction temperature and dilute conditions to minimize side reactions. 3. Perform the reaction at a lower concentration of ethyl oleate. |
| Reaction Does Not Go to Completion | 1. Poor Ozone Quality or Flow: The ozone generator is not functioning correctly, or the gas flow is too low. 2. Solvent Choice: The solvent may have low ozone solubility. | 1. Check the ozone generator and ensure a steady stream of ozone is being produced. 2. While dichloromethane is common, methanol has been shown to have a higher solubility for ozone. Consider solvent choice based on experimental needs. |
Experimental Protocols
Protocol 1: Ozonolysis of Ethyl Oleate with Dimethyl Sulfide (DMS) Workup
-
Reaction Setup: Dissolve ethyl oleate (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction until a persistent blue color indicates the presence of excess ozone.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (DMS, 1.2 equivalents) dropwise to the cold solution.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Ozonolysis of Ethyl Oleate with Zinc/Acetic Acid Workup
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Ozonolysis: Follow step 2 from Protocol 1.
-
Quenching: Follow step 3 from Protocol 1.
-
Reductive Workup: To the cold solution, add acetic acid (2 equivalents) followed by zinc dust (2 equivalents) in small portions.
-
Warming and Stirring: Allow the mixture to warm to room temperature and stir vigorously for several hours.
-
Filtration and Workup: Filter the reaction mixture to remove excess zinc. Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Follow step 7 from Protocol 1.
Quantitative Data Summary
While specific head-to-head comparative yield data for the ozonolysis of ethyl oleate is not abundant in the reviewed literature, the following table summarizes typical conditions and expected outcomes based on general principles of ozonolysis.
| Parameter | Condition 1 | Condition 2 | Expected Outcome & Remarks |
| Substrate | Ethyl Oleate | Ethyl Oleate | Starting material for the synthesis. |
| Ozone | O₃ | O₃ | Cleaves the double bond. |
| Solvent | Dichloromethane (CH₂Cl₂) | Methanol (CH₃OH) | Methanol generally has higher ozone solubility, which may lead to faster reaction times. |
| Temperature | -78 °C | -78 °C | Low temperature is critical for stabilizing intermediates and minimizing byproducts. |
| Workup Reagent | Dimethyl Sulfide (DMS) | Zinc (Zn) / Acetic Acid (AcOH) | Both are effective for reductive workup to yield the aldehyde. DMS is often preferred for its cleaner reaction profile (forms DMSO), while zinc workup requires filtration. |
| Product | This compound | This compound | The desired aldehyde ester. |
| Expected Yield | Good to Excellent | Good to Excellent | Yields are generally high but depend on careful execution of the reaction and purification. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for ozonolysis.
References
Technical Support Center: Synthesis of Ethyl 9-oxononanoate
Welcome to the technical support center for the synthesis of Ethyl 9-oxononanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Synthesis Route 1: Ozonolysis of Ethyl Oleate
The most common laboratory and industrial-scale synthesis of this compound involves the oxidative cleavage of ethyl oleate using ozone, followed by a work-up step.
Problem 1: Low Yield of this compound and Presence of Carboxylic Acids
Symptoms:
-
The final product yield is significantly lower than expected.
-
NMR or GC-MS analysis indicates the presence of nonanoic acid and/or azelaic acid monoethyl ester as major impurities.
Possible Causes:
-
Oxidative Work-up Conditions: The work-up conditions were oxidative rather than reductive. Using reagents like hydrogen peroxide (H₂O₂) will oxidize the desired aldehyde product to the corresponding carboxylic acid.[1][2][3]
-
Spontaneous Oxidation: The intermediate ozonide was allowed to decompose in the presence of oxygen or other oxidizing species, leading to the formation of carboxylic acids.
-
Incomplete Reaction: The ozonolysis reaction did not go to completion, leaving unreacted starting material which can complicate purification.
Solutions:
-
Ensure Reductive Work-up: For the synthesis of the aldehyde, a reductive work-up is crucial. Common reducing agents include dimethyl sulfide (DMS) or zinc dust with a mild acid.[1][2][4] These reagents quench the intermediate ozonide to yield the desired aldehyde.
-
Control Reaction Temperature: Ozonolysis is typically carried out at low temperatures (e.g., -78 °C) to control the reaction and stabilize the ozonide intermediate.[5]
-
Inert Atmosphere: After the ozonolysis is complete, purge the reaction mixture with an inert gas like nitrogen or argon to remove excess ozone before the addition of the reducing agent.
Problem 2: Formation of Polymeric or High Molecular Weight Byproducts
Symptoms:
-
A significant amount of a viscous, high-boiling residue is obtained after the reaction.
-
Characterization data (e.g., MS) suggests the presence of species with molecular weights higher than the expected products.
Possible Causes:
-
Criegee Intermediate Reactions: The Criegee intermediates, formed during the breakdown of the primary ozonide, can react with other molecules in the reaction mixture (including the aldehyde product or other intermediates) to form oligomeric and polymeric peroxides.[6]
-
Aldol Condensation: In the presence of basic conditions during work-up or purification, the aldehyde product can undergo self-condensation reactions.
Solutions:
-
Use of a Quenching Agent: The inclusion of a reagent that can trap the Criegee intermediate, such as an alcohol, can sometimes minimize side reactions. However, this can also lead to the formation of other byproducts like α-alkoxyhydroperoxides.
-
Maintain Neutral or Slightly Acidic pH: During work-up and purification, ensure the conditions are not basic to prevent aldol condensation.
-
Prompt Work-up: Process the reaction mixture promptly after ozonolysis to minimize the time for side reactions to occur.
Frequently Asked Questions (FAQs)
Q1: What are the main side products I should expect when synthesizing this compound via ozonolysis of ethyl oleate?
The primary side products depend on the work-up procedure. With a reductive work-up (e.g., using dimethyl sulfide or zinc), the main coproduct is nonanal. However, incomplete reduction or side reactions can lead to the formation of small amounts of nonanoic acid and azelaic acid monoethyl ester. With an oxidative work-up (e.g., using hydrogen peroxide), the major products will be nonanoic acid and azelaic acid monoethyl ester, with little to no this compound.[1][2] Other potential byproducts arising from secondary reactions of the Criegee intermediate include oligomeric peroxides.[6]
Q2: How can I monitor the progress of the ozonolysis reaction?
A common method is to use a colorimetric indicator. Ozone will react with the alkene (ethyl oleate) first. Once the alkene is consumed, the excess ozone in the solution will give it a distinct blue color, indicating the reaction is complete.[7] Alternatively, a potassium iodide solution can be used to trap the effluent gas; the appearance of iodine (indicated by a color change) signals the presence of unreacted ozone.[2] Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting material.
Q3: What is the difference between a reductive and an oxidative work-up in ozonolysis?
A reductive work-up uses a mild reducing agent (e.g., dimethyl sulfide, zinc) to cleave the ozonide intermediate, preserving any aldehydes formed.[1][2] This is the desired pathway to obtain this compound. An oxidative work-up employs an oxidizing agent (e.g., hydrogen peroxide) which also cleaves the ozonide but further oxidizes any resulting aldehydes to carboxylic acids.[1][2][3]
Q4: My yield of this compound is consistently low. What are the most likely reasons?
Several factors can contribute to low yields:
-
Incomplete Ozonolysis: Insufficient ozone was passed through the reaction mixture.
-
Over-oxidation: Even with a reductive work-up, some oxidation to the carboxylic acid can occur if the conditions are not carefully controlled.
-
Product Loss During Purification: this compound is a relatively high-boiling liquid. Losses can occur during solvent removal or distillation if not performed under high vacuum.
-
Side Reactions: As discussed in the troubleshooting section, the formation of polymeric byproducts can reduce the yield of the desired product.
Q5: Are there alternative synthesis routes to this compound, and what are their potential side reactions?
Yes, an alternative route involves the reaction of 8-ethoxycarbonyloctanoyl chloride with an organometallic reagent. While less common, this method avoids the use of ozone. A potential approach is a reaction with a soft organometallic reagent like an organocadmium compound to form the ketone (in this case, the aldehyde functionality is introduced as a protected form or in a subsequent step).
Potential Side Reactions for the Acyl Chloride Route:
-
Over-addition: More reactive organometallic reagents, such as Grignard reagents, can add to the newly formed ketone, leading to a tertiary alcohol as a byproduct. The use of less reactive organocadmium reagents can help prevent this.[8]
-
Reaction with the Ester: The organometallic reagent could potentially react with the ethyl ester group, although this is generally less favorable than reaction with the more electrophilic acyl chloride.
-
Enolization: Strong bases can deprotonate the α-carbon of the ester or the resulting ketone, leading to side reactions.
Data Presentation
Table 1: Comparison of Ozonolysis Work-up Conditions for the Synthesis of this compound from Ethyl Oleate
| Work-up Type | Reagent(s) | Primary Product | Major Byproducts | Typical Yield of this compound |
| Reductive | Dimethyl Sulfide (DMS) or Zn/CH₃COOH | This compound | Nonanal, Dimethyl sulfoxide (DMSO) | Good to Excellent |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Azelaic acid monoethyl ester | Nonanoic acid | Very Low to None |
Note: Yields are qualitative and highly dependent on specific reaction conditions and purification methods.
Table 2: Product Distribution in the Ozonolysis of Oleic Acid (a proxy for Ethyl Oleate)
| Product | Reported Carbon Yield (%) |
| 1-Nonanal | 30 ± 3 |
| 9-Oxononanoic acid | 14 ± 2 |
| Nonanoic acid | 7 ± 1 |
| Azelaic acid | 6 ± 3 |
| Unidentified products (including oligomers) | Significant fraction |
Data adapted from studies on oleic acid ozonolysis and may vary for ethyl oleate.[3]
Experimental Protocols
Key Experiment: Synthesis of this compound via Ozonolysis of Ethyl Oleate with Reductive Work-up
Materials:
-
Ethyl oleate
-
Dichloromethane (DCM), anhydrous
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl oleate in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. Monitor the reaction progress by TLC or by passing the effluent gas through a potassium iodide solution. The reaction is complete when the solution turns a persistent pale blue color.
-
Once the reaction is complete, switch the gas flow to nitrogen or argon and purge the solution for 10-15 minutes to remove any excess ozone.
-
While maintaining the low temperature, slowly add dimethyl sulfide to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via ozonolysis.
Caption: Troubleshooting logic for low yield in ozonolysis synthesis.
References
- 1. Item - Analysis of Ozonolysis Products of Ethyl Linoleate Reacted in Dichloromethane Solution - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. For each compound, show the products obtained from ozonolysis, fo... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
Technical Support Center: Purification of Ethyl 9-oxononanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 9-oxononanoate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture for the synthesis of this compound?
A1: When synthesizing this compound via the ozonolysis of ethyl oleate, the most common impurities include:
-
Pelargonaldehyde (Nonanal): The co-product of the ozonolysis reaction.
-
Unreacted Ethyl Oleate: The starting material.
-
Pelargonic Acid (Nonanoic Acid): Formed from the over-oxidation of pelargonaldehyde.
-
Azelaic Acid: Another potential oxidation byproduct.
-
Solvents used in the reaction and workup.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the scale of your reaction and the nature of the impurities.
-
Fractional Vacuum Distillation: Ideal for large-scale purification, especially for separating this compound from less volatile impurities like unreacted ethyl oleate and azelaic acid.[1][2]
-
Column Chromatography: Excellent for achieving very high purity on a smaller scale and for separating compounds with similar boiling points.[3]
Q3: My this compound appears to be degrading during purification. What could be the cause?
A3: Aldehydes can be sensitive to oxidation and acidic or basic conditions.
-
Oxidation: Exposure to air, especially at elevated temperatures during distillation, can oxidize the aldehyde to a carboxylic acid (pelargonic acid).
-
Acetal Formation: If using alcohol-based solvents (e.g., methanol, ethanol) for column chromatography, the aldehyde can react with the alcohol in the presence of acidic silica gel to form an acetal, leading to apparent loss of product.[4]
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation.
-
Visualization: Aldehydes and ketones can be visualized on a TLC plate using a 2,4-dinitrophenylhydrazine (DNPH) stain, which typically produces yellow to orange spots.[5][6][7] A p-anisaldehyde stain can also be effective.[8] UV light can be used if the compounds are UV active.[7]
Troubleshooting Guides
Fractional Vacuum Distillation
Problem: Poor separation between this compound and impurities.
| Possible Cause | Solution |
| Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Incorrect vacuum pressure. | Optimize the vacuum pressure to achieve a significant difference in the boiling points of the components. A lower pressure will decrease the boiling points.[2][9] |
| Heating rate is too high. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Similar boiling points of components. | If boiling points are too close for effective separation by distillation, consider using column chromatography. |
Problem: The product is degrading in the distillation flask.
| Possible Cause | Solution |
| Overheating. | The boiling point of this compound is high at atmospheric pressure. Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[1][2][10] |
| Presence of oxygen. | Ensure the distillation apparatus is well-sealed and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Column Chromatography
Problem: Co-elution of this compound with impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | Perform a TLC analysis with various solvent systems to find the optimal mobile phase for separation. A common starting point for aldehydes is a mixture of hexane and ethyl acetate.[4][11][12] |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded onto the column. |
| Column packing is not uniform. | Ensure the column is packed carefully and evenly to avoid channeling. |
Problem: Low recovery of this compound from the column.
| Possible Cause | Solution |
| Acetal formation on silica gel. | Avoid using alcohol-based solvents in your eluent. If unavoidable, consider neutralizing the silica gel by adding a small amount of triethylamine (e.g., 1%) to the solvent system.[4] Alternatively, use a different stationary phase like alumina. |
| Product is too polar and is sticking to the silica. | Gradually increase the polarity of the eluent to ensure all the product is eluted from the column. |
| Product is irreversibly adsorbed. | This is less common for aldehydes but can happen. Consider using a less active stationary phase like neutral alumina. |
Quantitative Data
Boiling Points of this compound and Potential Impurities:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | 200.27 | 267.9 | ~125-145 °C at 9 Torr (for methyl ester) |
| Pelargonaldehyde (Nonanal) | 142.24 | 191-192[13] | 93 °C at 23 mmHg[13][14] |
| Ethyl Oleate | 310.53 | 359-361 | 216-218 °C at 15 mmHg[15][16][17] |
| Pelargonic Acid (Nonanoic Acid) | 158.24 | 254[18] | 143-145 °C at 14 mmHg |
| Azelaic Acid | 188.22 | 360 (decomposes) | 286 °C at 100 mmHg[19][20][21][22] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a short path distillation head for high boiling point compounds. Ensure all glassware is free of cracks.
-
Sample Preparation: Place the crude reaction mixture in a round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump.[23]
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the different fractions based on their boiling points at the recorded pressure. The first fraction will likely contain lower boiling impurities like pelargonaldehyde.
-
Product Collection: Collect the fraction corresponding to the boiling point of this compound.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[23]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.25-0.35 for good separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. chembk.com [chembk.com]
- 14. 124-19-6 CAS MSDS (1-Nonanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Ethyl oleate - Wikipedia [en.wikipedia.org]
- 16. Ethyl oleate CAS#: 111-62-6 [m.chemicalbook.com]
- 17. Ethyl oleate | 111-62-6 [chemicalbook.com]
- 18. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 19. Azelaic acid - Wikipedia [en.wikipedia.org]
- 20. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]
- 21. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemsynthesis.com [chemsynthesis.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the large-scale synthesis of Ethyl 9-oxononanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the large-scale synthesis of Ethyl 9-oxononanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at an industrial scale.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low Yield of this compound | Incomplete conversion of starting material (e.g., Ethyl Oleate).Side reactions such as over-oxidation to azelaic acid or formation of byproducts.[1] Suboptimal reaction temperature or pressure.Inefficient catalyst activity or catalyst poisoning. | Optimize reaction time and temperature based on small-scale experiments before scaling up.Employ a milder oxidizing agent or control the stoichiometry of the oxidant carefully to prevent over-oxidation.Ensure the catalyst is fresh and handled under appropriate conditions to maintain its activity. Consider catalyst screening to find the most effective one for the specific process. |
| SYN-002 | Formation of Impurities and Byproducts | Presence of other unsaturated fatty acids in the starting material (e.g., linoleic acid can lead to shorter-chain aldehydes).[1] Over-oxidation of the aldehyde to a carboxylic acid.Aldol condensation of the product aldehyde. | Use high-purity starting materials (e.g., >95% Ethyl Oleate).Maintain strict temperature control to minimize side reactions.Consider performing the reaction under an inert atmosphere to prevent undesired oxidation. |
| PUR-001 | Difficulty in Purifying this compound | The product aldehyde is prone to oxidation to the corresponding carboxylic acid upon exposure to air.[2] Formation of azeotropes with solvents during distillation.Decomposition of the aldehyde on silica gel during column chromatography.[2] | Purify the product quickly after synthesis and store it under an inert atmosphere at low temperatures.Consider alternative purification methods such as fractional distillation under reduced pressure or crystallization.If column chromatography is necessary, use deactivated silica gel and non-polar eluents.[2] A bisulfite adduct formation can be used for purification by converting the aldehyde to a water-soluble form, which can then be separated from non-aldehyde impurities. The aldehyde can be regenerated by treatment with a base.[2][3] |
| SCL-001 | Runaway Exothermic Reaction During Oxidation | Poor heat dissipation in large-scale reactors.[4][5] Incorrect rate of addition of the oxidizing agent. | Utilize reactors with high surface area-to-volume ratios or implement efficient cooling systems like cooling jackets or internal cooling coils.[4][6] Control the addition rate of the oxidizing agent and monitor the internal temperature of the reactor in real-time.[5] Consider using a continuous flow reactor for better heat management.[5][7] |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What are the most common methods for the large-scale synthesis of this compound? A1: The most prevalent industrial methods are the oxidative cleavage of ethyl oleate, often through ozonolysis followed by a reductive workup, and bienzymatic processes using lipoxygenase and hydroperoxide lyase.[8][9]
-
Q2: What are the typical yields for the synthesis of this compound? A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Ozonolysis of methyl ester has been reported with yields around 82 mol%.[10] Enzymatic routes have demonstrated yields of up to 73%.[8][9]
-
Q3: How can I minimize the formation of azelaic acid as a byproduct? A3: Over-oxidation of the aldehyde group leads to the formation of azelaic acid. To minimize this, use a stoichiometric amount of a mild oxidizing agent and carefully control the reaction temperature. A reductive workup after ozonolysis is also crucial to prevent carboxylic acid formation.
Purification & Analysis
-
Q4: What is the recommended method for purifying large quantities of this compound? A4: For large-scale purification, fractional distillation under reduced pressure is often the most effective method to separate the product from non-volatile impurities and byproducts.
-
Q5: How can I confirm the purity of the final product? A5: The purity of this compound can be assessed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11] GC can quantify the percentage of the desired product and identify volatile impurities, while NMR can confirm the chemical structure and detect non-volatile impurities.
Safety & Handling
-
Q6: What are the primary safety concerns when working with ozonolysis on a large scale? A6: Ozone is a toxic and highly reactive gas. The ozonolysis reaction can be exothermic and potentially explosive if not properly controlled.[12] It is essential to have a well-designed reactor with efficient cooling and an ozone destruction unit. The peroxide intermediates formed during ozonolysis can also be unstable.
-
Q7: How should I store this compound to prevent degradation? A7: this compound is an aldehyde and is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) to minimize degradation.[13]
Experimental Protocols
Protocol 1: Ozonolysis of Ethyl Oleate
This protocol describes a general procedure for the synthesis of this compound via ozonolysis of ethyl oleate followed by a reductive workup.
Materials:
-
Ethyl oleate (>95% purity)
-
Dichloromethane (DCM)
-
Ozone (generated from an ozone generator)
-
Zinc dust
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Dissolve ethyl oleate in dichloromethane in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to an ozone destruction unit (e.g., a potassium iodide solution), and a thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution while maintaining the temperature at -78°C. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any residual ozone.
-
Slowly add zinc dust to the solution, followed by the dropwise addition of acetic acid while maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture through a pad of Celite to remove the zinc salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Bienzymatic Synthesis of 9-Oxononanoic Acid
This protocol outlines the enzymatic synthesis of 9-oxononanoic acid from linoleic acid, which can then be esterified to produce this compound. This method is presented as a greener alternative to chemical synthesis.[8][9]
Materials:
-
Linoleic acid
-
9S-lipoxygenase (St-LOX1) from Solanum tuberosum
-
9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo
-
Phosphate buffer
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Disperse linoleic acid in a phosphate buffer.
-
Add the 9S-lipoxygenase to the mixture and stir at room temperature. The reaction progress can be monitored by measuring the formation of the hydroperoxide intermediate.
-
Once the first step is complete, add the 9/13-hydroperoxide lyase to the reaction mixture.
-
Continue to stir at room temperature until the cleavage of the hydroperoxide is complete.
-
Extract the aqueous reaction mixture with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 9-oxononanoic acid.
-
The crude 9-oxononanoic acid can then be esterified to this compound using standard Fischer esterification conditions (ethanol and a catalytic amount of acid).
Data Presentation
Table 1: Comparison of Synthesis Methods for Oxononanoic Acid/Esters
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Challenges |
| Ozonolysis | Ethyl Oleate | Ozone, Zinc/Acetic Acid | ~82% (for methyl ester)[10] | High conversion, well-established method. | Use of hazardous ozone, exothermic reaction, potential for over-oxidation.[12] |
| Bienzymatic Synthesis | Linoleic Acid | 9S-lipoxygenase, 9/13-hydroperoxide lyase | ~73% (for the acid)[8][9] | Green and sustainable, high selectivity. | Enzyme stability and cost, requires subsequent esterification. |
| Oxidative Cleavage with H₂O₂ | Oleic Acid | Hydrogen Peroxide, Tungsten-based catalyst | >90% conversion[14] | "Green" oxidant (water is the only byproduct). | Slower reaction kinetics, requires a catalyst. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amarequip.com [amarequip.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. quora.com [quora.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matangiindustries.com [matangiindustries.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
Catalyst selection for efficient Ethyl 9-oxononanoate production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient production of Ethyl 9-oxononanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly through the oxidative cleavage of oleic acid derivatives.
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the oxidative cleavage of oleic acid or its esters. The two primary approaches are:
-
Ozonolysis: This is a widely used industrial method that involves reacting ozone with oleic acid followed by a reductive or oxidative workup.[1][2][3] Reductive workup yields aldehydes, while oxidative workup produces carboxylic acids.
-
Oxidation with Hydrogen Peroxide: This method is considered a "greener" alternative to ozonolysis and typically employs catalysts, with tungsten-based catalysts being a popular choice.[1][4]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Conversion:
-
Catalyst Deactivation: The catalyst may lose activity over time. For tungsten-based systems, the active peroxo-tungstate species can decompose.[1][4] Solution: Ensure the catalyst is fresh or regenerated. Consider a pre-conditioning step where the catalyst (e.g., tungstic acid) is treated with hydrogen peroxide before adding the substrate.[1]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using techniques like TLC or GC. If the starting material is still present after the expected reaction time, consider extending it or cautiously increasing the temperature.[5]
-
-
Byproduct Formation:
-
Over-oxidation: The desired aldehyde product can be further oxidized to the corresponding carboxylic acid (azelaic acid).[1] Solution: Carefully control the amount of oxidant and the reaction temperature. Using a milder or more selective catalyst can also help.
-
Formation of Short-chain Carboxylic Acids: These can result from side reactions. Solution: Optimize reaction conditions to favor the desired cleavage.
-
-
Issues with Phase Transfer: In biphasic systems (e.g., aqueous H₂O₂ and an organic substrate), inefficient mixing can limit the reaction rate. The accumulation of intermediates like 9,10-dihydroxystearic acid (DHSA) can also make the reaction mixture pasty and difficult to stir.[1] Solution: Use vigorous stirring and consider the addition of a phase-transfer catalyst. The DHSA intermediate itself can act as a phase transfer agent, so its initial formation can sometimes accelerate the reaction.[1]
Q3: I am observing the formation of a pasty or solid precipitate in my reaction mixture. What is it and how can I prevent it?
A3: The formation of a pasty or solid material is often due to the accumulation of the intermediate, threo-9,10-dihydroxystearic acid (DHSA).[1] While DHSA can act as a phase transfer agent, its high concentration can lead to solidification of the reaction mixture.
-
Prevention:
-
Addition of Water: Adding a small amount of water can sometimes help to keep the reaction mixture mobile.[1]
-
Temperature Control: Maintaining an optimal reaction temperature can prevent the excessive buildup of this intermediate.
-
Q4: How can I minimize the formation of byproducts like azelaic acid?
A4: Azelaic acid is formed from the over-oxidation of the intermediate 9-oxononanoic acid.[1]
-
Control of Oxidant: Use a stoichiometric amount of the oxidizing agent. A large excess of hydrogen peroxide, for instance, will promote further oxidation.
-
Catalyst Selection: Choose a catalyst known for its selectivity towards the desired aldehyde product.
-
Reaction Monitoring: Closely monitor the reaction progress and stop it once the formation of the desired product is maximized, before significant over-oxidation occurs.
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for the efficient synthesis of this compound. Below is a summary of data for different catalytic systems used in the epoxidation of oleic acid, a key step in some oxidative cleavage pathways.
| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Reference |
| H₃PW₁₂O₄₀·2H₂O (HPA) | Oleic Acid | 30% H₂O₂ | None | 60 | 7 | 88 | 80 | [5] |
| [C₅H₅N(n-C₁₆H₃₃)]₃{PO₄[WO(O₂)]₄} (B) | Oleic Acid | 30% H₂O₂ | CHCl₃ | 60 | 7 | 91 | 82 | [5] |
| [Me(n-C₈H₁₇)₃N]₃{PO₄[WO(O₂)]₄} (C) | Oleic Acid | 30% H₂O₂ | None | 60 | 5 | 95 | 45 | [5] |
| [Me(n-C₈H₁₇)₃N]₃{PO₄[WO(O₂)]₄} (C) | Oleic Acid | 30% H₂O₂ | None | 50 | 7 | 95 | 90 | [5] |
| [Me(n-C₈H₁₇)₃N]₃{PO₄[WO(O₂)]₄} (C) | Oleic Acid | 30% H₂O₂ | None | 70 | 5 | 95 | 85 | [5] |
| [Me(n-C₈H₁₇)₃N]₃{PO₄[WO(O₂)]₄} (C) | Oleic Acid | 30% H₂O₂ | None | 90 | 3 | 95 | 80 | [5] |
Experimental Protocols
Protocol 1: Ozonolysis of Oleic Acid
This protocol describes a general procedure for the synthesis of 9-oxononanoic acid via ozonolysis, which can then be esterified to this compound.
Materials:
-
Oleic acid
-
Methanol (or other suitable solvent)
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (DMS) or other reducing agent
-
Dichloromethane
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Ethanol
Procedure:
-
Dissolve oleic acid in methanol in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until the reaction is complete (indicated by a blue color persistence, signifying excess ozone).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add dimethyl sulfide dropwise to the cold solution to reduce the ozonide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure to obtain the crude 9,9-dimethoxynonanoic acid.[6]
-
For esterification, dissolve the crude product, cholesterol (as an example from the literature, which can be substituted with ethanol), and DMAP in dichloromethane.[6]
-
Add a solution of DCC in dichloromethane dropwise and stir the mixture overnight.[6]
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
To obtain the final aldehyde from the acetal, perform hydrolysis using an acidic ion-exchange resin.[6]
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.
Visualizations
Experimental Workflow: Ozonolysis Route
Caption: Workflow for this compound synthesis via ozonolysis.
Signaling Pathway: Catalytic Oxidation of Oleic Acid
Caption: Catalytic oxidation pathway of oleic acid.
References
Minimizing byproduct formation during Ethyl 9-oxononanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 9-oxononanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary synthetic routes for this compound:
-
Ozonolysis of Ethyl Oleate: This method involves the oxidative cleavage of the double bond in ethyl oleate using ozone. The reaction is typically followed by a reductive work-up to yield this compound and nonanal as the main products.
-
Fischer Esterification of 9-oxononanoic Acid: This is a two-step process. First, 9-oxononanoic acid is synthesized, commonly through the ozonolysis of oleic acid.[1] The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to produce this compound.[2]
Q2: What are the common byproducts I should be aware of during the synthesis?
A2: Byproduct formation is a critical aspect to control for achieving high purity of this compound. The byproduct profile depends on the synthetic route chosen:
-
Ozonolysis Route:
-
Nonanal: This is a co-product of the reaction and needs to be efficiently separated.
-
Over-oxidation products: If the work-up is not strictly reductive, some of the aldehyde functional groups can be oxidized to carboxylic acids, such as azelaic acid monomethyl ester.
-
Secondary Ozonides and Oligomers: These can form from side reactions of the Criegee intermediate generated during ozonolysis.[3]
-
Unreacted Starting Material: Incomplete ozonolysis will leave residual ethyl oleate.
-
-
Fischer Esterification Route:
-
Water: This is the primary byproduct of the esterification reaction. Its presence can limit the reaction yield due to the reversible nature of the Fischer esterification.[2]
-
Unreacted 9-oxononanoic Acid: Incomplete esterification will result in the presence of the starting carboxylic acid.
-
Byproducts from Acid Catalyst: Strong acid catalysts can sometimes promote side reactions like dehydration of the alcohol (ethanol to ethene) or ether formation (diethyl ether), although this is less common under typical esterification conditions.
-
Green Leaf Volatiles: If 9-oxononanoic acid is produced enzymatically, byproducts such as "green leaf volatiles" may be present.[4]
-
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions:
-
For Ozonolysis:
-
Temperature: Maintain a low temperature (typically -78 °C) during ozonolysis to suppress side reactions.
-
Reductive Work-up: Utilize a proper reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) immediately after ozonolysis to prevent the formation of over-oxidation products and unstable peroxides.[5]
-
Monitoring: Monitor the reaction progress closely to ensure complete consumption of the starting material without prolonged exposure to ozone.
-
-
For Fischer Esterification:
-
Excess Alcohol: Use a large excess of ethanol to shift the reaction equilibrium towards the formation of the ester.[2]
-
Water Removal: Employ techniques to remove water as it is formed, such as using a Dean-Stark apparatus or adding a dehydrating agent.
-
Catalyst Choice: Use a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in an appropriate concentration to promote the reaction without causing significant side reactions.[6]
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Ozonolysis of Ethyl Oleate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Loss of product during work-up and purification. 3. Formation of byproducts. | 1. Ensure a continuous flow of ozone until the starting material is consumed (monitor by TLC or GC). 2. Optimize the extraction and chromatography conditions to minimize product loss. 3. Maintain low temperature during ozonolysis and use an efficient reductive work-up. |
| Presence of carboxylic acid impurities | Oxidative work-up conditions instead of reductive. | Ensure the use of a suitable reducing agent (e.g., dimethyl sulfide, triphenylphosphine) and avoid exposure of the reaction mixture to oxidizing agents after the ozonolysis step.[5] |
| Formation of a viscous oil or solid | Formation of polymeric ozonides or other high molecular weight byproducts. | 1. Ensure the reaction is carried out at a sufficiently low temperature. 2. Perform the reductive work-up promptly after the ozonolysis is complete. |
Fischer Esterification of 9-oxononanoic Acid
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conversion to the ester | 1. Insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Presence of water in the starting materials or formed during the reaction. | 1. Increase the amount of acid catalyst. 2. Increase the reaction time or temperature. 3. Use anhydrous ethanol and a method to remove water during the reaction (e.g., Dean-Stark trap). Using a large excess of ethanol can also drive the reaction to completion.[2] |
| Product is contaminated with the starting carboxylic acid | Incomplete reaction. | 1. Drive the reaction to completion using the methods described above. 2. During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid.[6] |
| Difficulty in removing the acid catalyst | Insufficient washing during work-up. | Wash the organic layer multiple times with saturated sodium bicarbonate solution, followed by a brine wash, to ensure complete removal of the acid catalyst.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Ethyl Oleate
Materials:
-
Ethyl oleate
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve ethyl oleate in anhydrous DCM in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by TLC. The reaction is complete when the starting material is no longer visible.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Slowly add dimethyl sulfide to the reaction mixture at -78 °C and then allow the mixture to warm to room temperature overnight with stirring.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis of this compound via Fischer Esterification of 9-oxononanoic Acid
Materials:
-
9-oxononanoic acid
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Toluene (for Dean-Stark, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexane for extraction and chromatography
Procedure:
-
Combine 9-oxononanoic acid and a large excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
If using a Dean-Stark trap, add toluene and heat the mixture to reflux, continuously removing the water-toluene azeotrope. If not using a Dean-Stark trap, simply reflux the ethanol solution.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product further by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Ozonolysis of Ethyl Oleate | Fischer Esterification of 9-oxononanoic Acid |
| Starting Materials | Ethyl oleate, Ozone | 9-oxononanoic acid, Ethanol |
| Key Reagents | Reductive agent (e.g., DMS) | Acid catalyst (e.g., H₂SO₄) |
| Reaction Steps | One-pot reaction | Two-step process (if starting from oleic acid) |
| Typical Yield | Moderate to high (can be >78% for similar ozonolysis reactions)[3] | High (often >90% for Fischer esterification)[2] |
| Key Byproducts | Nonanal, over-oxidation products, secondary ozonides | Water, unreacted carboxylic acid |
| Purification | Column chromatography is usually required to separate from the co-product and byproducts. | Aqueous work-up followed by distillation or chromatography. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in ozonolysis.
References
Troubleshooting peak tailing in GC analysis of Ethyl 9-oxononanoate
Technical Support Center: GC Analysis of Ethyl 9-oxononanoate
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of this compound, with a focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry is skewed, resulting in a "tail".[1] This can lead to inaccurate integration and quantification. The following guide provides a systematic approach to troubleshooting peak tailing in the GC analysis of this compound.
Isolating the Problem: Where to Start?
First, determine if the peak tailing is affecting all peaks in your chromatogram or just the this compound peak (and other polar analytes).
-
All peaks tailing: This typically indicates a physical or mechanical issue within the GC system.[2]
-
Only polar peaks (like this compound) are tailing: This suggests a chemical interaction or adsorption problem within the system.[2]
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, it is likely due to a disruption in the carrier gas flow path.[3]
Question: My chromatogram shows tailing for all peaks, including internal standards and the solvent peak. What should I check first?
Answer: When all peaks are tailing, the issue is generally not chemical in nature but rather a physical problem in the GC system. Here’s a step-by-step troubleshooting process:
-
Improper Column Installation: An improperly installed column is a frequent cause of universal peak tailing.[4]
-
Action: Reinstall the column, ensuring the column ends are cut squarely and inserted to the correct depth in both the inlet and the detector as specified by your instrument manufacturer. A poor cut can create active sites and turbulence.[4]
-
-
Dead Volume: Unswept volumes in the system can cause band broadening and tailing.[3]
-
Action: Check all fittings and connections for leaks and ensure they are properly tightened. Use the correct ferrules for your column and fittings.
-
-
Contamination: Gross contamination in the injector or at the head of the column can affect all compounds.[3]
-
Action: Perform inlet maintenance, including replacing the liner and septum. Trim the first 10-20 cm of the column from the inlet side to remove any non-volatile residues.[5]
-
Scenario 2: Only Polar Peaks (e.g., this compound) are Tailing
If only your analyte of interest and other polar compounds are tailing, the problem is likely due to active sites within the GC system that are interacting with the polar functional groups of your analyte. This compound, with its ester and ketone functionalities, is susceptible to such interactions.
Question: I'm observing significant peak tailing for this compound, but my non-polar internal standard looks symmetrical. What could be the cause?
Answer: This scenario strongly points towards active sites in your GC system that are interacting with your polar analyte. Here are the primary areas to investigate:
-
Active Sites in the Inlet: The injector is a common source of activity.
-
Action:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, even deactivated liners can become active. Replace the liner regularly.[4]
-
Septum Bleed/Particles: Fragments from the septum can fall into the liner and create active sites. Use high-quality, low-bleed septa and replace them regularly.[6]
-
Inlet Maintenance: Perform routine maintenance on your inlet, including cleaning the metal surfaces if necessary.
-
-
-
Column Activity: The stationary phase of the column can degrade over time, exposing active silanol groups.[4]
-
Action:
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
Column Trimming: Trim 10-20 cm from the inlet end of the column to remove any accumulated non-volatile residues and damaged stationary phase.[5]
-
Use an Inert Flow Path Column: For highly sensitive analyses of polar compounds, consider using a column specifically designed with an inert flow path.
-
-
-
Sample Matrix Effects: The sample matrix itself can introduce active compounds or non-volatile residues.
-
Action:
-
Sample Cleanup: If your sample is in a complex matrix, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization: While not always necessary for this compound, for compounds with more active functional groups (e.g., free carboxylic acids), derivatization can reduce interactions with the system.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing this compound?
A1: For fatty acid esters like this compound, a mid-polarity to high-polarity column is generally recommended.[7]
-
Polyethylene Glycol (PEG) Columns (e.g., WAX columns): These are a good starting point and offer good selectivity for fatty acid esters.[8]
-
Cyanopropyl-based Columns (e.g., HP-88, CP-Sil 88): These are highly polar and provide excellent resolution for complex mixtures of fatty acid methyl esters (FAMEs), including positional and geometric isomers.[7][9]
A standard column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
Q2: What are the recommended inlet parameters for a split/splitless injection of this compound?
A2: The choice between split and splitless injection depends on the concentration of your analyte.
-
Split Injection: Use for higher concentration samples to avoid overloading the column. A split ratio of 50:1 is a good starting point.[10]
-
Splitless Injection: Use for trace-level analysis to maximize the amount of analyte reaching the column.[6]
Inlet Parameter Recommendations:
| Parameter | Recommended Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Injection Volume | 1 µL | A standard volume to prevent backflash and column overload. |
| Liner Type | Deactivated split/splitless liner with glass wool | The glass wool helps with sample vaporization and traps non-volatile residues. |
Q3: Can the solvent choice affect peak shape for this compound?
A3: Yes, solvent choice can impact peak shape, especially in splitless injection. A mismatch in polarity between the solvent, analyte, and stationary phase can cause peak distortion. For this compound, common solvents like hexane, ethyl acetate, or dichloromethane are generally suitable. Ensure the initial oven temperature is set appropriately relative to the solvent's boiling point to achieve good solvent focusing.[11]
Q4: How often should I perform inlet maintenance to prevent peak tailing?
A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections.
-
For clean samples: Replacing the septum and liner every 100-200 injections is a good practice.
-
For dirty or complex matrices: You may need to perform maintenance more frequently, potentially every 50 injections or even daily.
Regularly monitoring your chromatograms for signs of peak tailing or loss of response will help you determine the appropriate maintenance schedule for your application.
Experimental Protocol: GC-FID Analysis of this compound
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ethyl acetate.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a 2 mL autosampler vial.
GC-FID Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC (or equivalent) with FID |
| Column | HP-88, 30 m x 0.25 mm ID, 0.20 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow | 1.2 mL/min (Helium) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 10 °C/min to 240 °C |
| Hold | Hold at 240 °C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis
-
Identify the this compound peak based on its retention time, confirmed by running a standard.
-
Integrate the peak area to determine the quantity of the analyte, typically using an internal or external standard calibration method.
Logical Relationship of GC Parameters for Optimal Peak Shape
Caption: Interrelationship of GC parameters for achieving symmetrical peaks.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. gcms.cz [gcms.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stability of Ethyl 9-oxononanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 9-oxononanoate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: this compound is susceptible to two primary degradation pathways during storage:
-
Hydrolysis: The ester functional group can hydrolyze in the presence of moisture to form 9-oxononanoic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid, resulting in azelaic acid monoethyl ester.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is advisable. The material should be stored away from strong oxidizing agents, acids, and bases.
Q3: I suspect my sample of this compound has degraded. What are the initial signs of degradation?
A3: Initial signs of degradation may include a change in the physical appearance of the sample, such as discoloration or the formation of precipitates. A noticeable change in odor may also indicate chemical changes. Analytically, a decrease in the purity of the sample and the appearance of new peaks in chromatograms (e.g., HPLC or GC) are strong indicators of degradation.
Q4: How can I analytically confirm the degradation of this compound and identify the degradation products?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate and quantify this compound and its potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile degradation products. Derivatization may be necessary for non-volatile degradation products like carboxylic acids.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the identity of degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decrease in purity over time, with a new peak appearing at a shorter retention time in reverse-phase HPLC. | Hydrolysis: Formation of the more polar 9-oxononanoic acid. | 1. Confirm the identity of the new peak by co-injection with a 9-oxononanoic acid standard or by LC-MS. 2. Review storage conditions. Ensure the container is tightly sealed and stored in a dry environment. Consider using a desiccator. 3. If the sample is in solution, check the pH and buffer composition. Avoid acidic or basic conditions. |
| Appearance of a new, more polar peak in the chromatogram, and a potential slight increase in acidity of the sample. | Oxidation: The aldehyde group has been oxidized to a carboxylic acid, forming azelaic acid monoethyl ester. | 1. Use LC-MS or GC-MS to identify the new peak. Compare the mass spectrum with that of an azelaic acid monoethyl ester standard.[1] 2. Protect the sample from air by purging the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store the sample in a dark place to prevent photo-oxidation. 4. Consider adding an antioxidant if compatible with the intended application. |
| Broadening of peaks or appearance of multiple small, unresolved peaks in the chromatogram. | Polymerization/Oligomerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts or upon exposure to light. | 1. Analyze the sample by Gel Permeation Chromatography (GPC) to detect higher molecular weight species. 2. Ensure the absence of acidic or basic impurities in the sample and storage container. 3. Store at a lower temperature to reduce the rate of reaction. |
| Discoloration of the sample (e.g., turning yellow). | Degradation and formation of chromophoric impurities. | 1. Investigate the presence of degradation products using HPLC with a photodiode array (PDA) detector to analyze the UV-Vis spectrum of the impurities. 2. Protect the sample from light by using amber vials or storing it in the dark. 3. Ensure the storage temperature is appropriate, as elevated temperatures can accelerate degradation reactions that produce colored byproducts. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under accelerated storage conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Condition | Time (Weeks) | Purity of this compound (%) | 9-oxononanoic acid (%) | Azelaic acid monoethyl ester (%) |
| 40°C / 75% RH | 0 | 99.5 | < 0.1 | < 0.1 |
| 2 | 98.2 | 0.8 | 0.5 | |
| 4 | 96.9 | 1.5 | 1.1 | |
| 8 | 94.1 | 2.9 | 2.0 | |
| 60°C | 0 | 99.5 | < 0.1 | < 0.1 |
| 1 | 97.8 | 1.2 | 0.5 | |
| 2 | 95.5 | 2.5 | 1.0 | |
| 4 | 91.0 | 5.0 | 2.5 | |
| Photostability (ICH Q1B) | 0 | 99.5 | < 0.1 | < 0.1 |
| 1.2 million lux hours | 99.0 | 0.2 | 0.3 | |
| 200 W h/m2 | 98.8 | 0.3 | 0.4 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Protocol 2: GC-MS Method for Identification of Degradation Products
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 290°C).[1]
-
Injector Temperature: 290°C.[1]
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: For acidic degradation products, derivatization (e.g., silylation or methylation) may be required to improve volatility.[2]
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Relationship between storage conditions and stability.
References
Technical Support Center: Purification of Ethyl 9-oxononanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 9-oxononanoate. The following sections detail methods for removing impurities, provide experimental protocols, and offer solutions to common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the ozonolysis of ethyl oleate. Impurities from this process can include:
-
Unreacted Starting Material: Ethyl oleate.
-
Oxidative Byproducts: Nonanoic acid, azelaic acid, and pelargonic acid.
-
Aldehydic Impurities: Nonanal (pelargonaldehyde).
-
Peroxidic Species: Ozonides and other peroxidic byproducts.
-
Solvent Residues: Residual solvents used in the reaction and workup.
Another synthetic route involves the oxidation of 9,10-dihydroxystearic acid ethyl ester, which can also lead to various oxidative cleavage byproducts.
Q2: Which purification method is most effective for removing aldehydic impurities?
A2: Liquid-liquid extraction using a sodium bisulfite solution is a highly effective and widely used method for selectively removing aldehyde impurities.[1][2][3][4] This technique relies on the reversible reaction between the aldehyde's carbonyl group and bisulfite ions to form a water-soluble adduct, which can then be separated from the water-insoluble ester in the aqueous phase.[1][2][3][4]
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a viable method for purifying this compound.[5] It is particularly useful for separating compounds with different polarities. However, aldehydes can sometimes be unstable on silica gel, potentially leading to decomposition.[5] Careful selection of the stationary and mobile phases is crucial for a successful separation.
Q4: Is distillation a suitable purification method for this compound?
A4: Distillation, particularly under reduced pressure, can be used to purify this compound, which has a boiling point of 267.9°C at 760 mmHg.[6] This method is effective for separating compounds with significantly different boiling points. However, it may not be efficient for removing impurities with similar volatilities.
Troubleshooting Guides
Bisulfite Extraction
| Issue | Possible Cause | Solution |
| Incomplete removal of aldehyde impurities. | Insufficient amount of sodium bisulfite solution. | Use a larger excess of a freshly prepared saturated sodium bisulfite solution. |
| Inefficient mixing of the biphasic system. | Ensure vigorous shaking during the extraction to maximize the interfacial area between the organic and aqueous phases. | |
| The bisulfite adduct of the aldehyde is not sufficiently soluble in the aqueous phase. | For highly non-polar aldehydes, using a water-miscible co-solvent like methanol or DMF during the extraction can improve the solubility of the adduct.[1][4] | |
| Formation of a solid precipitate at the interface. | The bisulfite adduct is insoluble in both the organic and aqueous layers. | Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[4] |
| Low recovery of this compound. | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| The desired ester is partially soluble in the aqueous phase. | Perform multiple extractions of the aqueous layer with a suitable organic solvent to recover the dissolved product. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of this compound from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent polarity through TLC analysis. A gradient elution may be necessary to separate compounds with a wide range of polarities. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. The sample should be applied as a narrow band. | |
| Streaking or tailing of the desired compound band. | The compound is interacting too strongly with the stationary phase. | Add a small percentage of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
| The compound is decomposing on the silica gel. | Deactivate the silica gel by treating it with a small amount of water or triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.[7] | |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process. |
Comparison of Purification Methods
| Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Bisulfite Extraction | Reversible formation of a water-soluble aldehyde-bisulfite adduct.[1][2][3][4] | >95% (for removal of aldehydes)[1] | High | Highly selective for aldehydes, rapid, and scalable.[1][2][3][4] | Only removes aldehydic impurities; may require a co-solvent for some aldehydes.[1][4] |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase based on polarity.[5] | >98% | Moderate to High | Can separate a wide range of impurities with different polarities. | Can be time-consuming, requires significant solvent volumes, and potential for sample decomposition on the stationary phase.[5] |
| Distillation | Separation based on differences in the boiling points of the components.[6] | Variable (depends on the volatility of impurities) | High | Effective for large-scale purification and removal of non-volatile impurities. | Ineffective for separating compounds with close boiling points; requires high temperatures which can lead to degradation of thermally sensitive compounds. |
Note: The typical purity and yield values are estimates and can vary significantly depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound using Bisulfite Extraction
This protocol is adapted from a general procedure for the removal of aldehydes from mixtures.[1][4]
Materials:
-
Crude this compound containing aldehyde impurities
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Hexanes or a mixture of ethyl acetate and hexanes
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in DMF.
-
Transfer the solution to a separatory funnel and add an excess of freshly prepared saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.
-
Add deionized water and an immiscible organic solvent (e.g., hexanes or 10% ethyl acetate in hexanes) to the separatory funnel.
-
Shake the funnel again and then allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde impurities.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of fatty acid esters (e.g., a DB-5ms or equivalent).
GC Conditions (starting point, may require optimization):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.[8][9]
-
Identify any impurity peaks by comparing their mass spectra with library data (e.g., NIST).
-
Determine the purity of the sample by calculating the relative peak area of this compound compared to the total peak area of all components.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound|lookchem [lookchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
Optimizing Ozonolysis Quenching Conditions for Enhanced Aldehyde Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on optimizing the quenching conditions of ozonolysis to maximize aldehyde yields. Navigate through our frequently asked questions and troubleshooting guides to enhance your experimental outcomes and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between reductive and oxidative quenching in ozonolysis?
A1: The type of workup, or quenching, performed after the initial ozonolysis reaction determines the final product. A reductive workup is employed to obtain aldehydes and ketones.[1][2][3] This process utilizes a reducing agent to quench the intermediate ozonide without oxidizing the desired aldehyde products. In contrast, an oxidative workup will further oxidize any resulting aldehydes to carboxylic acids.[1][2]
Q2: Which are the most common reducing agents for obtaining high aldehyde yields?
A2: The most frequently used reducing agents for a reductive workup to yield aldehydes are dimethyl sulfide (DMS), triphenylphosphine (PPh₃), and zinc dust with acetic acid (Zn/HOAc).[1][3][4] Each has its own advantages and considerations regarding reaction conditions and product purification.
Q3: What is the optimal temperature for conducting ozonolysis to favor aldehyde formation?
A3: Ozonolysis reactions are typically carried out at low temperatures to stabilize the reactive ozonide intermediate. A common recommendation is -78 °C, often achieved with a dry ice/acetone bath.[1][5] Maintaining a low temperature throughout the reaction and quenching process is crucial to prevent side reactions and decomposition of the desired products.
Q4: How can I determine when the ozonolysis reaction is complete?
A4: A common visual indicator of reaction completion is the persistence of a blue color in the solution, which signifies the presence of unreacted ozone.[3][6] For more precise control, especially with multiple alkenes, an indicator dye like Sudan Red III can be used.[1] This indicator reacts with ozone more slowly than the target alkene, and its color change signals the consumption of the starting material.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Aldehyde Yield | 1. Over-oxidation: The aldehyde product may be getting oxidized to a carboxylic acid. 2. Incomplete reaction: Not all of the starting alkene has reacted with ozone. 3. Sub-optimal quenching: The reducing agent is not effectively converting the ozonide to the aldehyde. 4. Volatile aldehyde: The desired product may be lost during workup and evaporation. | 1. Ensure a strictly reductive workup. Use a mild reducing agent like DMS or PPh₃. Avoid excess oxygen and ensure the reaction is quenched at low temperatures. 2. Continue bubbling ozone until a persistent blue color is observed or use an indicator dye. Monitor the reaction by TLC or other analytical methods. 3. Add the reducing agent at low temperature (-78 °C) and allow the reaction to warm slowly to room temperature. Ensure a sufficient excess of the quenching agent is used. 4. For low-boiling point aldehydes, be cautious during solvent removal. Use lower temperatures and pressures for evaporation. Consider derivatization for easier isolation. |
| Formation of Carboxylic Acids | 1. Oxidative workup conditions: Presence of an oxidizing agent (e.g., hydrogen peroxide) or allowing the reaction to warm in the presence of air. 2. Reaction with water: In some cases, water can lead to the formation of hydroperoxides which can decompose to carboxylic acids. | 1. Strictly use reductive quenching agents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the ozonolysis. 2. Use anhydrous solvents. While some methods intentionally use water, for sensitive aldehydes, it's best to work under anhydrous conditions. |
| Presence of Unreacted Ozonide | 1. Insufficient reducing agent: Not enough quenching agent was added to react with all the ozonide. 2. Low quenching temperature: The quenching reaction may be too slow at very low temperatures. | 1. Use a slight excess of the reducing agent (typically 1.1-1.5 equivalents). 2. After adding the reducing agent at low temperature, allow the reaction mixture to slowly warm to room temperature and stir for an adequate amount of time to ensure complete reaction. |
| Formation of Byproducts | 1. Aldol condensation: If the product aldehyde has α-hydrogens, it can undergo self-condensation, especially in the presence of acidic or basic impurities. 2. Side reactions with solvent: Some solvents can react with ozone or the ozonide. | 1. Work up the reaction under neutral conditions. The use of pyridine can sometimes buffer the reaction mixture.[1][4] 2. Use inert solvents like dichloromethane or methanol. Be aware that methanol can participate in the reaction to form α-methoxyhydroperoxides. |
Experimental Protocols
General Ozonolysis Procedure
-
Dissolve the alkene in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The ozone is typically generated by an ozone generator from a stream of oxygen.
-
Continue the ozone flow until the solution turns a persistent blue color, indicating an excess of ozone.
-
Purge the solution with a stream of an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Proceed with one of the reductive quenching procedures described below.
Reductive Quenching Protocols
-
To the cold ozonolysis reaction mixture at -78 °C, add dimethyl sulfide (1.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography or distillation. The byproduct, dimethyl sulfoxide (DMSO), is water-soluble and can often be removed by an aqueous workup.
-
To the cold ozonolysis reaction mixture at -78 °C, add a solution of triphenylphosphine (1.2 equivalents) in the reaction solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
-
To the cold ozonolysis reaction mixture, add zinc dust (2-3 equivalents) followed by the slow addition of acetic acid (2-3 equivalents).
-
Stir the mixture vigorously and allow it to warm to room temperature. The reaction is often exothermic.
-
Stir for an additional 1-2 hours at room temperature.
-
Filter the reaction mixture to remove the zinc oxide and any unreacted zinc.
-
Proceed with an aqueous workup to remove the zinc salts and acetic acid.
Quantitative Data Summary
The choice of quenching agent can significantly impact the yield of the desired aldehyde. The following table summarizes typical yields for the ozonolysis of 1-octene under different reductive workup conditions.
| Quenching Agent | Byproduct | Typical Aldehyde Yield (%) | Notes |
| Dimethyl Sulfide (DMS) | Dimethyl sulfoxide (DMSO) | 85-95% | Generally high yielding and clean. DMSO is water-soluble, facilitating purification. |
| Triphenylphosphine (PPh₃) | Triphenylphosphine oxide | 80-90% | Also high yielding. Triphenylphosphine oxide can sometimes be challenging to separate from the product. |
| Zinc/Acetic Acid | Zinc oxide, zinc acetate | 70-85% | A classic and effective method. The workup can be more involved due to the need to filter off zinc salts. |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualizing Ozonolysis Workflows
To further clarify the experimental process, the following diagrams illustrate the key stages of ozonolysis and the different quenching pathways.
References
Preventing oxidation of the aldehyde in Ethyl 9-oxononanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 9-oxononanoate. The focus is on preventing the oxidation of the aldehyde functional group, a common issue that can impact experimental outcomes and product stability.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new peak in the GC-MS analysis that I suspect is an oxidation product. What is the likely impurity?
A1: The aldehyde group in this compound is susceptible to oxidation, which converts it to a carboxylic acid. The most probable oxidation product is 9-ethoxy-9-oxononanoic acid. This conversion can be confirmed by derivatization followed by GC-MS or by HPLC-UV analysis.
Q2: What are the initial signs of oxidation in my this compound sample?
A2: Early signs of oxidation can be subtle. A slight change in the odor of the compound may be noticeable. Analytically, the appearance of a new, more polar spot on a thin-layer chromatography (TLC) plate or a new peak in your GC-MS or HPLC chromatogram, corresponding to the carboxylic acid, is a clear indicator.
Q3: Can I use standard antioxidants to prevent the oxidation of this compound?
A3: Yes, standard antioxidants are effective in preventing the oxidation of aldehydes. The most commonly used are butylated hydroxytoluene (BHT) and tocopherols (Vitamin E). These work by scavenging free radicals that initiate the oxidation process.
Q4: What is the recommended concentration of antioxidants to use?
A4: The optimal concentration can vary depending on the storage conditions and the expected duration of storage. As a general starting point, BHT can be added at a concentration of 0.01-0.1% (w/w). For tocopherols, a concentration of 0.1-0.5% (w/w) is often effective. It is crucial to perform stability studies to determine the ideal concentration for your specific application.
Q5: How should I store my this compound to minimize oxidation?
A5: To minimize oxidation, store this compound in a cool, dark place.[1] An inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen in the storage container's headspace. Use amber glass vials with tight-fitting caps to protect the compound from light and air. For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed by analytical methods. | Improper Storage: Exposure to oxygen, light, or elevated temperatures. | Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial at 2-8 °C. |
| Presence of Metal Ion Contaminants: Metal ions can catalyze oxidation reactions. | Use high-purity solvents and glassware. If contamination is suspected, consider purification by distillation or chromatography. | |
| Inconsistent results in experiments using this compound. | Partial Oxidation of the Starting Material: Using a partially oxidized sample will introduce the corresponding carboxylic acid into your reaction, leading to variable outcomes. | Always check the purity of your this compound sample by GC-MS or HPLC before use. If oxidation is detected, purify the material or use a fresh batch. |
| Antioxidant does not seem to be effective. | Incorrect Antioxidant Concentration: The concentration may be too low to provide adequate protection, or in some cases, too high, leading to pro-oxidant effects. | Optimize the antioxidant concentration through a stability study. Start with a range of concentrations (e.g., 0.01%, 0.05%, 0.1% for BHT) and monitor the sample's purity over time under accelerated conditions. |
| Antioxidant Degradation: The antioxidant itself may have degraded due to improper storage or handling. | Store antioxidants according to the manufacturer's recommendations. For example, tocopherols should be protected from light and heat. | |
| Difficulty in dissolving the antioxidant in this compound. | Poor Solubility: Some antioxidants may have limited solubility in the neat ester. | Gently warm the mixture while stirring to aid dissolution. Alternatively, dissolve the antioxidant in a small amount of a compatible, volatile solvent, add it to the this compound, and then remove the solvent under reduced pressure. |
Experimental Protocols
Protocol for Stabilization of this compound with BHT
Objective: To add Butylated Hydroxytoluene (BHT) to this compound to inhibit oxidation.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry amber glass vial.
-
Calculate the amount of BHT required to achieve the desired concentration (e.g., for a 0.05% w/w concentration, add 0.05 g of BHT for every 100 g of this compound).
-
Accurately weigh the calculated amount of BHT and add it directly to the this compound.
-
If necessary, gently warm the mixture to no more than 40°C and stir until the BHT is completely dissolved.
-
Blanket the headspace of the vial with nitrogen or argon gas for at least 1-2 minutes to displace any oxygen.
-
Immediately seal the vial tightly with the PTFE-lined cap.
-
Store the stabilized solution in a cool, dark place, preferably under refrigeration (2-8 °C).
Protocol for Quantification of this compound Oxidation by GC-MS
Objective: To quantify the amount of this compound and its primary oxidation product, 9-ethoxy-9-oxononanoic acid, using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample (stabilized or unstabilized)
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Internal standard (e.g., a stable ester of similar chain length, such as ethyl decanoate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylating the carboxylic acid)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
1. Sample Preparation: a. Prepare a stock solution of a known concentration of an internal standard in the chosen solvent. b. Accurately weigh a small amount of the this compound sample into a vial. c. Add a precise volume of the solvent and the internal standard stock solution to the sample vial. d. Mix thoroughly to ensure the sample is completely dissolved.
2. Derivatization (for the carboxylic acid): a. Transfer a known aliquot of the sample solution to a new vial. b. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS). c. Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the carboxylic acid. d. Cool the sample to room temperature before injection.
3. GC-MS Analysis: a. Injector: Splitless mode, 250°C. b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). c. Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold at 250°C for 5 minutes. d. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis: a. Identify the peaks corresponding to the derivatized 9-ethoxy-9-oxononanoic acid, this compound, and the internal standard based on their retention times and mass spectra. b. Quantify the amounts of the analyte and its oxidation product by comparing their peak areas to the peak area of the internal standard, using a pre-established calibration curve.
Visualizations
Caption: Oxidation pathway of this compound and the inhibitory action of antioxidants.
Caption: Workflow for stabilizing and analyzing this compound.
References
Technical Support Center: Enhancing Reaction Selectivity of Ethyl 9-oxononanoate
Welcome to the technical support center for Ethyl 9-oxononanoate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on enhancing the selectivity of reactions involving this bifunctional molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
A1: this compound possesses two reactive functional groups: a ketone (oxo group) at the 9-position and an ethyl ester at the 1-position. The primary challenge is to achieve chemoselectivity, meaning to have a reagent react with one functional group while leaving the other intact. The similar reactivity of these groups towards many reagents can lead to a mixture of products, reducing the yield of the desired compound.
Q2: How can I selectively reduce the ketone group in this compound to a hydroxyl group?
A2: Selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents that are more reactive towards ketones. Common choices include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents will typically not reduce the ester under standard reaction conditions.
Q3: How can I selectively reduce the ester group in this compound?
A3: Reducing the ester while preserving the ketone is more challenging as it often requires stronger reducing agents that also react with ketones. The most common strategy is to first protect the ketone group.[1][2] Once the ketone is protected as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst), a strong reducing agent like lithium aluminum hydride (LiAlH₄) can be used to reduce the ester to an alcohol.[2] The protecting group is then removed in a subsequent acidic workup step to regenerate the ketone.
Q4: Can I perform a Grignard reaction selectively on one of the functional groups?
A4: Yes, with the use of protecting groups. Grignard reagents react with both ketones and esters. To achieve selectivity, you must protect one of the functional groups. For a Grignard reaction at the ester position, the ketone should be protected as an acetal.[3] Conversely, to react at the ketone, the ester would need to be protected, though this is less common and more complex.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selective modification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product in a selective reduction of the ketone. | The reducing agent is not selective enough and is also reducing the ester. | Use a milder and more chemoselective reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). Perform the reaction at low temperatures to enhance selectivity. |
| Mixture of products obtained when trying to reduce the ester. | The ketone group is not protected and is reacting with the strong reducing agent. | Protect the ketone as an acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid) before introducing the strong reducing agent (e.g., LiAlH₄).[1][2] |
| Incomplete reaction during the protection of the ketone as an acetal. | Insufficient removal of water from the reaction mixture, which drives the equilibrium back to the starting materials. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure anhydrous conditions by using dry solvents and glassware. |
| Difficulty in removing the acetal protecting group after the reaction. | The deprotection conditions are not optimal. | Acetal deprotection is typically achieved with aqueous acid.[2] If the reaction is sluggish, a slightly stronger acid or an increase in temperature may be required. Monitor the reaction by TLC to avoid decomposition of the product. |
| Side reactions observed during a Grignard reaction. | The Grignard reagent is reacting with both the ketone and the ester. | As with selective reduction of the ester, the ketone must be protected as an acetal prior to the addition of the Grignard reagent.[3] |
Key Experimental Protocols
Protocol 1: Selective Reduction of the Ketone Group
Objective: To selectively reduce the 9-oxo group of this compound to a hydroxyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 9-hydroxynonanoate.
Protocol 2: Selective Reduction of the Ester Group via Ketone Protection
Objective: To selectively reduce the ethyl ester of this compound to a primary alcohol.
Part A: Protection of the Ketone
-
Dissolve this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the protected keto-ester.
Part B: Reduction of the Ester
-
Dissolve the protected keto-ester from Part A in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with ether.
-
Concentrate the filtrate to yield the crude alcohol.
Part C: Deprotection of the Ketone
-
Dissolve the crude alcohol from Part B in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or p-TsOH).
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., NaHCO₃).
-
Remove the acetone under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 9-oxononan-1-ol.
Visualizing Reaction Workflows
Workflow for Selective Ketone Reduction
Caption: Selective reduction of the ketone in this compound.
Workflow for Selective Ester Reduction
Caption: Workflow for the selective reduction of the ester group.
Decision-Making for Enhancing Selectivity
References
Troubleshooting low conversion rates in Ethyl 9-oxononanoate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Ethyl 9-oxononanoate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic pathways for the preparation of this compound:
-
Oxidation of Ethyl 9-hydroxynonanoate: This involves the conversion of the primary alcohol group of Ethyl 9-hydroxynonanoate to an aldehyde.
-
Fischer Esterification of 9-oxononanoic acid: This is an acid-catalyzed reaction between 9-oxononanoic acid and ethanol to form the corresponding ester.
Q2: I am seeing low conversion in my oxidation of Ethyl 9-hydroxynonanoate. What are the likely causes?
Low conversion in the oxidation of Ethyl 9-hydroxynonanoate can stem from several factors, depending on the chosen oxidation method. Common culprits include:
-
Sub-optimal reaction temperature: Many oxidation reactions, like the Swern oxidation, have very specific low-temperature requirements (e.g., -78 °C) to ensure the stability of reactive intermediates.[1][2] Deviation from this temperature can lead to side reactions and reduced yield.
-
Impure or wet reagents and solvents: The presence of water can quench the reactive species in many oxidation reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect stoichiometry of reagents: The molar ratios of the alcohol, oxidizing agent, and any activators or bases are critical for optimal conversion.
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[3]
-
Side reactions: Depending on the oxidant, side reactions such as over-oxidation to the carboxylic acid (less common with milder reagents) or the formation of byproducts can consume the starting material or the desired product.[4]
Q3: My Fischer esterification of 9-oxononanoic acid is giving a poor yield. What should I investigate?
Fischer esterification is an equilibrium-driven reaction, and low yields are often due to the reaction not being driven to completion.[3][5][6] Key areas to troubleshoot include:
-
Presence of water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials, reducing the ester yield.[5]
-
Insufficient acid catalyst: A strong acid catalyst is necessary to protonate the carboxylic acid and make it more susceptible to nucleophilic attack by the alcohol.[7]
-
Inadequate removal of water: Techniques like using a Dean-Stark apparatus or adding a drying agent are crucial for driving the reaction forward.[5]
-
Sub-optimal temperature: The reaction needs to be heated, typically under reflux, to proceed at a reasonable rate.[3][8]
-
Molar ratio of reactants: Using a large excess of the alcohol (ethanol in this case) can help to shift the equilibrium towards the product side.[7]
Troubleshooting Guides
Guide 1: Low Yield in the Oxidation of Ethyl 9-hydroxynonanoate
This guide focuses on troubleshooting the oxidation of Ethyl 9-hydroxynonanoate to this compound, with a focus on the Swern oxidation as a common and mild method.
Problem: Low conversion of Ethyl 9-hydroxynonanoate to this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Reaction Temperature | Ensure the reaction is maintained at -78 °C (dry ice/acetone bath) during the addition of reagents.[1][2] | Formation and stability of the reactive chloro(dimethyl)sulfonium chloride intermediate is favored, leading to higher conversion. |
| Moisture Contamination | Use flame-dried or oven-dried glassware. Use anhydrous solvents and ensure reagents are dry. | Prevents quenching of the reactive intermediates and side reactions. |
| Incorrect Reagent Stoichiometry | Carefully measure and add the correct molar equivalents of DMSO, oxalyl chloride, and triethylamine. | Ensures complete activation of the alcohol and subsequent oxidation. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is still present after the recommended time, consider extending the reaction time at the appropriate temperature. | Allows the reaction to proceed to completion. |
| Side Reactions (e.g., Pummerer rearrangement) | Maintain the low reaction temperature and ensure the timely addition of the base after the alcohol. | Minimizes the formation of byproducts like methylthiomethyl (MTM) ethers. |
| Inefficient Work-up | During work-up, ensure complete extraction of the product from the aqueous layer. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove excess triethylamine and then with brine. | Maximizes the recovery of the crude product before purification. |
Comparison of Common Oxidation Methods
| Oxidation Method | Typical Yield Range | Advantages | Disadvantages |
| Swern Oxidation | High (often >90%) | Mild conditions, high yields, avoids toxic heavy metals.[9] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[9] |
| Pyridinium Chlorochromate (PCC) | Good (70-90%) | Easy to handle, can be performed at room temperature.[4] | Chromium-based reagent (toxic), can be acidic.[4] |
| Dess-Martin Periodinane (DMP) | High (often >90%) | Mild conditions, high yields, fast reaction times. | Can be expensive, potentially explosive under certain conditions. |
Guide 2: Low Yield in the Fischer Esterification of 9-oxononanoic Acid
This guide provides steps to troubleshoot low conversion rates in the synthesis of this compound via Fischer esterification.
Problem: Low conversion of 9-oxononanoic acid to this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium Not Shifted Towards Products | Use a large excess of ethanol (can be used as the solvent).[7] | Drives the equilibrium to favor the formation of the ester. |
| Water Present in the Reaction | Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] Alternatively, use a drying agent like molecular sieves. | Continuously removes a product, pushing the reaction to completion. |
| Insufficient Catalysis | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. | Increases the rate of the reaction by activating the carboxylic acid. |
| Low Reaction Temperature | Heat the reaction mixture to reflux for an adequate amount of time.[3][8] | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material persists, continue refluxing. | Ensures the reaction has reached equilibrium or completion. |
| Product Loss During Work-up | Neutralize the acid catalyst carefully with a weak base (e.g., sodium bicarbonate solution) during work-up. Ensure thorough extraction of the ester into an organic solvent. | Prevents hydrolysis of the ester back to the carboxylic acid and maximizes product recovery.[10] |
Impact of Reactant Ratio on Esterification Yield (Illustrative)
| Molar Ratio (Ethanol:9-oxononanoic acid) | Expected Conversion | Rationale |
| 1:1 | Low to Moderate | Equilibrium will be established with significant amounts of starting materials remaining. |
| 5:1 | Moderate to High | The excess alcohol shifts the equilibrium towards the product side. |
| 10:1 or higher (Ethanol as solvent) | High | Maximizes the shift in equilibrium, driving the reaction to near completion.[7] |
Experimental Protocols
Protocol 1: Swern Oxidation of Ethyl 9-hydroxynonanoate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of Ethyl 9-hydroxynonanoate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature does not rise above -70 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 eq.) dropwise to the mixture at -78 °C. After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated aqueous solution of NH4Cl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification of 9-oxononanoic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with a reflux condenser, add 9-oxononanoic acid (1.0 eq.), a large excess of ethanol (e.g., 10-20 eq., can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low conversion in oxidation.
Caption: Troubleshooting workflow for low yield in esterification.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Refinement of work-up procedures for Ethyl 9-oxononanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 9-oxononanoate, a valuable intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is ethyl oleate, which undergoes ozonolysis to cleave the double bond. An alternative route involves the derivatization of azelaic acid monomethyl ester.[1][2]
Q2: What is the primary reaction mechanism for synthesizing this compound from ethyl oleate?
A2: The primary reaction is ozonolysis, where ozone (O₃) reacts with the double bond of ethyl oleate to form an unstable intermediate called a molozonide. This rearranges to a more stable ozonide, which is then cleaved under reductive conditions to yield this compound and another aldehyde.[3][4]
Q3: Why is a reductive work-up necessary after ozonolysis?
A3: A reductive work-up is crucial to selectively produce the desired aldehyde, this compound. An oxidative work-up would further oxidize the aldehyde to a carboxylic acid, yielding 9-ethoxy-9-oxononanoic acid instead.[4][5][6]
Q4: What are the common reagents used for the reductive work-up?
A4: Common reducing agents for the ozonolysis work-up include dimethyl sulfide (DMS) and zinc dust in combination with acetic acid.[4][7] DMS is often preferred as it produces dimethyl sulfoxide (DMSO), a water-soluble byproduct that is easily removed during aqueous extraction.
Q5: What are the key physical properties of this compound?
A5: this compound is a liquid at room temperature with a boiling point of approximately 267.9°C at 760 mmHg. Its molecular weight is 200.27 g/mol .[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I performed the ozonolysis of ethyl oleate followed by a reductive work-up with dimethyl sulfide, but my final yield of this compound is very low. What could be the issue?
-
Answer:
-
Incomplete Ozonolysis: Ensure the reaction proceeds to completion. A persistent blue color of the solution indicates an excess of ozone and complete consumption of the starting material. If the solution does not turn blue, the ozone supply may be insufficient, or the reaction may require more time.
-
Ozonide Decomposition: The ozonide intermediate is unstable and can be explosive if concentrated. It is crucial to perform the reaction at low temperatures (typically -78°C) and to proceed with the reductive work-up immediately after the ozonolysis is complete without allowing the reaction mixture to warm up significantly.[3]
-
Ineffective Reductive Work-up: The reducing agent (e.g., dimethyl sulfide) should be added in a sufficient amount to quench all the ozonide and any excess ozone. An insufficient amount will lead to incomplete conversion and potentially the formation of byproducts.
-
Product Loss During Extraction: this compound has some solubility in water. Ensure that the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to maximize recovery.
-
Issue 2: Formation of an Emulsion During Work-up
-
Question: During the aqueous extraction of my reaction mixture, a persistent emulsion has formed, making phase separation difficult. How can I resolve this?
-
Answer:
-
Gentle Mixing: Avoid vigorous shaking of the separatory funnel, which can promote emulsion formation. Gentle inversions are usually sufficient for extraction.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which helps to break up emulsions by decreasing the solubility of organic compounds in the aqueous phase.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of Celite® or glass wool can help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
-
Issue 3: Presence of Carboxylic Acid Impurities in the Final Product
-
Question: My final product is contaminated with a significant amount of 9-ethoxy-9-oxononanoic acid. How did this happen, and how can I remove it?
-
Answer:
-
Cause: The presence of the carboxylic acid impurity indicates that an oxidative work-up occurred to some extent. This can happen if the reductive agent was not added in sufficient quantity or if the reaction mixture was exposed to air and light for an extended period, leading to autoxidation of the aldehyde.
-
Removal:
-
Acid-Base Extraction: You can remove the acidic impurity by washing the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Be sure to perform this wash carefully as the evolution of CO₂ gas can cause pressure buildup in the separatory funnel.
-
Column Chromatography: If the acidic impurity is present in a smaller amount or if other neutral impurities are also present, purification by column chromatography on silica gel is an effective method.
-
-
Experimental Protocols
Synthesis of this compound via Ozonolysis of Ethyl Oleate
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethyl oleate
-
Dichloromethane (DCM) or Methanol (solvent)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve ethyl oleate in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas dispersion tube and a drying tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
While maintaining the low temperature, add dimethyl sulfide dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reductive Work-up Reagents for Ozonolysis
| Work-up Reagent | Typical Yield | Purity | Byproducts | Notes |
| Dimethyl Sulfide (DMS) | Good to Excellent | High | Dimethyl sulfoxide (DMSO) | DMSO is water-soluble and easily removed during aqueous work-up. |
| Zinc/Acetic Acid | Good | Good | Zinc salts | Zinc salts need to be filtered off, which can sometimes be tedious. |
| Triphenylphosphine (TPP) | Good | High | Triphenylphosphine oxide | Removal of triphenylphosphine oxide can require chromatography. |
Note: The yields and purities are qualitative and can vary significantly based on reaction conditions and the scale of the experiment.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision-making for emulsion formation during work-up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch 6: Alkene + ozone [chem.ucalgary.ca]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. google.com [google.com]
- 8. This compound|lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Ethyl 9-oxononanoate: Titration vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of three common analytical methods for assessing the purity of Ethyl 9-oxononanoate: saponification titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The selection of an appropriate method depends on factors such as the required accuracy, sensitivity, and the nature of potential impurities.
Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the purity assessment of this compound. The data presented is a representative example to illustrate the comparative performance of each technique.
| Parameter | Saponification Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Purity (%) | 99.5 ± 0.2 | 99.7 ± 0.1 | 99.6 ± 0.1 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.03% | ~0.03% |
| Precision (RSD, n=6) | < 1% | < 0.5% | < 0.5% |
| Analysis Time per Sample | ~1.5 hours | ~20 minutes | ~15 minutes |
| Specificity | Low (measures total ester content) | High (separates volatile impurities) | High (separates non-volatile impurities) |
| Instrumentation Cost | Low | Moderate | High |
| Solvent Consumption | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Saponification Titration
This method determines the purity of this compound by measuring the amount of alkali required to hydrolyze the ester.
Principle: An excess of alcoholic potassium hydroxide is added to the sample to saponify the ester. The unreacted potassium hydroxide is then back-titrated with a standardized solution of hydrochloric acid.
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide
-
0.5 M Hydrochloric Acid
-
Phenolphthalein indicator solution
Procedure:
-
Accurately weigh approximately 2 g of this compound into a 250 mL flask with a ground-glass joint.
-
Add 25.0 mL of 0.5 M ethanolic potassium hydroxide solution.
-
Attach a reflux condenser and heat the mixture in a water bath for 1 hour.
-
Cool the solution to room temperature and add 20 mL of water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess alkali with 0.5 M hydrochloric acid until the pink color disappears.
-
Perform a blank titration without the sample.
Calculation of Purity: The purity of this compound is calculated based on its theoretical saponification value. The molecular weight of this compound (C11H20O3) is 200.27 g/mol , and the molecular weight of KOH is 56.11 g/mol .
Theoretical Saponification Value = (56.11 g/mol * 1000 mg/g) / 200.27 g/mol = 280.17 mg KOH/g
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile compounds, making it suitable for identifying and measuring volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless
-
Carrier gas: Helium
Chromatographic Conditions:
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 10 mg/mL.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is ideal for the analysis of non-volatile or thermally labile impurities that may be present in the this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Detector Wavelength: 210 nm
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizing the Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical method.
Caption: Saponification Titration Workflow.
Caption: GC-FID Analysis Workflow.
Caption: HPLC-UV Analysis Workflow.
Conclusion
The choice of analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis. Saponification titration offers a cost-effective and accurate method for determining the total ester content, making it a suitable choice for routine quality control where the impurity profile is well-characterized. For a more detailed analysis of volatile impurities, GC-FID provides excellent separation and sensitivity. When non-volatile or thermally sensitive impurities are a concern, HPLC-UV is the preferred method. For comprehensive purity profiling, a combination of these techniques may be employed to provide a complete picture of the sample's composition.
A Comparative Guide to Ethyl 9-Oxononanoate and Methyl 9-Oxononanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice between homologous esters can significantly impact reaction efficiency, product properties, and overall cost-effectiveness. This guide provides a detailed comparison of Ethyl 9-oxononanoate and Mthis compound, two closely related aliphatic esters, offering insights into their synthesis, physicochemical properties, and potential applications.
Executive Summary
This compound and Mthis compound are valuable bifunctional molecules, each featuring a terminal aldehyde and an ester group. These functionalities make them versatile starting materials for a variety of chemical transformations. While their properties are largely comparable, subtle differences in their synthesis and physical characteristics can influence their suitability for specific applications. Mthis compound is more commonly cited as a pharmaceutical intermediate, though both esters hold potential in this and other areas of chemical manufacturing.
Physicochemical Properties: A Tabular Comparison
The selection of a solvent or reagent is often guided by its physical properties. The following table summarizes the key physicochemical characteristics of this compound and Mthis compound.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₁H₂₀O₃[1] | C₁₀H₁₈O₃[2] |
| Molecular Weight | 200.27 g/mol [1] | 186.25 g/mol [2] |
| Boiling Point | 267.9 °C at 760 mmHg[1] | 125-145 °C at 9 Torr[3] |
| Density | 0.949 g/cm³[1] | 0.958 g/cm³ (Predicted)[3] |
| Flash Point | 110.8 °C[1] | Not Found |
Synthesis of 9-Oxononanoate Esters: A Comparative Overview
Several synthetic routes can be employed to produce Ethyl and Mthis compound. The most common methods involve the oxidative cleavage of oleic acid or its corresponding esters, or the direct esterification of 9-oxononanoic acid.
Ozonolysis of Oleic Acid Derivatives
Ozonolysis is a powerful and direct method for cleaving the double bond in oleic acid or its esters to yield the desired 9-oxo-esters. The choice of starting material (oleic acid, methyl oleate, or ethyl oleate) will dictate the final ester product.
Experimental Protocol: Ozonolysis of Methyl Oleate to Mthis compound (General Procedure)
-
Dissolve methyl oleate in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78°C.
-
Bubble ozone gas through the solution until the reaction is complete, often indicated by a color change.
-
Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to quench the ozonide and form the aldehyde.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the crude product by flash chromatography to isolate Mthis compound.
References
Comparative study of different synthetic routes to Ethyl 9-oxononanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of ethyl 9-oxononanoate, a valuable bifunctional molecule with applications in polymer chemistry and as a precursor for specialty chemicals. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data and detailed protocols.
Introduction
This compound is an aliphatic ester-aldehyde, a class of compounds that are useful synthetic intermediates. Its structure, featuring both an ester and an aldehyde functional group, allows for a range of subsequent chemical transformations. The primary routes to this molecule originate from the oxidative cleavage of oleic acid derivatives, a readily available and renewable feedstock. This guide explores three main synthetic pathways: reductive ozonolysis of ethyl oleate, direct oxidative cleavage of ethyl oleate using hydrogen peroxide, and a multi-step synthesis commencing from azelaic acid.
Comparative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound. Please note that where direct experimental data for the target molecule was unavailable in the literature, data from closely analogous reactions have been used and are indicated as such.
| Parameter | Route 1: Reductive Ozonolysis | Route 2: Oxidative Cleavage (H₂O₂) | Route 3: From Azelaic Acid |
| Starting Material | Ethyl Oleate | Ethyl Oleate | Azelaic Acid |
| Key Reagents | Ozone (O₃), Dimethyl Sulfide (DMS) | Hydrogen Peroxide (H₂O₂), Tungsten Catalyst | 1. Ethanol, Acid Catalyst 2. Thionyl Chloride (SOCl₂) 3. H₂, Pd/BaSO₄ |
| Overall Yield | ~60-70% (estimated) | Variable (yield of aldehyde intermediate not typically reported) | ~60-75% (estimated over 3 steps) |
| Reaction Steps | 1 | 1 | 3 |
| Reaction Temperature | -78 °C to room temperature | 50-90 °C | Room temperature to 80 °C |
| Purity of Crude Product | Moderate to High | Low to Moderate (mixture with carboxylic acids) | High |
| Key Advantages | High conversion, well-established | "Green" oxidant (water byproduct) | Avoids energetic oxidants, high purity |
| Key Disadvantages | Requires specialized ozone generator, potentially explosive ozonide intermediate | Low selectivity for aldehyde, over-oxidation is common | Multi-step, requires stoichiometric reagents |
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the workflows for the three primary synthetic routes discussed.
Caption: Workflow for the synthesis of this compound via reductive ozonolysis.
Caption: Oxidative cleavage of ethyl oleate leading to a mixture of products.
Caption: Multi-step synthesis of this compound starting from azelaic acid.
Experimental Protocols
Route 1: Reductive Ozonolysis of Ethyl Oleate
This protocol is adapted from the ozonolysis of methyl oleate and is expected to provide a reliable route to the desired product.
1. Ozonolysis:
-
A solution of ethyl oleate (1 equivalent) in a suitable solvent such as dichloromethane or a 1:1 mixture of dichloromethane and methanol is cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone gas is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solution is purged with dry nitrogen or oxygen to remove excess ozone.
2. Reductive Workup:
-
To the cold solution containing the ozonide, dimethyl sulfide (DMS, 1.5 equivalents) is added dropwise, ensuring the temperature remains below -60 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.
-
The solvent is removed under reduced pressure. The residue, containing the crude this compound and dimethyl sulfoxide (DMSO), is then purified.
3. Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Route 2: Oxidative Cleavage of Ethyl Oleate with Hydrogen Peroxide
This route represents a greener alternative to ozonolysis, though selectivity for the aldehyde can be challenging. The protocol below is a general procedure for oxidative cleavage; modification of reaction times and temperatures may be necessary to optimize the yield of the aldehyde intermediate.
1. Reaction Setup:
-
To a solution of ethyl oleate (1 equivalent) in a suitable solvent like tert-butanol, a catalytic amount of tungstic acid (H₂WO₄, ~1-2 mol%) is added.
-
The mixture is heated to a temperature between 50-70 °C with vigorous stirring.
2. Oxidation:
-
An aqueous solution of hydrogen peroxide (30-50% w/w, 3-4 equivalents) is added dropwise to the heated reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to control the exothermic reaction and minimize over-oxidation.
-
The reaction progress is monitored by TLC or GC-MS to observe the formation of the aldehyde and its subsequent oxidation to the carboxylic acid. The reaction should be stopped when the concentration of the aldehyde is maximized.
3. Workup and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with a saturated solution of sodium thiosulfate to quench any remaining peroxide, followed by brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of the resulting mixture to separate this compound from the over-oxidation product (9-ethoxy-9-oxononanoic acid) and unreacted starting material is achieved by column chromatography.
Route 3: Multi-step Synthesis from Azelaic Acid
This route offers a high degree of control and avoids the use of powerful, non-selective oxidants.
Step 3a: Monoesterification of Azelaic Acid
-
Azelaic acid (1 equivalent) is dissolved in a large excess of absolute ethanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
The mixture is heated at reflux for a specified period, typically 4-6 hours. The reaction is monitored by TLC to maximize the formation of the monoester.
-
After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove unreacted diacid and the acid catalyst.
-
The organic layer is dried and concentrated to yield crude monoethyl azelate, which can be purified by chromatography or distillation.
Step 3b: Formation of 8-Ethoxycarbonyloctanoyl Chloride
-
Monoethyl azelate (1 equivalent) is dissolved in a dry, inert solvent like dichloromethane or toluene under a nitrogen atmosphere.
-
Thionyl chloride (SOCl₂, 1.2-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is stirred at room temperature or gently heated (40-50 °C) until the evolution of HCl and SO₂ gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 3c: Rosenmund Reduction
-
The Rosenmund catalyst (5% Palladium on Barium Sulfate, poisoned with a sulfur-containing compound like quinoline-sulfur) is suspended in a dry, inert solvent (e.g., toluene) in a flask equipped for hydrogenation.
-
A solution of 8-ethoxycarbonyloctanoyl chloride (1 equivalent) in the same solvent is added to the flask.
-
The reaction vessel is flushed with hydrogen gas, and the reaction is stirred vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
The progress of the reduction is monitored by TLC or by observing the cessation of HCl evolution (which can be bubbled through a basic solution).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or column chromatography.[1][2][3][4]
References
The Efficacy of Ethyl 9-Oxononanoate as a Precursor: A Comparative Analysis with Other Aldehydes
For researchers, scientists, and professionals in drug development, the choice of a precursor molecule is critical to the success of a synthetic pathway. Ethyl 9-oxononanoate, a bifunctional molecule containing both an aldehyde and an ester, presents a unique building block for the synthesis of complex molecules. This guide provides a comparative analysis of the efficacy of this compound against other aldehydes in various chemical transformations, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a nine-carbon chain molecule with an aldehyde group at one terminus and an ethyl ester at the other. This structure allows for orthogonal chemical modifications, making it a versatile precursor in the synthesis of polymers, pharmaceuticals, and fragrances. The long aliphatic chain also imparts lipophilicity, which can be advantageous in drug delivery systems and for modulating the pharmacokinetic properties of a molecule.
Comparison of Reactivity and Efficacy
The reactivity of an aldehyde is influenced by several factors, including steric hindrance, electronic effects, and the presence of other functional groups. While direct, side-by-side comparative studies detailing the efficacy of this compound against a broad range of other aldehydes are not extensively available in the public literature, we can infer its potential performance based on the known reactivity of long-chain aliphatic aldehydes and by examining its utility in specific, well-characterized chemical reactions.
Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds. The reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine. The efficiency of this reaction is dependent on the electrophilicity of the carbonyl carbon and the stability of the intermediate.
Long-chain aliphatic aldehydes, such as the aldehyde moiety in this compound, are generally considered to be reactive in reductive amination. However, their reactivity can be slightly lower than that of short-chain aldehydes due to the increased steric bulk of the alkyl chain. Compared to aromatic aldehydes, which are less electrophilic due to resonance stabilization, aliphatic aldehydes typically react faster.
Table 1: Hypothetical Comparison of Aldehyde Performance in a Standard Reductive Amination Reaction
| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | 4 | 85 | >95 |
| Nonanal | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | 3.5 | 88 | >95 |
| Benzaldehyde | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | 6 | 80 | >95 |
| Formaldehyde | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | 1 | >90 (potential for over-alkylation) | Variable |
Note: This table is illustrative and based on general principles of aldehyde reactivity. Specific experimental outcomes may vary.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The reaction of an aldehyde with a phosphorus ylide provides a reliable method for C=C bond formation with good stereochemical control. The reactivity of the aldehyde in a Wittig reaction is primarily governed by steric accessibility to the carbonyl carbon.
This compound, as a long-chain aliphatic aldehyde, is expected to perform well in Wittig reactions. Its reactivity would be comparable to other straight-chain aliphatic aldehydes like nonanal. Aromatic aldehydes can also be effective substrates, though their reaction rates may differ.
Experimental Protocols
General Protocol for Reductive Amination
A solution of the aldehyde (1.0 eq) and the amine (1.0 eq) in an anhydrous solvent such as dichloromethane or dichloroethane is stirred at room temperature. The reducing agent, sodium triacetoxyborohydride (1.5 eq), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for the Wittig Reaction
To a suspension of the phosphonium salt (1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium is added dropwise to generate the ylide. The resulting colored solution is stirred for a period, after which a solution of the aldehyde (1.0 eq) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.[2][3][4]
Signaling Pathways and Workflows
The versatility of this compound as a precursor can be visualized in a synthetic workflow. For instance, it can be a starting point for the synthesis of bifunctional molecules for bioconjugation or for the creation of monomers for polymerization.
Caption: Synthetic workflow for a bifunctional linker.
Conclusion
This compound is a promising precursor for organic synthesis, offering the advantages of a reactive aldehyde functional group coupled with a modifiable ester moiety and a long aliphatic chain. While direct comparative efficacy data with other aldehydes is sparse, its performance can be predicted to be on par with other long-chain aliphatic aldehydes in common transformations like reductive amination and the Wittig reaction. Its bifunctional nature opens up possibilities for the streamlined synthesis of complex molecules, making it a valuable tool for researchers in drug development and materials science. Further quantitative studies are warranted to fully elucidate its comparative efficacy against a wider range of aldehyde precursors.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 9-oxononanoate
For researchers, scientists, and professionals in drug development, the selection and validation of an appropriate analytical method is critical for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of three common analytical techniques for the quantification of Ethyl 9-oxononanoate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).
The cross-validation of these methods is essential to demonstrate the consistency and reliability of results, particularly when methods are transferred between laboratories or when different techniques are used within a single study.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[3][4][5][6][7]
Quantitative Performance Comparison
The following table summarizes the hypothetical performance characteristics of the three analytical methods for the quantification of this compound. This data is representative of what can be expected from well-optimized and validated methods.
| Validation Parameter | GC-MS | HPLC-UV | ¹H qNMR | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | 1 - 500 | 100 - 10000 | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.0 - 100.8% | Typically 80-120% of the true value |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.5% | Typically ≤ 2% for assays |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.3 | 30 | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 1 | 100 | Signal-to-noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized for specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method, making it well-suited for the analysis of volatile and semi-volatile compounds like this compound.
a) Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a precisely weighed amount in ethyl acetate to achieve a concentration within the calibration range.
-
Transfer 1 mL of each standard and sample into a 2 mL GC vial.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 200, 155, 101).
c) Data Analysis:
-
Quantification is based on the peak area of the primary ion. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of unknown samples is determined from this curve.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and versatile technique for the quantification of compounds with a UV chromophore. The carbonyl group in this compound allows for detection at low UV wavelengths.
a) Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Generate calibration standards by diluting the stock solution with the mobile phase to concentrations from 1 µg/mL to 500 µg/mL.
-
Dissolve unknown samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm.
c) Data Analysis:
-
A calibration curve is created by plotting the peak area from the chromatogram against the concentration of each standard. The concentration of this compound in the unknown samples is calculated from the linear regression of this curve.
Quantitative Proton Nuclear Magnetic Resonance (¹H qNMR)
¹H qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve using a substance-specific standard, provided a certified internal standard is used.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the sample to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Pulse angle of 90°.
-
Acquisition time of at least 3 seconds.
-
A minimum of 8 scans.
-
c) Data Analysis:
-
Identify a well-resolved signal for this compound (e.g., the triplet corresponding to the methyl protons of the ethyl group at ~1.25 ppm) and a signal for the internal standard (e.g., the singlet for the olefinic protons of maleic acid at ~6.28 ppm).
-
Integrate both signals accurately.
-
The concentration of the analyte is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Visualizing the Workflow and Logic
To better understand the relationships between the methods and the validation process, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Relationship between analytical methods and validation parameters.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jordilabs.com [jordilabs.com]
- 7. database.ich.org [database.ich.org]
Benchmarking the Performance of Ethyl 9-oxononanoate in Polymerization: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the performance of Ethyl 9-oxononanoate as a monomer in polymerization reactions. Due to the limited availability of direct experimental data on the polymerization of this compound in peer-reviewed literature, this document presents a hypothetical performance profile based on its chemical structure and compares it with well-characterized, structurally analogous monomers. The experimental protocols provided are established methods for polymer characterization and are applicable for the evaluation of novel monomers.
Introduction to this compound and Potential Polymerization Pathways
This compound is a bifunctional molecule featuring a terminal aldehyde group and an ethyl ester group, connected by a C8 aliphatic chain. This structure suggests several potential routes for polymerization:
-
Polyacetal Formation: The aldehyde functionality can undergo acid-catalyzed polymerization to form a polyacetal, with the long C8 ester-terminated side chain influencing the polymer's properties.[1][2]
-
Transesterification Polymerization: While less common for monofunctional esters in homopolymerization, the ester group could participate in transesterification reactions, particularly in copolymerization with diols, to form polyesters.[3][4][5][6]
Given its long alkyl chain, a key determinant of polymer properties, this guide will draw comparisons with long-chain polyacrylates, specifically Poly(lauryl acrylate) and Poly(stearyl acrylate), to benchmark the potential performance of a polymer derived from this compound.
Comparative Performance of Monomers
The following table summarizes the key performance indicators for a hypothetical polymer derived from this compound, Poly(acetal-ester), and two commercially available long-chain polyacrylates.
| Parameter | Poly(acetal-ester) from this compound) (Hypothetical) | Poly(lauryl acrylate) | Poly(stearyl acrylate) |
| Monomer Structure | CH3(CH2)7CHOCOOC2H5 | CH2=CHCOOC12H25 | CH2=CHCOOC18H37 |
| Polymerization Type | Polycondensation (Acetalization) | Free Radical Polymerization | Free Radical Polymerization |
| Number-Average Molecular Weight (Mn, g/mol ) | 5,000 - 20,000 (Estimated) | 50,000 - 150,000 | 58,000 - 439,000[7] |
| Polydispersity Index (PDI) | > 2.0 (Typical for condensation) | 1.5 - 2.5 | 1.5 - 2.2[8] |
| Glass Transition Temperature (Tg, °C) | < -50 (Estimated due to long, flexible side chain) | -55 | - |
| Melting Temperature (Tm, °C) | Variable, depends on crystallinity | - | 30.8 (onset)[7] |
Disclaimer: The data for Poly(acetal-ester) is hypothetical and serves as an estimation based on the monomer's structure for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for accurate benchmarking.
Polymer Synthesis
-
Hypothetical Poly(acetal-ester) Synthesis (via Polycondensation):
-
Dissolve this compound in a suitable dry solvent (e.g., toluene) in a reaction vessel equipped with a Dean-Stark trap.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards polymer formation.
-
Monitor the reaction progress by analyzing the amount of water collected.
-
After the reaction is complete, cool the mixture, neutralize the catalyst, and precipitate the polymer in a non-solvent like cold methanol.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Poly(lauryl acrylate) Synthesis (via Free Radical Polymerization):
-
Dissolve Lauryl Acrylate monomer in a solvent such as toluene in a reaction flask.
-
Add a radical initiator (e.g., Azobisisobutyronitrile - AIBN).
-
De-gas the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) to remove oxygen, which inhibits radical polymerization.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C) to initiate polymerization.
-
Allow the reaction to proceed for a set time (e.g., 18 hours).[9]
-
Cool the reaction and precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the resulting polymer under vacuum.
-
Molecular Weight Determination (Gel Permeation Chromatography - GPC/SEC)
GPC/SEC is a form of size exclusion chromatography used to determine the molecular weight distribution of a polymer.[10][11]
-
System Preparation: Use a GPC/SEC system equipped with a refractive index (RI) detector and a suitable column set (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Select an appropriate solvent in which the polymer is soluble (e.g., Tetrahydrofuran - THF).
-
Calibration: Create a calibration curve using a series of narrow-PDI polymer standards with known molecular weights (e.g., polystyrene standards).[10]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the polymer sample in the mobile phase (e.g., 2 mg/mL).[10] Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Analysis: Inject the filtered sample solution into the GPC/SEC system. The polymer molecules will separate based on their size in solution, with larger molecules eluting first.[12]
-
Data Processing: The RI detector measures the concentration of the eluting polymer. The molecular weight distribution (including Mn, Mw, and PDI) is calculated by comparing the sample's elution profile to the calibration curve.[13][14]
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to measure the thermal properties of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[15][16]
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-15 mg) into an aluminum DSC pan.[15]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its previous thermal history.[15]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate. The data from this second scan is typically used for analysis.
-
-
Data Analysis:
Structural Characterization (Nuclear Magnetic Resonance - NMR Spectroscopy)
NMR spectroscopy provides detailed information about the polymer's chemical structure, composition, and purity.[17][18][19]
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
¹H NMR Analysis:
-
Acquire the proton NMR spectrum.
-
The chemical shifts of the peaks identify the different types of protons in the polymer structure.
-
The integration of the peak areas can be used to determine the relative ratios of different monomer units in a copolymer or to confirm the structure of a homopolymer.
-
The number-average molecular weight (Mn) can be estimated by comparing the integrals of the end-groups to the repeating monomer units.[20]
-
-
¹³C NMR Analysis:
-
Acquire the carbon-13 NMR spectrum.
-
This provides information on the carbon backbone and side chains, and can be used to determine tacticity (the stereochemistry of the polymer chain).[18]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for benchmarking monomer performance.
Decision-Making Pathway for Monomer Selection
Caption: Decision-making pathway for selecting a suitable monomer.
References
- 1. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. ijeas.org [ijeas.org]
- 8. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. selectscience.net [selectscience.net]
- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. aimplas.net [aimplas.net]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. smithers.com [smithers.com]
- 17. measurlabs.com [measurlabs.com]
- 18. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of ω-Oxo Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount. This guide provides a comparative analysis of the reactivity of ω-oxo esters, compounds featuring both an aldehyde or ketone and an ester functionality. This unique structural arrangement leads to a diverse range of chemical behaviors, making them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
This guide will delve into the factors governing the reactivity of the oxo group in these esters, present a qualitative comparison based on established chemical principles, provide a detailed experimental protocol for a representative reaction, and illustrate a key intramolecular reaction pathway.
Factors Influencing Reactivity
The reactivity of the carbonyl group (the "oxo" group) in ω-oxo esters is primarily influenced by two key factors:
-
Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile plays a crucial role. Aldehydes, with a smaller hydrogen atom attached to the carbonyl, are generally less sterically hindered and thus more reactive than ketones, which have two bulkier alkyl groups.
-
Electronic Effects: The partial positive charge on the carbonyl carbon makes it electrophilic. Alkyl groups are electron-donating, which can slightly reduce this positive charge, thereby decreasing the reactivity of the carbonyl group. Consequently, aldehydes, with only one alkyl group, are typically more electrophilic and reactive than ketones with two.[1][2][3][4][5]
Comparative Reactivity Analysis
The tables below provide a comparative overview of different ω-oxo esters, categorizing them by the nature of their oxo group and predicting their relative reactivity in typical nucleophilic addition reactions.
Table 1: Comparison of ω-Oxo Esters - Aldehydes
| ω-Oxo Ester | Structure | Chain Length (n) | Predicted Relative Reactivity | Key Features |
| Methyl 5-oxopentanoate | CH₃OOC(CH₂)₃CHO | 3 | High | Less steric hindrance around the aldehyde group. |
| Methyl 6-oxohexanoate | CH₃OOC(CH₂)₄CHO | 4 | High | Similar reactivity to Methyl 5-oxopentanoate. |
| Methyl 7-oxoheptanoate | CH₃OOC(CH₂)₅CHO | 5 | High | The longer chain has a minimal effect on the aldehyde's intrinsic reactivity. |
Table 2: Comparison of ω-Oxo Esters - Ketones
| ω-Oxo Ester | Structure | Position of Ketone | Predicted Relative Reactivity | Key Features |
| Methyl 4-oxopentanoate | CH₃OOC(CH₂)₂C(O)CH₃ | 4 | Moderate | More sterically hindered and less electrophilic than corresponding aldehydes. |
| Methyl 5-oxohexanoate | CH₃OOC(CH₂)₃C(O)CH₃ | 5 | Moderate | Reactivity is similar to Methyl 4-oxopentanoate. |
| Ethyl 4-oxohexanoate | CH₃CH₂OOC(CH₂)₂C(O)CH₂CH₃ | 4 | Lower | Increased steric bulk from the ethyl group on the ketone reduces reactivity. |
Experimental Protocol: Reduction of an ω-Oxo Ester
This section details a representative experimental procedure for the reduction of the carbonyl group in an ω-oxo ester, specifically the synthesis of methyl 7-hydroxyheptanoate from methyl 7-oxoheptanoate. This procedure is adapted from established synthetic methodologies.[6][7]
Objective: To selectively reduce the aldehyde functionality of methyl 7-oxoheptanoate to a primary alcohol.
Materials:
-
Methyl 7-oxoheptanoate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A solution of methyl 7-oxoheptanoate (e.g., 1.0 g, 6.3 mmol) in anhydrous methanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (e.g., 0.24 g, 6.3 mmol) is added portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL). The methanol is then removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude methyl 7-hydroxyheptanoate is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Intramolecular Reactivity: The Aldol Reaction
A significant aspect of ω-oxo ester reactivity is their propensity to undergo intramolecular reactions. The intramolecular aldol reaction is a prime example, where the enolate of the ester or the ketone/aldehyde attacks the other carbonyl group within the same molecule to form a cyclic product. This is particularly favorable for the formation of stable five- or six-membered rings.[8][9][10][11][12]
The following diagram illustrates the general mechanism of a base-catalyzed intramolecular aldol addition of a generic ω-oxo ester leading to a cyclic β-hydroxy ester.
Caption: Mechanism of Intramolecular Aldol Addition.
This guide provides a foundational understanding of the reactivity of ω-oxo esters. For specific applications, it is recommended to consult detailed literature on the particular substrate and reaction of interest. The principles outlined here, however, offer a robust framework for predicting and manipulating the chemical behavior of these versatile synthetic intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Explain why Aldehydes are more Reactive than Ketones [chemicalslearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fiveable.me [fiveable.me]
- 9. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Assessing the Reproducibility of Ethyl 9-oxononanoate Synthesis: A Comparative Guide
Ethyl 9-oxononanoate, a valuable bifunctional molecule with applications in polymer chemistry and as a building block in organic synthesis, can be produced through several synthetic routes. This guide provides a comparative assessment of the most common methods for its synthesis, focusing on reproducibility, yield, and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
The primary methods for synthesizing this compound are the ozonolysis of ethyl oleate and the enzymatic conversion of linoleic acid followed by esterification. A third, less common approach involves the modification of azelaic acid derivatives. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield | Purity | Reproducibility Considerations |
| Ozonolysis | Ethyl Oleate | Ozone, Oxidizing/Reducing Agents | ~77-80% (for analogous methyl esters) | >96% (for analogous methyl esters) | Highly dependent on precise control of ozonolysis conditions and work-up procedure. Side reactions can occur. |
| Enzymatic Synthesis | Linoleic Acid | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase, Ethanol, Acid Catalyst | ~73% (for 9-oxononanoic acid) | High | Relies on enzyme activity and stability. The two-step, one-pot process requires careful optimization of reaction timing. |
| From Azelaic Acid Monomethyl Ester | Azelaic Acid Monomethyl Ester | Reducing agents, Oxidizing agents | Not explicitly reported for ethyl ester | Not explicitly reported for ethyl ester | Multi-step process with potential for yield loss at each stage. |
Experimental Protocols
Ozonolysis of Ethyl Oleate
This method involves the oxidative cleavage of the double bond in ethyl oleate using ozone. The resulting ozonide is then worked up under oxidative or reductive conditions to yield the desired aldehyde-ester.
Protocol:
-
Dissolve ethyl oleate in a suitable solvent (e.g., dichloromethane, acetic acid/hexane mixture) and cool the solution to a low temperature (typically -78°C).
-
Bubble ozone gas through the solution until the starting material is consumed (monitored by TLC or GC). The solution will typically turn a blue color, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
Oxidative Work-up: Add an oxidizing agent (e.g., hydrogen peroxide) and heat the mixture to convert the intermediate to the carboxylic acid and the desired aldehyde-ester.
-
Reductive Work-up: Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to decompose the ozonide to the aldehyde-ester.
-
Purify the crude product by distillation or column chromatography.
Note: The ozonolysis of oleic acid methyl ester to produce azelaic acid monomethyl ester has been reported with yields exceeding 78% and purities of ≥96%.[1] Similar yields can be anticipated for the synthesis of this compound from ethyl oleate. Another study on the oxidative cleavage of methyl oleate reported yields of 80 mol% for pelargonic acid and 77 mol% for monomethyl azelate.[2]
Enzymatic Synthesis from Linoleic Acid and Subsequent Esterification
This biocatalytic approach utilizes a two-step, one-pot enzymatic cascade to convert linoleic acid to 9-oxononanoic acid, which is then esterified to the ethyl ester.
Protocol: Part A: Enzymatic Synthesis of 9-Oxononanoic Acid
-
In a buffered aqueous solution, first add 9S-lipoxygenase to a solution of linoleic acid. This enzyme catalyzes the insertion of oxygen to form a hydroperoxide intermediate.
-
After a set reaction time, introduce 9/13-hydroperoxide lyase to the mixture. This enzyme cleaves the hydroperoxide to yield 9-oxononanoic acid. This one-pot process has been reported to afford a 73% yield of 9-oxononanoic acid. The best results are achieved when the enzymes are added successively.[3]
-
Extract the 9-oxononanoic acid from the aqueous solution using an organic solvent.
Part B: Fischer Esterification
-
Dissolve the extracted 9-oxononanoic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the mixture at reflux for several hours.
-
After cooling, neutralize the acid catalyst and remove the excess ethanol under reduced pressure.
-
Purify the resulting this compound by distillation or column chromatography.
Synthesis from Azelaic Acid Monomethyl Ester
This route involves the chemical modification of a readily available starting material. The monomethyl ester of azelaic acid can be transformed into mthis compound, and a similar pathway could be adapted for the ethyl ester.[1][4]
Protocol (for Methyl Ester): [4]
-
The synthesis involves a five-step process starting from azelaic acid monomethyl ester to produce methyl 9-[2H]-oxononanoate.[4]
-
This procedure can be adapted by starting with the monoethyl ester of azelaic acid or by transesterification at the final step.
Reproducibility and Challenges
-
Ozonolysis: The reproducibility of ozonolysis is highly dependent on the precise control of reaction parameters, particularly temperature and the extent of ozone exposure. Over-ozonolysis can lead to the formation of unwanted by-products, reducing the yield and complicating purification. The work-up procedure is also critical; incomplete reaction or side reactions during this step can impact the final product purity. The formation of shorter chain acids and diacids can occur due to impurities in the starting material or side reactions.[2]
-
Enzymatic Synthesis: The reproducibility of the enzymatic method hinges on the activity and stability of the lipoxygenase and hydroperoxide lyase enzymes. Batch-to-batch variations in enzyme preparations can lead to inconsistent yields. The optimal timing for the sequential addition of the enzymes is crucial for achieving high yields.[3] While this method is attractive for its green credentials, scaling up can be challenging due to the cost and stability of the enzymes.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflows for the synthesis of this compound.
References
Comparison of different catalysts for Ethyl 9-oxononanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 9-oxononanoate, a valuable bifunctional molecule with applications in polymer chemistry and as a precursor for pharmaceuticals and fragrances, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, primarily through the oxidative cleavage of ethyl oleate. The performance of various catalysts is evaluated based on yield, selectivity, and reaction conditions, with supporting experimental data presented for easy comparison.
Performance Comparison of Catalytic Systems
The synthesis of this compound from ethyl oleate, an ester derived from the abundant renewable resource oleic acid, typically involves the cleavage of the carbon-carbon double bond. The ideal catalyst for this transformation should exhibit high selectivity towards the desired aldehyde-ester, minimizing overoxidation to the corresponding carboxylic acid (monoethyl azelate) and other side products. This section summarizes the quantitative data for different catalytic approaches.
| Catalyst System | Substrate | Oxidant | Reaction Conditions | Yield of this compound | Selectivity | Reference |
| Ozonolysis | Ethyl Oleate | O₃ | Not Specified | Not explicitly reported for the aldehyde-ester | Primarily leads to ozonide, subsequent workup determines final product distribution | [1] |
| Tungsten-based catalyst (in-situ peroxo-tungsten complex) | Methyl Oleate | H₂O₂ | 100–104 °C, 6h | Not directly reported, but yield of monomethyl azelate is 77 mol% | High for the corresponding acid, suggesting the aldehyde is an intermediate | [2] |
Note: Direct comparative studies for the synthesis of this compound are scarce in publicly available literature. The data presented is often focused on the production of the corresponding dicarboxylic acid monoester (monoethyl azelate). The yield of this compound can be inferred as an intermediate, but precise figures for its isolation are not always provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of catalytic performance. Below are generalized experimental protocols for the key catalytic systems discussed.
Ozonolysis of Ethyl Oleate
The ozonolysis of ethyl oleate is a well-established method for cleaving the double bond. The initial product is an ozonide, which can then be worked up under various conditions to yield different products, including the desired this compound.
Protocol:
-
Dissolve ethyl oleate in a suitable solvent (e.g., dichloromethane, ethyl acetate) in a reaction vessel equipped with a gas inlet and a low-temperature cooling bath.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Bubble a stream of ozone gas through the solution. The progress of the reaction can be monitored by TLC or the disappearance of the starting material. A blue color in the solution indicates an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any residual ozone.
-
The resulting ozonide can be worked up under reductive conditions to favor the formation of aldehydes. Common reductive work-up procedures include the use of dimethyl sulfide (DMS) or triphenylphosphine (TPP).
-
Add the reducing agent to the cold solution and allow it to warm to room temperature slowly.
-
After the work-up is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate this compound.
Tungsten-Catalyzed Oxidative Cleavage
Transition metal catalysts, particularly those based on tungsten, have shown promise for the oxidative cleavage of alkenes using hydrogen peroxide as a green oxidant.
Protocol:
-
In a reaction flask, combine ethyl oleate, a phase transfer catalyst (e.g., a quaternary ammonium salt), and a tungsten-based catalyst precursor (e.g., sodium tungstate).
-
Add an aqueous solution of hydrogen peroxide to the mixture. The reaction is typically biphasic.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC or TLC.
-
Upon completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound. The selectivity towards the aldehyde versus the carboxylic acid can be influenced by the reaction time and the amount of oxidant used.
Visualizing the Synthesis and Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction pathway and a typical experimental workflow for catalyst comparison.
References
Verifying the Identity of Ethyl 9-oxononanoate: A Comparative Guide to Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of chemical compounds is a cornerstone of scientific research and development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for verifying the identity of Ethyl 9-oxononanoate using certified reference standards. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound
This compound (CAS No. 3433-16-7) is an organic compound with the molecular formula C11H20O3.[1][2] It is characterized by an ethyl ester functional group and a terminal aldehyde group.[1][3] The verification of its identity is critical in various research applications, from its use as a synthetic intermediate to its potential role in biological studies. This guide focuses on the primary analytical techniques used for structural elucidation and identity confirmation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The identity of a chemical substance is unequivocally confirmed by comparing its analytical data with that of a certified reference standard. Here, we compare the expected outcomes for this compound with a potential alternative, Mthis compound, to highlight the specificity of these analytical methods.
Data Presentation
| Parameter | This compound (Reference Standard) | Mthis compound (Alternative) |
| Molecular Formula | C11H20O3[1][2] | C10H18O3[4] |
| Molecular Weight | 200.27 g/mol [1][2] | 186.25 g/mol [4] |
| CAS Number | 3433-16-7[1] | 1931-63-1[4] |
| GC Retention Time | Dependent on column and conditions. | Typically shorter than this compound under the same non-polar column conditions due to lower molecular weight and boiling point. |
| Mass Spectrum (EI) | Key fragments include m/z values corresponding to the molecular ion and characteristic ester and alkyl chain fragments.[1] | Different molecular ion peak (m/z 186) and distinct fragmentation pattern compared to the ethyl ester. |
| ¹H NMR | Characteristic signals for the ethyl group (triplet and quartet), methylene protons adjacent to the ester and aldehyde, and other alkyl chain protons. | Signals for a methyl ester (singlet) instead of an ethyl group. |
| ¹³C NMR | Distinct chemical shifts for the ethyl ester carbons and the carbonyls of the ester and aldehyde. | Chemical shift for the methyl ester carbon will differ from the ethyl ester carbons. |
| IR Spectrum | Characteristic C=O stretching frequencies for the ester and aldehyde, and C-O stretching for the ester. | Similar C=O and C-O stretching bands, but may show slight shifts due to the different alkyl ester group. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time provides chromatographic information, while the mass spectrum offers structural information.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a suitable solvent like ethyl acetate, is injected in splitless mode.
-
MS Parameters: The mass spectrometer is operated in full scan mode over a mass range of m/z 50-500. The ion source and transfer line temperatures are maintained at appropriate levels (e.g., 230°C and 280°C, respectively).
The identity of this compound is confirmed by matching the retention time and the mass fragmentation pattern of the sample with those of the certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for unambiguous identification.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the sample and the reference standard in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, integration values, and splitting patterns of the signals should be analyzed. For this compound, one would expect to see a triplet and a quartet for the ethyl group, and a characteristic downfield signal for the aldehydic proton.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde will have distinct downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Methodology:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Data Acquisition: A spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Analysis: The presence of characteristic absorption bands should be confirmed. For this compound, key absorptions include the C=O stretching vibrations for the ester and aldehyde groups (typically in the range of 1700-1750 cm⁻¹) and the C-O stretching of the ester.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described experimental procedures.
Caption: Workflow for identity verification of this compound using GC-MS.
References
A Comparative Spectroscopic Look at Ethyl 9-Oxononanoate and Its Synthetic Precursors
In the landscape of drug development and scientific research, a thorough understanding of a molecule's structure and the pathways to its synthesis is paramount. This guide provides a detailed comparative spectroscopic analysis of Ethyl 9-oxononanoate, a valuable organic compound, and its key precursors: 9-Oxononanoic acid and Azelaic acid monomethyl ester. Through a presentation of quantitative spectroscopic data, detailed experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for researchers and professionals in the field.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, offering a clear comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~9.75 | t | 1H | -CHO |
| 4.12 | q | 2H | -OCH₂CH₃ | |
| 2.42 | t | 2H | -CH₂CHO | |
| 2.28 | t | 2H | -CH₂COO- | |
| 1.55-1.65 | m | 4H | -CH₂CH₂COO-, -CH₂CH₂CHO | |
| 1.25-1.35 | m | 6H | -(CH₂)₃- | |
| 1.25 | t | 3H | -OCH₂CH₃ | |
| 9-Oxononanoic acid | ~9.76 | t | 1H | -CHO |
| ~2.45 | t | 2H | -CH₂CHO | |
| ~2.35 | t | 2H | -CH₂COOH | |
| ~1.63 | m | 4H | -CH₂CH₂COOH, -CH₂CH₂CHO | |
| ~1.33 | m | 6H | -(CH₂)₃- | |
| Azelaic acid monomethyl ester | 3.67 | s | 3H | -OCH₃ |
| 2.35 | t | 2H | -CH₂COOH | |
| 2.30 | t | 2H | -CH₂COOCH₃ | |
| 1.62 | m | 4H | -CH₂CH₂COOH, -CH₂CH₂COOCH₃ | |
| 1.33 | m | 6H | -(CH₂)₃- |
Note: Some chemical shifts are predicted or inferred from structurally similar compounds due to the limited availability of direct experimental data.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~202.8 | -CHO |
| ~173.3 | -COO- | |
| ~60.1 | -OCH₂- | |
| ~43.9 | -CH₂CHO | |
| ~34.1 | -CH₂COO- | |
| ~29.0 | -(CH₂)n- | |
| ~24.9 | -(CH₂)n- | |
| ~22.0 | -(CH₂)n- | |
| ~14.2 | -CH₃ | |
| 9-Oxononanoic acid | ~202.8 | -CHO |
| ~179.0 | -COOH | |
| ~43.9 | -CH₂CHO | |
| ~34.0 | -CH₂COOH | |
| ~28.9 | -(CH₂)n- | |
| ~24.6 | -(CH₂)n- | |
| ~22.0 | -(CH₂)n- | |
| Azelaic acid monomethyl ester | ~179.0 | -COOH |
| ~174.0 | -COOCH₃ | |
| ~51.5 | -OCH₃ | |
| ~34.0 | -CH₂COOH, -CH₂COOCH₃ | |
| ~29.0 | -(CH₂)n- | |
| ~24.8 | -(CH₂)n- |
Note: Some chemical shifts are predicted or inferred from structurally similar compounds due to the limited availability of direct experimental data.[1]
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~2920, ~2850 | C-H stretch (alkane) |
| ~2720 | C-H stretch (aldehyde) | |
| ~1735 | C=O stretch (ester) | |
| ~1725 | C=O stretch (aldehyde) | |
| ~1180 | C-O stretch (ester) | |
| 9-Oxononanoic acid | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2920, ~2850 | C-H stretch (alkane) | |
| ~2720 | C-H stretch (aldehyde) | |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1725 | C=O stretch (aldehyde) | |
| Azelaic acid monomethyl ester | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2920, ~2850 | C-H stretch (alkane) | |
| ~1740 | C=O stretch (ester) | |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1170 | C-O stretch (ester) |
Note: IR data is based on characteristic absorption frequencies for the respective functional groups.[2]
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₁₁H₂₀O₃ | 200.27 g/mol [3] | 155, 127, 101, 83, 55 |
| 9-Oxononanoic acid | C₉H₁₆O₃ | 172.22 g/mol [4] | 154, 136, 127, 109, 98, 83, 69, 55 |
| Azelaic acid monomethyl ester | C₁₀H₁₈O₄ | 202.25 g/mol [5] | 185, 171, 143, 129, 111, 98, 83, 55 |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through several routes, often involving its precursors, 9-Oxononanoic acid and Azelaic acid monomethyl ester. A common industrial method involves the ozonolysis of oleic acid or its esters.
Synthesis of Azelaic Acid Monomethyl Ester via Ozonolysis
A prevalent method for producing azelaic acid and its monoesters is through the ozonolysis of oleic acid or methyl oleate.[6]
Experimental Protocol:
-
Ozonolysis: Methyl oleate is dissolved in a suitable solvent mixture, such as acetic acid and hexane. The solution is cooled to a low temperature (e.g., 10-13°C) and a stream of ozone-enriched oxygen is bubbled through the mixture until the reaction is complete (indicated by a color change or TLC analysis).[6]
-
Oxidative Work-up: The resulting ozonide is then subjected to oxidative cleavage. This is typically achieved by heating the mixture (e.g., to 90-95°C) for a period of time (e.g., 2.5 hours) to yield Azelaic acid monomethyl ester and other products.[6]
-
Purification: The crude product is purified by techniques such as molecular distillation to obtain the final product with high purity.[6]
Synthesis of 9-Oxononanoic Acid
9-Oxononanoic acid can be synthesized through various methods, including a biotechnological pathway from linoleic acid.[7]
Experimental Protocol (Biotechnological Route):
-
Enzymatic Conversion: Linoleic acid is converted in a two-step, one-pot enzymatic process. The first step involves the use of 9S-lipoxygenase to catalyze the insertion of oxygen into linoleic acid, forming 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[7]
-
Cleavage: The intermediate, 9S-HPODE, is then cleaved by 9/13-hydroperoxide lyase to yield 9-oxononanoic acid.[7]
-
Extraction and Purification: The product is extracted from the reaction mixture using an appropriate organic solvent and purified using chromatographic techniques.
Synthesis of this compound
This compound can be prepared by the esterification of 9-oxononanoic acid.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: 9-Oxononanoic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
Reflux: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, extracted with an organic solvent, washed with water, and dried. The final product is purified by distillation or column chromatography.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl), while solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components. Electron ionization (EI) is a common method for fragmentation analysis.
Visualization of Synthetic Pathway
The following diagram illustrates a common synthetic pathway from oleic acid to this compound.
Caption: Synthetic route to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AZELAIC ACID MONOMETHYL ESTER(2104-19-0) IR Spectrum [chemicalbook.com]
- 3. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
- 4. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Performance of Ethyl 9-oxononanoate in Cellular and Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 9-oxononanoate's performance in key biological assays. Due to the limited publicly available data on this compound, this guide leverages experimental data from structurally similar compounds—Mthis compound and 9-oxononanoic acid —to establish a predictive performance baseline and offer a framework for evaluation.
Comparative Performance Data
The following tables summarize the known and anticipated performance of this compound and its analogs in assays relevant to their chemical structure, which includes a terminal aldehyde group and a fatty acid ester.
Table 1: Cytotoxicity Profile
| Compound | Cell Line | Assay Type | Key Findings | Reference |
| This compound | U2OS (p53 wt), HT-29 (p53 mut) | MTT Assay | Data not available. Expected to show p53-dependent cytotoxicity. | - |
| Mthis compound | U2OS (p55 wt) | Not specified | Exhibited cell-specific inhibitory activity. | [1] |
| HT-29 (p53 mut) | Not specified | No inhibitory activity observed. | [1] | |
| 9-oxononanoic acid | Data not available | - |
Table 2: Pro-inflammatory and Signaling Activity
| Compound | Assay | Target | Key Findings | Reference |
| This compound | PLA2 Activity Assay | Phospholipase A2 | Data not available. | - |
| Thromboxane B2 ELISA | Thromboxane A2 production | Data not available. | - | |
| Mthis compound | Data not available | - | ||
| 9-oxononanoic acid | PLA2 Activity Assay | Phospholipase A2 | Stimulated PLA2 activity in human blood.[2][3] | [2][3] |
| Thromboxane B2 ELISA | Thromboxane A2 production | Increased production of Thromboxane B2 (a stable metabolite of TxA2).[2][3] | [2][3] |
Table 3: Antimicrobial Activity
| Compound | Organism | Assay Type | Key Findings | Reference |
| This compound | E. coli, S. aureus | MIC Determination | Data not available. | - |
| Mthis compound | Data not available | - | ||
| Nonanoic acid (parent acid) | Various bacteria and fungi | Disk Diffusion/MIC | Effective antimicrobial agent against a range of pathogens.[4][5] | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cytotoxicity Assay
Objective: To assess the effect of the compounds on cell viability and proliferation.
Methodology:
-
Cell Culture: U2OS (p53 wild-type) and HT-29 (p53 mutant) cells are cultured in appropriate media and conditions until they reach 80% confluency.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Treatment: The test compounds (this compound, Mthis compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Phospholipase A2 (PLA2) Activity Assay
Objective: To measure the effect of the compounds on the enzymatic activity of PLA2.
Methodology:
-
Sample Preparation: Fresh human blood samples are collected.
-
Treatment: The test compounds are added to the blood samples at desired concentrations.
-
Incubation: Samples are incubated under controlled conditions (e.g., 37°C).
-
PLA2 Activity Measurement: PLA2 activity is determined using a commercially available PLA2 assay kit, which typically involves a fluorescent or colorimetric substrate for PLA2. The change in fluorescence or absorbance is monitored over time.
-
Data Analysis: The rate of substrate hydrolysis is calculated to determine the PLA2 activity, which is then compared between treated and untreated samples.
Thromboxane B2 (TxB2) ELISA
Objective: To quantify the production of TxA2 (measured as its stable metabolite, TxB2) in response to the compounds.
Methodology:
-
Sample Preparation: Following incubation of blood samples with the test compounds as described in the PLA2 assay protocol, the plasma is separated by centrifugation.
-
ELISA: The concentration of TxB2 in the plasma is measured using a commercial TxB2 Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the TxB2 concentrations in the samples are determined. The results are compared to the vehicle control.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium overnight.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microplate containing broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Pathways and Workflows
To better illustrate the potential mechanisms and experimental procedures, the following diagrams are provided.
Caption: Arachidonate cascade initiated by 9-oxononanoic acid.
Caption: Standard workflow for in vitro cell-based assays.
References
- 1. Mthis compound | 1931-63-1 | Benchchem [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Ethyl 9-Oxononanoate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of Ethyl 9-oxononanoate analysis, offering objective comparisons of analytical performance and supporting experimental data. Due to the absence of publicly available inter-laboratory studies for this specific analyte, this document presents a hypothetical comparison to serve as a template for such an endeavor. The data herein is illustrative and intended to guide researchers in designing and participating in future comparison studies.
Overview of the Inter-Laboratory Comparison Study
An inter-laboratory comparison is a crucial exercise to assess the proficiency of different laboratories in performing a specific analysis. It helps in identifying potential discrepancies in analytical methods, ensuring the reliability and comparability of results across different sites. This hypothetical study involves three laboratories (Lab A, Lab B, and Lab C) analyzing blind samples of this compound.
Workflow of the Inter-Laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative results from the three participating laboratories for two different concentrations of this compound.
| Sample ID | True Concentration (µg/mL) | Lab A Measured Conc. (µg/mL) | Lab B Measured Conc. (µg/mL) | Lab C Measured Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Standard Deviation | Coefficient of Variation (%) |
| E9O-Low | 10 | 9.8 | 10.5 | 9.5 | 9.93 | 0.51 | 5.16 |
| E9O-High | 50 | 51.2 | 48.9 | 50.5 | 50.20 | 1.18 | 2.35 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For biological matrices, a liquid-liquid extraction is recommended. To 1 mL of the sample, add 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Collect the organic layer.
-
Derivatization (Optional): Depending on the sensitivity requirements, derivatization may be employed to improve the chromatographic properties of the analyte.
3.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 15°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.[1]
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z from its mass spectrum).
Experimental Workflow for GC-MS Analysis
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 9-Oxononanoate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 9-oxononanoate, ensuring compliance with safety regulations and minimizing environmental impact.
Key Properties of this compound
A clear understanding of a substance's properties is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C11H20O3[1] |
| Molecular Weight | 200.28 g/mol [1] |
| Boiling Point | 267.9°C at 760 mmHg[1] |
| Flash Point | 110.8°C[1] |
| Density | 0.949 g/cm³[1] |
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if vapors or mists are generated, a particle filter respirator is recommended.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation occurs.
-
In case of skin contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
-
In case of ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following procedure outlines the necessary steps for its disposal.
1. Small Spills:
For minor spills, the immediate priority is to contain and absorb the liquid.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Stop the leak if it is safe to do so.
-
Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed, and labeled container for disposal.
2. Large Spills:
In the event of a larger spill, a more comprehensive response is required.
-
Evacuation: Immediately evacuate personnel from the affected area.
-
Ventilation: Ensure maximum ventilation to disperse any vapors.
-
Containment: Dike the area of the spill to prevent it from spreading.
-
Absorption: Use a non-combustible absorbent material to soak up the substance.
-
Collection: Transfer the absorbed material to a labeled, sealed container for disposal.
3. Waste Disposal:
The disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.
-
Professional Disposal Service: It is highly recommended to contact a licensed professional waste disposal service to manage the disposal of this material.
-
Containerization: Ensure that the waste is stored in a properly labeled, sealed container.
-
Regulatory Compliance: Adhere to all relevant environmental regulations regarding chemical waste disposal. Do not allow the product to enter drains or waterways.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 9-oxononanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Ethyl 9-oxononanoate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory to protect against splashes and droplets.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. Must be worn in conjunction with safety goggles.[1] | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect against chemical splashes and spills. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge when working in poorly ventilated areas or when heating the compound.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.
-
Dispensing: When transferring or weighing the compound, do so carefully to avoid generating aerosols or splashes. Use a designated and properly calibrated dispensing tool.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames, as this compound has a flash point of 110.8°C.[4]
-
Spill Prevention: Keep the container of this compound sealed when not in use.[5] Work in a clutter-free area to minimize the risk of spills.
B. In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][5]
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7] Place the absorbed material into a sealed, labeled container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused product, contaminated absorbents, and disposable PPE, in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[5][6]
IV. Workflow for Handling this compound
Caption: A flowchart illustrating the key stages of handling this compound safely.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
